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Foundational

methyl 2-oxo-3H-quinoline-3-carboxylate chemical structure and properties

An In-Depth Technical Guide to Methyl 2-Oxo-1,2-dihydroquinoline-3-carboxylate Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring pres...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 2-Oxo-1,2-dihydroquinoline-3-carboxylate

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3] Within this broad family, the quinolin-2(1H)-one chemotype is of particular interest. This guide focuses on a specific derivative, Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, providing a detailed exploration of its chemical structure, properties, synthesis, and therapeutic potential for researchers and drug development professionals.

Section 1: Chemical Structure and Tautomerism

The systematic IUPAC name for the compound of interest is methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. Its chemical structure consists of a fused benzene and a 2-pyridone ring, with a methyl carboxylate group attached at the C3 position.

A critical feature of the quinolin-2-one ring system is its tautomeric relationship with its 2-hydroxyquinoline isomer. Spectroscopic and computational studies have consistently shown that the 2-quinolone (lactam) form is the predominant and more stable tautomer in both solution and solid states, largely due to the stability conferred by hydrogen-bonded dimeric structures.[4]

cluster_main Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate cluster_tautomer Tautomerism mol mol mol_lactam Lactam (2-oxo form) Predominant mol_lactim Lactim (2-hydroxy form) mol_lactam->mol_lactim

Caption: General workflow for the synthesis of the title compound.

Section 4: Spectroscopic Characterization

The structural elucidation of methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate relies on standard spectroscopic techniques. Based on data from closely related analogs, the following spectral characteristics are expected. [4][5]

Spectroscopy Expected Features
¹H NMR - Aromatic Protons: Multiple signals in the δ 7.0-8.0 ppm range, corresponding to the protons on the fused benzene ring. - Vinyl Proton (H4): A distinct singlet or doublet around δ 8.0-8.5 ppm. - N-H Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O. - Methyl Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.
¹³C NMR - Carbonyl Carbon (C=O, C2): A signal in the δ 160-165 ppm region. [4] - Ester Carbonyl (C=O): A signal around δ 165-170 ppm. - Aromatic Carbons: Multiple signals between δ 115-145 ppm. - Methyl Carbon (-OCH₃): A signal around δ 52-55 ppm.

| IR (cm⁻¹) | - N-H Stretch: A broad band around 3200-3400 cm⁻¹. - C=O Stretch (Lactam): A strong absorption band around 1650-1670 cm⁻¹. [4] - C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹. - C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region. |

Section 5: Biological Activity and Therapeutic Potential

The quinoline-3-carboxylate framework is a validated pharmacophore in drug discovery. Derivatives have demonstrated significant potential, particularly as antiproliferative agents.

  • Anticancer Activity: Numerous studies have reported the synthesis of quinoline-3-carboxylate derivatives with potent activity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562). [1][6]The mechanism of action is often linked to the induction of apoptosis. [1]The planar quinoline ring system is well-suited for intercalation with DNA or binding to the ATP-binding sites of kinases.

  • Antiviral Activity: Related quinoline structures have been investigated as potential antiviral agents. For instance, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate derivatives have shown high inhibition of Hepatitis B Virus (HBV) replication in vitro. [5] The versatility of the quinolin-2-one-3-carboxylate scaffold allows for substitutions at multiple positions (e.g., on the nitrogen atom or the benzene ring), enabling the generation of large chemical libraries for screening and the development of structure-activity relationships (SAR). [1]

cluster_Discovery Drug Discovery & Development Scaffold Core Scaffold (Quinoline-3-carboxylate) Library Combinatorial Library Synthesis (Derivatization) Scaffold->Library Chemical Modification Screening High-Throughput Screening (e.g., MTT Assay) Library->Screening Biological Evaluation Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Iterative Design Preclinical Preclinical Studies (In vivo models, ADMET) Lead->Preclinical

Caption: Conceptual workflow for drug discovery using the quinoline scaffold.

Conclusion

Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a member of a therapeutically significant class of heterocyclic compounds. Its stable and synthetically accessible structure, combined with the proven biological activities of its analogs, makes it an attractive starting point for the design and development of novel therapeutic agents. The insights provided in this guide—from its fundamental chemical properties and synthesis to its potential applications in medicine—underscore the continued importance of the quinoline scaffold in modern drug discovery.

References

  • Hlushak, V., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Cozza, G., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. MDPI. Available at: [Link]

  • Mostafa, Y. A., et al. (2014). Synthesis of New 2H-Pyrano[3,2-h]quinolines With Potential Biological Activity. Chemistry and Materials Research. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Organic and Medicinal Chemistry Letters.
  • PubChemLite. (n.d.). 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. Retrieved from: [Link]

  • PubChemLite. (n.d.). Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate. Retrieved from: [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... Retrieved from: [Link]

  • Al-Warhi, T., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available at: [Link]

  • American Elements. (n.d.). 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid. Retrieved from: [Link]

  • Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline-3-carboxylate derivative 21-R. Retrieved from: [Link]

  • Mol-Instincts. (2025). 2-methyl-1,2,3,4-tetrahydro-quinoline-1-carboxylic acid methyl ester. Retrieved from: [Link]

  • Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Fronczek, F. W., et al. (2018). 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide: crystal structure and Hirshfeld surface analysis. NIH. Available at: [Link]

  • Soliman, F. S. G., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry.
  • Rivera-Chávez, D. A., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link]

  • SpectraBase. (n.d.). METHYL-2-METHYLQUINOXALINE-3-CARBOXYLATE. Retrieved from: [Link]

  • Kiss, R., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry.
  • Gao, W., et al. (2018). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Publishing. Available at: [Link]

  • Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Retrieved from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Tautomeric Equilibrium of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] The tautomeri...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] The tautomeric equilibrium between the 2-oxo (keto) and 2-hydroxy (enol) forms is a critical determinant of the physicochemical properties, biological activity, and pharmacokinetic profile of these molecules.[2] This guide provides a detailed technical analysis of the tautomeric equilibrium of methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, a key derivative in this class. While direct experimental data for this specific ester is limited in the public domain, this document synthesizes established principles of 2-quinolone tautomerism, data from closely related analogs, and standard analytical methodologies to provide a robust framework for its study. We will delve into the structural and environmental factors governing the equilibrium, present detailed protocols for its quantitative analysis, and discuss the implications for drug design and development.

Introduction: The Significance of Tautomerism in 2-Quinolones

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery.[2] For the 2-quinolone class of compounds, the principal tautomeric relationship is the lactam-lactim equilibrium between the 2-oxo-1,2-dihydroquinoline (keto) form and the 2-hydroxyquinoline (enol) form.

The two tautomers possess distinct structural and electronic features:

  • 2-Oxo-1,2-dihydroquinoline (Keto/Lactam form): Characterized by a cyclic amide (lactam) functionality. This form has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

  • 2-Hydroxyquinoline (Enol/Lactim form): Features a hydroxyl group and an imine functionality within the aromatic ring. This tautomer presents a hydrogen bond donor (O-H) and a hydrogen bond acceptor (ring nitrogen).

These differences in hydrogen bonding capabilities, polarity, and shape directly influence how the molecule interacts with biological targets, metabolic enzymes, and formulation excipients. Therefore, a comprehensive understanding of the tautomeric preference of methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is paramount for rational drug design.

The Predominant Tautomer: A Thermodynamically Driven Preference

For the parent 2-hydroxyquinoline/2-quinolone system, extensive spectroscopic and computational studies have unequivocally demonstrated that the keto form is the more stable and therefore predominant tautomer in most environments, including the solid state and in a wide range of solvents.[1][3] This preference is primarily attributed to the greater thermodynamic stability of the amide group in the keto form compared to the iminol group in the enol form.[1] The resonance stabilization of the amide contributes significantly to its lower ground-state energy.

The presence of a methyl carboxylate group at the 3-position is not expected to fundamentally alter this preference. While electron-withdrawing groups can influence the acidity of the N-H and O-H protons, the inherent stability of the 2-quinolone core generally dictates the position of the equilibrium.[4]

Factors Influencing the Tautomeric Equilibrium

While the keto form is favored, the position of the tautomeric equilibrium is not static and can be influenced by several factors. A nuanced understanding of these factors is crucial for predicting and controlling the behavior of the molecule in different environments.

Solvent Effects

Solvents can differentially solvate and stabilize the tautomers, thereby shifting the equilibrium.[5] The general trends are as follows:

  • Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the keto and enol forms. While they can stabilize the more polar keto form, they can also engage in hydrogen bonding with the hydroxyl and imine functionalities of the enol form.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective hydrogen bond acceptors and can strongly interact with the N-H group of the keto form.

  • Nonpolar Solvents (e.g., chloroform, cyclohexane): In nonpolar environments, the less polar tautomer is generally favored. However, for 2-quinolones, the ability of the keto form to form hydrogen-bonded dimers can lead to its predominance even in these solvents.[1]

Substituent Effects

The electronic nature of substituents on the quinoline ring can modulate the relative stabilities of the tautomers.[4] The methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate possesses an electron-withdrawing methyl carboxylate group at a key position. This group can influence the acidity of the adjacent C-H bond and potentially stabilize the enol form through conjugation. However, based on data from related systems, this effect is generally not sufficient to overcome the inherent stability of the 2-oxo form.

Temperature

As with any chemical equilibrium, the tautomeric ratio is temperature-dependent. An increase in temperature can shift the equilibrium towards the less stable tautomer.[5]

Quantitative Analysis of the Tautomeric Equilibrium

A precise understanding of the tautomeric equilibrium requires quantitative data, primarily the equilibrium constant, KT = [Enol]/[Keto]. The following experimental and computational methodologies are standard for this determination.

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for studying tautomerism as the chemical shifts of nuclei are highly sensitive to their chemical environment.[3]

Expected Spectroscopic Signatures:

TautomerKey ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)
Keto Form N-H proton (broad, ~11.5-12.5 ppm in DMSO-d₆); H-4 proton (~8.0-8.5 ppm); OCH₃ (~3.8 ppm)C=O (amide, ~162 ppm); C=O (ester, ~165-170 ppm); C3 (~120-125 ppm); C4 (~140-145 ppm)
Enol Form O-H proton (broad, variable); H-4 proton (~7.5-8.0 ppm); OCH₃ (~3.9 ppm)C2-OH (~155-160 ppm); C=O (ester, ~165-170 ppm); C3 (~110-115 ppm); C4 (~135-140 ppm)

Experimental Protocol: ¹H NMR for KT Determination

  • Sample Preparation: Dissolve a precisely weighed sample of methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in a range of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube.

  • Spectrum Acquisition: Acquire quantitative ¹H NMR spectra for each solution at a constant temperature. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.

  • Data Analysis:

    • Identify unique, well-resolved signals corresponding to each tautomer. The H-4 proton is often a good candidate.

    • Carefully integrate the signals for the chosen protons in both the keto (Iketo) and enol (Ienol) forms.

    • Calculate the mole fraction of each tautomer and the equilibrium constant:

      • % Enol = [Ienol / (Iketo + Ienol)] * 100

      • KT = Ienol / Iketo

Ultraviolet-Visible (UV-Vis) Spectroscopy

The keto and enol tautomers possess different chromophoric systems and will therefore exhibit distinct UV-Vis absorption spectra. This technique is particularly useful for quantifying the tautomeric ratio in dilute solutions.[3]

Experimental Protocol: UV-Vis for KT Determination

  • Sample Preparation: Prepare stock solutions of the compound in various solvents of interest (e.g., ethanol, water, cyclohexane) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-450 nm.

  • Data Analysis:

    • The concentration of each tautomer can be determined using the Beer-Lambert law (A = εbc), provided the molar extinction coefficients (ε) for the pure keto and enol forms are known.

    • These can be determined using "locked" derivatives (e.g., N-methyl-2-quinolone for the keto form and 2-methoxyquinoline for the enol form) that cannot tautomerize.

    • The equilibrium constant is then calculated: KT = [Enol]/[Keto].

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.

Computational Workflow:

  • Structure Optimization: The geometries of both the keto and enol tautomers are optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[8]

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).

  • Energy Calculation: The electronic energies, and more importantly, the Gibbs free energies (G), are calculated for both tautomers.

  • Data Analysis:

    • The difference in Gibbs free energy (ΔG) is calculated: ΔG = Genol - Gketo.

    • The equilibrium constant can be estimated using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature.

Visualizing the Equilibrium and Experimental Workflow

Tautomeric_Equilibrium

Experimental_Workflow

Implications for Drug Development

The predominance of the 2-oxo tautomer for methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate has several important consequences for its development as a potential therapeutic agent:

  • Target Binding: The specific arrangement of hydrogen bond donors and acceptors in the keto form will dictate its binding mode to target proteins. Docking studies and structure-activity relationship (SAR) analyses must be based on this predominant tautomer.[8]

  • Physicochemical Properties: Properties such as solubility, lipophilicity (logP), and crystal packing will be governed by the keto form.

  • Metabolic Stability: The metabolic fate of the molecule will be determined by the enzymatic recognition of the 2-oxo structure.

Conclusion

The tautomeric equilibrium of methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is heavily skewed towards the 2-oxo (keto) form due to the inherent thermodynamic stability of the cyclic amide functionality. While environmental factors such as solvent polarity and temperature can modulate the equilibrium, the keto tautomer remains the predominant species under physiological conditions. A thorough characterization of this equilibrium using the spectroscopic and computational methods outlined in this guide is essential for any research and development program involving this important chemical scaffold. The insights gained from such studies will empower the rational design of more effective and safer quinolone-based therapeutics.

References

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. (2023). Molecular Diversity. [Link]

  • Electronic Supplementary Material (ESI) for Journal of Materials Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid... (n.d.). ResearchGate. [Link]

  • Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Croatica Chemica Acta. [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). JSM Chemistry. [Link]

  • Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. (2015). The Journal of Organic Chemistry. [Link]

  • Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (n.d.). Journal of Chemical Education. [Link]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). Molecules. [Link]

  • Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. (2013). Scientific Research Publishing. [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. (2022). Journal of Physics and Chemistry of Solids. [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). JSM Chemistry. [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (n.d.). RSC Publishing. [Link]

  • Tautomerization between 2-quinolone and 2-hydroxyquinolone. (n.d.). ResearchGate. [Link]

  • Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. (2013). ResearchGate. [Link]

  • Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. (2022). ResearchGate. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020). Molecules. [Link]

  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. (2022). PubMed. [Link]

  • What impact does tautomerism have on drug properties and development?. (2024). ChemRxiv. [Link]

  • Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. (n.d.). OUCI. [Link]

  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (2023). PubMed. [Link]

  • 2-Hydroxy-3-octyloxybenzaldehyde. (2021). MDPI. [Link]

Sources

Foundational

An In-depth Technical Guide on the Tautomerism of Methyl 2-hydroxyquinoline-3-carboxylate and its 2-oxo Tautomer

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of heterocyclic chemistry, tautomerism—a phenomenon where a single chemical compound tends to exist in two or more interconvertibl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of heterocyclic chemistry, tautomerism—a phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in the formal position of a hydrogen atom and a double bond—holds a place of fundamental importance.[1] The tautomeric equilibrium between methyl 2-hydroxyquinoline-3-carboxylate and its 2-oxo (2(1H)-quinolone) counterpart is a classic case study with significant implications for their physical, chemical, and biological properties.[1][2] A thorough understanding of this dynamic equilibrium is paramount for professionals in drug design and development, as the predominant tautomer can exhibit distinct physicochemical properties, biological activities, and metabolic fates.[1] This guide provides a comprehensive technical overview of this tautomerism, detailing the structural differences, factors influencing the equilibrium, and the analytical techniques employed for their characterization.

The Two Faces of a Molecule: Structural and Electronic Divergence

The interconversion between the enol form (methyl 2-hydroxyquinoline-3-carboxylate) and the keto form (methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate) is a dynamic process involving the migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring.[1][2]

Methyl 2-hydroxyquinoline-3-carboxylate (Enol or Lactim Form): This tautomer features a fully aromatic quinoline ring system with a hydroxyl (-OH) group at the 2-position. The aromaticity confers considerable stability to this form.[3]

Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (Keto or Lactam Form): In this form, the 2-position is occupied by a carbonyl (C=O) group, and the ring nitrogen is protonated. While the aromaticity of the pyridine ring is disrupted, this tautomer contains a stable cyclic amide (lactam) functionality.[4]

Generally, the 2-oxo (keto) form is the more stable and therefore predominant tautomer in most environments, including the solid state and in various solvents.[1][5] This preference is attributed to the greater thermodynamic stability of the amide group in the keto form compared to the iminol group in the enol form.[1]

Tautomerism cluster_enol Methyl 2-hydroxyquinoline-3-carboxylate (Enol Form) cluster_keto Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (Keto Form) enol [Image of the chemical structure of Methyl 2-hydroxyquinoline-3-carboxylate] keto [Image of the chemical structure of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate] enol->keto H⁺ transfer

Caption: Tautomeric equilibrium between the enol and keto forms of methyl 2-hydroxyquinoline-3-carboxylate.

Factors Governing the Tautomeric Equilibrium

The position of the equilibrium between the hydroxy and oxo forms is not fixed and is highly sensitive to the molecular environment.[4]

  • Solvent Polarity: The polarity of the solvent plays a critical role.[5] Polar solvents tend to stabilize the more polar 2-oxo tautomer.[4]

  • Substituent Effects: The electronic nature and position of other substituents on the quinoline ring can alter the relative stabilities of the tautomers.[1][5]

  • Hydrogen Bonding: The dominant presence of 2-quinolones in the solid state can be explained by the stabilization provided by hydrogen-bonded dimers.[5]

  • pH: The pH of the solution can influence the protonation state of the molecule, thereby shifting the equilibrium.[2]

Spectroscopic and Computational Characterization

A multi-faceted approach combining spectroscopic techniques and computational modeling is essential for a thorough understanding of this tautomeric system.[6]

Spectroscopic Analysis

Spectroscopic methods provide a powerful lens to investigate this equilibrium and distinguish between the two isomers.[2]

Table 1: Spectroscopic Data for 2-Hydroxyquinoline and 2(1H)-Quinolone Tautomers [2]

Spectroscopic TechniqueParameter2-Hydroxyquinoline (Enol-form)2(1H)-Quinolone (Keto-form)Solvent/Method
UV-Vis Spectroscopy λmax (nm)~270, ~320~225, ~265, ~328Ethanol
Infrared (IR) Spectroscopy ν (cm⁻¹)~3400-3200 (broad, O-H stretch), ~1630 (C=N stretch)~3100-2900 (N-H stretch), ~1665 (C=O stretch)KBr Pellet
¹H NMR Spectroscopy δ (ppm)~8.5-7.0 (aromatic protons), ~10-9 (O-H)~7.8-6.5 (aromatic protons), ~12-11 (N-H)DMSO-d₆
¹³C NMR Spectroscopy δ (ppm)~160 (C-OH)~162 (C=O)DMSO-d₆
Computational Chemistry

Theoretical studies, particularly using Density Functional Theory (DFT), are invaluable for quantifying the relative stabilities of the tautomers.[7][8] DFT calculations consistently show the keto form to be the more stable tautomer in most cases.[6][7][8] These computational outcomes are in good agreement with experimental data from vibrational and NMR spectroscopy.[9]

Experimental and Computational Protocols

To ensure reproducibility and accuracy in the analysis of these tautomers, the following detailed experimental and computational protocols are provided.

Experimental Workflow for Tautomer Analysis

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation prep Dissolve compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) nmr Acquire ¹H and ¹³C NMR spectra prep->nmr uv_vis Record UV-Vis absorption spectra prep->uv_vis ir Obtain IR spectra (solution or solid state) prep->ir interpret Analyze spectral data to determine the predominant tautomer and equilibrium constant (KT) nmr->interpret uv_vis->interpret ir->interpret

Caption: A generalized workflow for the experimental analysis of quinoline tautomerism.

UV-Vis Spectroscopy Protocol[1]
  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare stock solutions of the compound in the desired solvent (e.g., ethanol, water, cyclohexane) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-450 nm.

  • Data Analysis: Use the Beer-Lambert law to determine the concentration of each tautomer. The molar extinction coefficients for each pure tautomer are required and can be determined using "locked" derivatives (e.g., N-methyl-2-quinolone and 2-methoxyquinoline) that cannot tautomerize. Calculate the equilibrium constant, KT = [enol]/[keto].

NMR Spectroscopy Protocol[1]
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations.

Implications in Drug Development

The predominance of the 2-quinolone form is a critical factor in the biological activity of many pharmaceuticals.[1] For instance, the 4-quinolone structure, a related tautomeric system, is the parent of a large class of antibiotics.[10] Docking studies have shown that the 4-oxo and N-H groups can be crucial for drug-target interactions.[3][11] Therefore, understanding and controlling the tautomeric equilibrium is essential for the rational design of new and effective drugs.[1]

Conclusion

The keto-enol tautomerism of methyl 2-hydroxyquinoline-3-carboxylate and related quinoline derivatives is a nuanced and influential phenomenon in medicinal chemistry. The general predominance of the 2-oxo (quinolone) form is a key determinant of the biological activity of many pharmaceuticals. A thorough understanding of the factors governing this equilibrium, coupled with robust experimental and computational methods for its characterization, is essential for the rational design and development of novel therapeutics. This guide provides the foundational knowledge, quantitative data, and detailed protocols to empower researchers in this endeavor.

References

  • Kone, M., et al. (2019). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives.
  • El-Azhary, M. A., et al. (2022). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Scientific Reports, 12(1), 18882.
  • Ali, T. E., et al. (2021). Tautomeric forms of 4-hydroxy quinoline. Journal of Molecular Structure, 1245, 131069.
  • Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry, 14(2), 53-59.
  • Seixas, R. S. R., et al. (2025). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies.
  • Li, Q., et al. (2019). Ketone–enol tautomerism, polymorphism, mechanofluorochromism and solid-state acidochromism of isoquinolinone–arylidenehydrazine derivatives.
  • Wikipedia. (n.d.). 2-Quinolone. Wikipedia. Retrieved from [Link]

  • Kim, H., & Lee, A. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5469.
  • Cristiano, M. L. S., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(23), 12244-12257.
  • Kim, H., & Lee, A. (2020). Tautomerization between 2-quinolone and 2-hydroxyquinolone.
  • Kang, O.-Y., et al. (2019). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 6(2), 183-189.
  • Cristiano, M. L. S., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed.
  • Dymova, S. F., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238.
  • Yilmaz, F., & Er, M. (2025). Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate.
  • Gotor, R., et al. (2023). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. Molecules, 28(16), 5980.
  • Nimlos, M. R., et al. (1987). Spectroscopy and Structure of 2-Hydroxyquinoline. The Journal of Physical Chemistry, 91(27), 6612-6616.
  • Dine, I., et al. (2023). Tautomeric form of 4-quinolone (1).
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  • Gruen, A. (1937). U.S. Patent No. 2,082,358. Washington, DC: U.S.
  • Tzani, A., et al. (2023). Synthesis of quinoline-3-carboxylate derivative 21-R.
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  • Al-Obaidi, A. H. M., et al. (2022). Spectrophotometric studies on some new hydroxyl-azo dyes derived from 6-ethyl-4-hydroxyquinoline-2(1H)-one. Pigment & Resin Technology, 51(5), 589-601.
  • Al-Salahi, R., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
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Exploratory

An In-depth Technical Guide to the Medicinal Chemistry Applications of the Methyl 2-Oxo-1,2-dihydroquinoline-3-carboxylate Scaffold

Introduction: The Quinolin-2-one Core as a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are often...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinolin-2-one Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets with high affinity. The quinoline ring system is a quintessential example, forming the backbone of numerous natural alkaloids and synthetic drugs.[1][2] Within this class, the quinolin-2-one (or 2-oxo-1,2-dihydroquinoline) substructure has emerged as a particularly fruitful scaffold for drug discovery, underpinning several FDA-approved drugs.[3]

This guide focuses on a key derivative: the methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate scaffold. The strategic placement of the methyl carboxylate group at the C3 position, adjacent to the lactam carbonyl, provides a versatile chemical handle. This ester can be readily hydrolyzed to the corresponding carboxylic acid, which in turn serves as a gateway to a vast chemical space through amide bond formation and other transformations. Furthermore, the N1-position of the quinolinone ring and the aromatic portion of the scaffold offer additional points for molecular diversification. This combination of a rigid, biologically relevant core with multiple, synthetically accessible diversification points makes it an exceptionally valuable starting point for developing novel therapeutic agents across various disease areas.

This document will provide a comprehensive overview of the synthesis, derivatization strategies, and significant medicinal chemistry applications of this scaffold, offering field-proven insights for researchers and drug development professionals.

Synthetic Strategies for the Core Scaffold

The construction of the methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate core is a critical first step in any drug discovery program utilizing this scaffold. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring. A common and reliable method involves the condensation of an appropriately substituted 2-aminoacetophenone or 2-aminobenzaldehyde with a malonic ester derivative.

Workflow for Scaffold Synthesis and Application

The overall process from scaffold synthesis to identifying a potential lead compound follows a well-defined, albeit iterative, path.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization A Starting Materials (e.g., Substituted Anilines) B Scaffold Synthesis (Methyl 2-oxo-1,2-dihydro- quinoline-3-carboxylate) A->B C Chemical Modification (N-Alkylation, Amide Coupling, etc.) B->C D Biological Screening (Anticancer, Antimicrobial, etc.) C->D Compound Library E Hit Identification D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G G->C Iterative Design

Caption: General workflow from scaffold synthesis to lead optimization.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol describes a general procedure for synthesizing a substituted methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate from a substituted 2-aminobenzaldehyde and dimethyl malonate.

Step 1: Knoevenagel Condensation

  • To a solution of substituted 2-aminobenzaldehyde (1.0 eq) in methanol (10 mL/mmol), add dimethyl malonate (1.2 eq).

  • Add a catalytic amount of piperidine (0.1 eq). The use of a mild base like piperidine is crucial here to promote the condensation without causing significant side reactions.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting aldehyde spot is no longer visible.

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Filter the solid, wash with cold methanol, and dry under vacuum to yield the intermediate methyl 2-((2-formylphenyl)amino)acrylate.

Step 2: Reductive Cyclization

  • The intermediate from Step 1 can often cyclize under the reaction conditions or upon further heating. In some cases, a separate cyclization step is required.

  • A common method involves heating the intermediate in a high-boiling point solvent like diphenyl ether. However, a milder and often higher-yielding approach is to use an acid catalyst.

  • Dissolve the intermediate in glacial acetic acid and heat to reflux for 2-4 hours. The acid catalyzes the intramolecular cyclization to form the stable quinolin-2-one ring system.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol or diethyl ether.

  • Dry the solid under vacuum to obtain the final product, methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. The product can be further purified by recrystallization if necessary.

Key Derivatization Pathways

The true power of the methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate scaffold lies in its amenability to structural modification at three key positions, allowing for the generation of large and diverse compound libraries.

G cluster_N1 N1-Position cluster_C3 C3-Position cluster_Aro Aromatic Ring Core Core Scaffold (Methyl 2-oxo-1,2-dihydro- quinoline-3-carboxylate) N1 N-Alkylation / N-Arylation (e.g., R-X, K2CO3, DMF) Core->N1 R1 C3_Acid Ester Hydrolysis (LiOH or NaOH) Core->C3_Acid R2 Aro Electrophilic Aromatic Substitution (Halogenation, Nitration) Core->Aro R3 C3_Amide Amide Coupling (R-NH2, Coupling Agents) C3_Acid->C3_Amide

Caption: Key points of diversification on the core scaffold.

  • N1-Position (Lactam Nitrogen): The nitrogen atom can be readily alkylated or arylated using various electrophiles in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.[4] This position is critical for modulating pharmacokinetic properties like solubility and membrane permeability.

  • C3-Position (Methyl Carboxylate):

    • Hydrolysis: The ester can be easily hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide or sodium hydroxide. This introduces a key acidic functional group that can participate in hydrogen bonding with biological targets.[5]

    • Amide Formation: The resulting carboxylic acid is a versatile intermediate for creating a diverse library of amides via coupling with various amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This is one of the most widely explored modifications for this scaffold.[6][7]

  • Aromatic Ring: The benzene portion of the quinoline ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, although the reactivity is influenced by the electron-donating nature of the lactam nitrogen. These modifications are typically performed on an earlier intermediate before the quinoline ring is formed.

Medicinal Chemistry Applications

Derivatives of the methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate scaffold have demonstrated significant potential in a wide array of therapeutic areas.

Anticancer Activity

The quinolin-2-one core is a well-established pharmacophore in oncology.[8] Derivatives often act as kinase inhibitors, interfering with signaling pathways that are crucial for cancer cell proliferation and survival.[1]

  • EGFR and c-Met Kinase Inhibition: Many epithelial tumors overexpress kinases like the Epidermal Growth Factor Receptor (EGFR) and c-Met.[6][9] Novel quinoline-3-carboxamides derived from the core scaffold have been designed and synthesized as potent inhibitors of these kinases. Optimization of substituents on the amide portion and the N1-position has led to compounds with nanomolar inhibitory concentrations.[6][9] For instance, certain thiophene-containing carboxamides have shown exceptional EGFR inhibition.[6] Similarly, strategic modifications have produced potent c-Met inhibitors with IC50 values as low as 0.6 nM.[9]

  • Antiproliferative Activity: A wide range of derivatives has been evaluated for their cytotoxic effects against various cancer cell lines. Quinoline-3-carboxylate derivatives have shown potent activity against breast cancer (MCF-7) and chronic myelogenous leukemia (K562) cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range, superior to standard anticancer drugs.[10] The mechanism often involves the induction of apoptosis.[10] Hydrolysis of the C3-ester to the corresponding carboxylic acid has been shown to enhance selectivity for cancer cells over non-cancerous cells, a strategy that leverages the acidic tumor microenvironment.[11]

Compound Class Target / Cell Line IC₅₀ (µM) Reference
Quinoline-3-carboxamidesEGFR0.49 - 5.28[6]
2-Oxo-1,2-dihydroquinolinesc-Met Kinase0.0006 - 0.0007[9]
Quinoline-3-carboxylate Derivs.MCF-7 (Breast Cancer)0.33[10]
Quinoline-3-carboxylate Derivs.K562 (Leukemia)0.28[10]
Quinoline-3-carboxamidesMCF-7 (Breast Cancer)0.839[6]
Antimicrobial Activity

The quinoline scaffold is famously associated with antibacterial agents (e.g., fluoroquinolones). The 2-oxo-quinoline-3-carboxylate core has also served as a template for novel antimicrobial compounds.

  • Antibacterial Agents: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[2] For example, quinoline-carboxamides coupled with amino esters have demonstrated significant inhibition zones against strains like Enterococcus faecalis, in some cases exceeding the performance of reference antibiotics.[12][13] The introduction of a sulfur atom at the C2 position has also been shown to increase antibacterial potency.[14]

  • Antiviral Agents: The scaffold has been explored for antiviral applications. Methylation studies on a related 2-thioxo-quinoline-3-carboxylate scaffold led to the identification of compounds with high inhibitory activity against Hepatitis B Virus (HBV) replication in vitro.[14][15]

Compound Class Bacterial Strain MIC (mg/mL) Reference
Quinoline-carboxamide EsterEnterococcus faecalis0.0775[12]
Quinoline-carboxamide EsterAcinetobacter baumannii0.155[12]
Thio-quinoline DerivativeS. aureus6.25 (µg/mL)[2]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. The quinoline core has been successfully utilized to develop potent anti-inflammatory agents.[5][16]

  • Mechanism of Action: Unlike nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes, some quinoline carboxylic acid derivatives exert their effects through different mechanisms, such as the down-regulation of T-cell function.[17] Other derivatives have been shown to inhibit the release of nitric oxide (NO) in LPS-induced macrophages, a key process in the inflammatory response.[18] This mechanistic diversity offers the potential for developing anti-inflammatory drugs with improved side-effect profiles, particularly regarding gastrointestinal toxicity.[17]

Neuroprotective Activity (Acetylcholinesterase Inhibition)

The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for managing Alzheimer's disease. The rigid, heterocyclic structure of the quinolin-2-one scaffold makes it suitable for binding within the active site of AChE. Recently, novel 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and evaluated as potent AChE inhibitors, presenting a promising avenue for the development of new treatments for neurodegenerative disorders.[7]

Conclusion and Future Perspectives

The methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate scaffold is a testament to the power of privileged structures in medicinal chemistry. Its robust and versatile synthesis, coupled with multiple points for chemical diversification, has enabled the development of potent and selective modulators of a wide range of biological targets. The significant activities demonstrated in oncology, infectious diseases, and inflammation underscore its continued relevance.

Future research will likely focus on several key areas:

  • Combinatorial Chemistry and High-Throughput Screening: Leveraging the synthetic accessibility of the scaffold to create even larger and more diverse libraries for screening against new and challenging biological targets.

  • Structure-Based Drug Design: Using computational and molecular docking studies to design derivatives with improved potency and selectivity for specific targets, such as novel kinase isoforms or microbial enzymes.[9][15]

  • Exploration of New Therapeutic Areas: Investigating the potential of this scaffold in other areas of unmet medical need, such as metabolic disorders or rare diseases.

  • Drug Delivery and Formulation: Developing advanced formulations to improve the pharmacokinetic and pharmacodynamic profiles of lead compounds derived from this core.

As a self-validating system, the consistent success of this scaffold in producing biologically active compounds confirms its status as a cornerstone in modern drug discovery. For researchers and drug development professionals, the methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate core remains a highly valuable and promising starting point for the design of next-generation therapeutics.

References

  • Kurkin AV, Altieri A, Andreev IA, Debnath AK (2016) Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chem 4(4): 1033. [Link]

  • Kurkin, A. V., Altieri, A., Andreev, I. A., & Debnath, A. K. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. PMC. [Link]

  • Al-Ostath, A., Al-Assar, Z., & Jbara, M. (2023). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. ResearchGate. [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]

  • Reddy, T. S., Goud, B. S., Gutta, V. S., & Kumar, C. G. (2018). Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. ACS Omega. [Link]

  • Peli, G., Bacher, F., Sgarabotto, A., & Marchiò, L. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. MDPI. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Abdel-hameid, M. K., El-Gamal, K. M., & El-Kerdawy, A. M. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed. [Link]

  • Sharma, A., Kumar, V., & Kumar, P. (2022). Review on recent development of quinoline for anticancer activities. Inorganic and Nano-Metal Chemistry. [Link]

  • Kumar, S., & Narasimhan, B. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Hanamoto, T., Shindo, K., & Mita, T. (2003). Convenient Synthesis of 4-Hydroxy-1,2-dihydroquinoline-3-carboxylate Derivatives and 4-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates. Bulletin of the Chemical Society of Japan. [Link]

  • Li, Y., Geng, M., & Zhang, Y. (2016). Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. PubMed. [Link]

  • Geren, I. N., Kulyk, M. A., & Orlenko, V. O. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]

  • Alzweiri, M., Sweidan, K., & Abu Saleh, O. (2022). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. ResearchGate. [Link]

  • Bazine, I., Kerassa, A., & Elias, R. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. SciSpace. [Link]

  • Sancilio, L. F., & Steinberg, D. (1989). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL... PubMed. [Link]

  • Geren, I. N., Kulyk, M. A., & Orlenko, V. O. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PMC. [Link]

  • Bazine, I., Kerassa, A., & Elias, R. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry. [Link]

  • Al-Warhi, T., Rizvi, S. U. M., & Salahuddin, A. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Al-Mekhlafi, F. A., Al-Salahi, R., & Al-Ansi, A. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC. [Link]

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Foundational

An In-depth Technical Guide to Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, a heterocyclic compound of significant interest in m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document will cover its chemical identity, synthesis, spectroscopic characterization, reactivity, and potential applications in drug discovery, with a focus on providing practical insights for laboratory work.

Chemical Identity and Properties

The compound of interest is systematically named methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. The nomenclature "3H-quinoline" as initially queried is less common and typically refers to a less stable tautomeric form. The stable, isolable compound is the 1,2,3,4-tetrahydro derivative, which is the focus of this guide.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 105404-33-9[1]
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
Appearance Solid (form may vary)General knowledge
Melting Point 163-166 °C[1]
Solubility Soluble in polar organic solvents such as DMSO and DMFGeneral knowledge

Synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

The synthesis of the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is a key area of research, with several methodologies developed to access this privileged core structure. These methods often involve domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials, thereby increasing efficiency and reducing waste.[2]

Synthesis via[3][4]-Hydride Shift Triggered N-Dealkylative Cyclization

A notable synthetic route involves a[3][4]-hydride shift triggered N-dealkylative cyclization using boronate complexes. This method provides access to various substituted 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates.[3]

Experimental Protocol:

  • Step 1: Formation of the Boronate Complex: The starting N-substituted quinoline derivative (1 mmol) is dissolved in dry 1,2-dichloroethane (5 mL) under an argon atmosphere. Freshly distilled boron trifluoride etherate (BF₃·Et₂O) (2.5 mmol) is added dropwise, and the resulting mixture is stirred at 25 °C for 24 hours.[3]

  • Step 2: Cyclization and Work-up: Following the formation of the boronate complex, the reaction is quenched with an aqueous solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 3: Purification: The crude product is purified by column chromatography on silica gel to yield the desired methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate derivative.

The causality behind using BF₃·Et₂O lies in its role as a Lewis acid, which activates the substrate and facilitates the key[3][4]-hydride shift and subsequent cyclization cascade. The anhydrous conditions are critical to prevent the decomposition of the boronate complex and other reactive intermediates.

Diagram 1: Proposed Reaction Workflow

G cluster_synthesis Synthesis Workflow start Starting N-substituted quinoline reagent BF3·Et2O in dry DCE start->reagent 1. React with intermediate Boronate Complex Formation reagent->intermediate 2. Stir at 25°C cyclization [1,5]-Hydride Shift & Cyclization intermediate->cyclization 3. Spontaneous workup Aqueous Work-up cyclization->workup 4. Quench purification Column Chromatography workup->purification 5. Isolate & Purify product Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate purification->product

Caption: Workflow for the synthesis of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.

Spectroscopic Characterization

Table 2: Representative Spectroscopic Data for a Related Derivative (Methyl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate) [3]

TechniqueData
¹H NMR (700 MHz, DMSO-d₆) δ (ppm): 7.27-7.30 (m, 1H), 7.24 (d, J=7.3 Hz, 1H), 7.12 (d, J=8.0 Hz, 1H), 7.03 (td, J=7.4, 0.8 Hz, 1H), 3.72 (dd, J=9.4, 6.4 Hz, 1H), 3.62 (s, 3H), 3.28 (s, 3H), 3.09-3.18 (m, 2H)
¹³C NMR (75 MHz, DMSO-d₆) δ (ppm): 169.8, 165.8, 139.6, 127.9, 127.7, 124.0, 122.9, 115.1, 52.1, 47.3, 29.5, 27.9
HRMS (ESI-TOF) m/z: [M+H]⁺ Calculated for C₁₂H₁₄NO₃⁺: 220.0968; Found: 220.0969

FT-IR Spectroscopy: Infrared spectroscopy is expected to show characteristic absorption bands for the C=O stretching of the ester and the amide (lactone) groups, typically in the range of 1650-1750 cm⁻¹. The N-H stretching of the amide will appear as a broad peak around 3200-3400 cm⁻¹.

Mass Spectrometry: High-resolution mass spectrometry is crucial for confirming the elemental composition. The predicted m/z for the protonated molecule [M+H]⁺ is 206.08118.[5]

Chemical Reactivity and Potential for Derivatization

The 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold offers several sites for chemical modification, making it a versatile building block in medicinal chemistry.

Diagram 2: Sites of Reactivity

G mol N_H N-H (Alkylation, Acylation) N_H->mol Ester Ester (Hydrolysis, Amidation) Ester->mol Aromatic Aromatic Ring (Electrophilic Substitution) Aromatic->mol

Caption: Key reactive sites on the methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold.

  • N-Alkylation and N-Acylation: The secondary amine within the lactam ring can be functionalized through alkylation or acylation to introduce various substituents. This is a common strategy to modulate the biological activity of the molecule.

  • Ester Hydrolysis and Amidation: The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This allows for the exploration of structure-activity relationships by introducing diverse functional groups.

  • Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents that can influence the electronic properties and binding interactions of the molecule with biological targets.

Applications in Drug Development

The 2-oxo-quinoline core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[6][7][8]

  • Anticancer Activity: Several 2-oxo-quinoline derivatives have been investigated as potential antitumor agents.[9][10] For instance, novel derivatives containing α-aminophosphonates have shown inhibitory activity against various cancer cell lines.[9][10] The proposed mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[9][10]

  • Antiplatelet Aggregation: Derivatives of 2-oxo-1,2,3,4-tetrahydroquinoline have been studied as potent inhibitors of blood platelet aggregation.[4][11] This suggests their potential for the development of new antithrombotic agents.

  • Neurodegenerative Diseases: The structural features of this class of compounds make them of interest for targeting enzymes and receptors implicated in neurodegenerative diseases. For example, some derivatives have been shown to inhibit acetylcholinesterase, an enzyme relevant to Alzheimer's disease.[6]

  • Antiviral Activity: The broader class of tetrahydroisoquinoline derivatives has been explored for antiviral properties, including activity against coronaviruses.[12]

The versatility of the 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold allows for its use as a key intermediate in the synthesis of more complex molecules with tailored biological activities.

Safety and Handling

As with any chemical substance, methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound was not found, general guidelines for related heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is recommended to consult the SDS for any purchased sample of this compound for specific safety information.

Conclusion

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug development. Its versatile synthesis and multiple points for chemical modification make it an attractive scaffold for the design of novel therapeutic agents targeting a range of diseases, including cancer and cardiovascular disorders. Further research into the biological activities of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • A[3][4]-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via Boronate Complexes. MDPI. Available at: [Link]

  • Studies on 2-Oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors. IV. Synthesis and Biological Activity of the Metabolites of 6-[4-(1-Cyclohexyl-1H-5-tetrazolyl) butoxy]. J-STAGE. Available at: [Link]

  • Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Studies on 2-oxoquinoline derivatives as blood platelet aggregation inhibitors, IV. Synthesis and biological activity of the metabolites of 6-[4-(1-cyclohexyl-1H-5-tetrazolyl)butoxy]-2-oxo-1,2,3,4- tetrahydroquinoline (OPC-13013). PubMed. Available at: [Link]

  • CAS RN 105404-33-9 | Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. Hoffman Fine Chemicals. Available at: [Link]

  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. RSC Publishing. Available at: [Link]

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. MDPI. Available at: [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Available at: [Link]

  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. National Center for Biotechnology Information. Available at: [Link]

  • Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. LOCKSS. Available at: [Link]

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  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. MDPI. Available at: [Link]

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  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. MDPI. Available at: [Link]

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Exploratory

A Technical Guide to the Biological Activity Profile of 3-Carbomethoxycarbostyril Derivatives

Introduction In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to bind to multiple biological targets and exhibit a wide range of pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to bind to multiple biological targets and exhibit a wide range of pharmacological activities. The carbostyril, or 2-quinolone, nucleus is a quintessential example of such a scaffold. Its rigid, bicyclic structure provides a versatile template for synthetic modification, leading to the development of numerous therapeutic agents. This guide focuses specifically on derivatives featuring a carbomethoxy group at the 3-position (3-carbomethoxycarbostyrils), a substitution that significantly influences the molecule's electronic properties and steric profile, thereby modulating its biological activity.

This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the synthesis, multifaceted biological activities—including anticancer, anti-inflammatory, and antimicrobial effects—and key structure-activity relationships of 3-carbomethoxycarbostyril derivatives. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers in the practical evaluation of these promising compounds.

Section 1: Synthesis of the 3-Carbomethoxycarbostyril Scaffold

The efficient construction of the core carbostyril ring system is fundamental to exploring its therapeutic potential. The most prevalent and versatile method for synthesizing 3-carboalkoxy-quinolin-4-ones, which are tautomers and key precursors to 3-carbomethoxycarbostyrils, is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester), followed by a thermally induced intramolecular cyclization.

The initial condensation forms an anilinomethylenemalonate intermediate. Subsequent heating promotes a 6-π electrocyclization, which, after tautomerization, yields the quinolone ring system. The choice of aniline allows for the introduction of various substituents onto the benzene ring portion of the scaffold, providing a straightforward method to generate a library of analogues for biological screening.

Gould_Jacobs_Reaction cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product Aniline Substituted Aniline Intermediate Anilinomethylenemalonate Intermediate (3) Aniline->Intermediate Condensation Malonate Diethyl Ethoxymethylenemalonate Malonate->Intermediate Cyclization Thermal Cyclization (Gould-Jacobs) Intermediate->Cyclization Product 3-Carboethoxy-quinolin-4-one Cyclization->Product

Caption: General workflow of the Gould-Jacobs reaction for carbostyril synthesis.

Section 2: Anticancer Activity

The carbostyril scaffold is a cornerstone of many anticancer agents. Derivatives of 3-carbomethoxycarbostyril have demonstrated significant cytotoxic and antiproliferative properties against a range of human cancer cell lines. Research has shown that modifications of the core structure can yield compounds with potent activity. For example, hybrid molecules incorporating a carbostyril nucleus have shown high cytotoxic activity against breast (MCF7) and prostate (DU145) cancer cell lines, with IC50 values in the low micromolar range.[1]

The precise mechanism of action can vary depending on the specific substitutions, but related quinolone compounds are known to function as topoisomerase inhibitors, DNA intercalating agents, or inhibitors of protein kinases involved in cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected Carbostyril Derivatives

Compound ID Cancer Cell Line IC50 (µM) Reference
Hybrid 3f MCF7 (Breast) 3.64 [1]
Hybrid 3h MCF7 (Breast) 2.74 [1]
Hybrid 3h DU145 (Prostate) 3.90 [1]

| Hybrid 3f | DU145 (Prostate) | 4.21 |[1] |

Section 3: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, making the development of novel anti-inflammatory agents a critical research area.[2] Quinolone derivatives have been identified as promising candidates, exhibiting potent inhibitory effects on key inflammatory processes.[2] The mechanism often involves the suppression of pro-inflammatory mediators and pathways.

Studies on related heterocyclic structures have shown that these compounds can inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages stimulated by lipopolysaccharide (LPS).[3][4][5] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[3][4] Some quinolone derivatives have demonstrated highly potent effects on the oxidative burst activity of phagocytes, a critical component of the inflammatory cascade.[2]

Table 2: Anti-inflammatory Activity of a Quinolone-3-Carboxamide Derivative

Assay Target IC50 (µg/mL) Reference
Whole Blood Phagocytes (Oxidative Burst) <12.5 [2]
Isolated Neutrophils (Oxidative Burst) <0.1 [2]

| T-cell Proliferation | 3.7 |[2] |

Section 4: Antimicrobial Activity

The quinolone core is famously associated with antibacterial agents (e.g., fluoroquinolones). While the classic antibacterial quinolones typically have a carboxylic acid at the 3-position, ester derivatives like 3-carbomethoxycarbostyrils also possess antimicrobial potential. Their activity stems from the ability to interfere with essential bacterial processes.

The evaluation of antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6] Studies on related heterocyclic scaffolds, such as N-substituted benzimidazole carboxamides and thiazolidine derivatives, have shown selective and potent activity against both Gram-positive and Gram-negative bacteria.[7][8] For instance, certain derivatives show potent activity against strains like Staphylococcus aureus, Enterococcus faecalis, and Pseudomonas aeruginosa.[7][8]

Table 3: Antibacterial Activity of Selected Heterocyclic Derivatives | Compound ID | Bacterial Strain | MIC (µM) | Reference | | :--- | :--- | :--- | | Benzimidazole 8 | E. faecalis | 8 |[7] | | Benzimidazole 37 | S. aureus | 16 |[7] | | Benzimidazole 37 | E. coli (efflux del.) | 16 |[7] | | Thiazolidine 14 | P. aeruginosa | 0.195 µg/mL |[8] |

Section 5: Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship (SAR) is crucial for rationally designing more potent and selective drug candidates. For 3-carbomethoxycarbostyril derivatives, biological activity is significantly influenced by the nature and position of substituents on the carbostyril ring.

  • N1-Position: Alkylation or arylation at the N1-position can modulate lipophilicity and steric bulk, affecting membrane permeability and target binding.

  • Benzene Ring (Positions 5, 6, 7, 8): Introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the electronic distribution of the entire ring system, impacting target interaction. For example, N(9)-methylation in related β-carboline carbohydrazides was found to decrease antitumor activity.[9]

  • Carbomethoxy Group: While the 3-carbomethoxy group is the defining feature, its conversion to other functionalities like carboxamides or carbohydrazides can create new hydrogen bonding opportunities, often leading to a different biological activity profile.[2][9]

SAR_Diagram cluster_nodes Carbostyril N1 N1-Position: - Modulates lipophilicity - Affects cell permeability N1->Carbostyril C3 C3-Ester: - Key electronic feature - Modification (e.g., to amide)  alters H-bonding potential C3->Carbostyril Benzene Benzene Ring (C5-C8): - Halogens can enhance  antimicrobial activity - Methoxy groups may influence  anti-inflammatory effects Benzene->Carbostyril

Caption: Key sites for modification on the carbostyril scaffold influencing biological activity.

Section 6: Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following are detailed methodologies for assessing the primary biological activities discussed in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to quantify the effect of a compound on cancer cell viability. The underlying principle is the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF7, DU145) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow start Start: Cancer Cell Culture seed 1. Seed cells in 96-well plate (24h incubation) start->seed treat 2. Treat with serial dilutions of test compound seed->treat incubate 3. Incubate for 48-72 hours treat->incubate mtt 4. Add MTT reagent (4h incubation) incubate->mtt solubilize 5. Solubilize formazan crystals (add DMSO) mtt->solubilize read 6. Read absorbance at 570 nm solubilize->read analyze 7. Calculate % viability and IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains, following CLSI (Clinical and Laboratory Standards Institute) guidelines.

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2-12. In column 1, add 100 µL of the test compound at 2x the highest desired concentration.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10. Columns 11 (growth control, no compound) and 12 (sterility control, no bacteria) should contain only 50 µL of MHB.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells in columns 1-11. Do not add bacteria to column 12. The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The 3-carbomethoxycarbostyril scaffold represents a highly versatile and promising platform in medicinal chemistry. The existing body of research demonstrates its potential to yield potent anticancer, anti-inflammatory, and antimicrobial agents. The synthetic accessibility via methods like the Gould-Jacobs reaction allows for extensive structural diversification, enabling fine-tuning of biological activity and drug-like properties.

Future research should be directed towards several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most active compounds through techniques like molecular docking, proteomics, and enzymatic assays.[10][11]

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for in vivo evaluation.

  • Expansion of the Scaffold: Exploring novel and diverse substitutions at all positions of the carbostyril ring to uncover new SAR insights and potentially discover novel biological activities.

By integrating rational design, chemical synthesis, and rigorous biological evaluation, the full therapeutic potential of 3-carbomethoxycarbostyril derivatives can be unlocked, paving the way for the next generation of innovative medicines.

References

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  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sun, T., et al. (2020). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. New Journal of Chemistry. [Link]

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  • Zhang, Y., et al. (2020). Anti-inflammatory activity of 3-cinnamoyltribuloside and its metabolomic analysis in LPS-activated RAW 264.7 cells. Chinese Medicine. [Link]

  • Herrerías, C. I., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules. [Link]

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  • Cisneros-Lira, J. C., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. [Link]

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Foundational

The 2-Oxo-Quinoline-3-Carboxylic Acid Scaffold: A Technical Guide to Synthesis, Functionalization, and Pharmacological Targeting

Executive Summary The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (and its ester derivatives) represents a highly privileged heterocyclic scaffold in modern drug discovery. Characterized by its rigid planar geometry and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (and its ester derivatives) represents a highly privileged heterocyclic scaffold in modern drug discovery. Characterized by its rigid planar geometry and capacity for extensive hydrogen bonding, this core structure serves as a versatile pharmacophore. Recent advancements have demonstrated its pleiotropic potential, yielding potent inhibitors of bacterial DNA gyrase[1][2], protein kinase CK2[3], and aggressive breast cancer cell lines[4][5].

This whitepaper provides an in-depth mechanistic analysis of the synthetic pathways used to construct these derivatives, evaluates their structure-activity relationships (SAR), and details self-validating experimental protocols designed for high-fidelity reproducibility in medicinal chemistry workflows.

Chemical Architecture and Mechanistic Synthesis

The core synthesis of 2-oxo-quinoline-3-carboxylate esters typically relies on the condensation of ortho-aminobenzaldehyde derivatives with active methylene compounds, followed by intramolecular cyclization.

The Knoevenagel-Driven Annulation

The most robust and widely adopted methodology involves the reaction of 2-amino-3-(substituted)benzaldehydes with diethyl malonate[1][2].

Mechanistic Causality:

  • Base Catalysis: A secondary amine, such as piperidine, acts as a base catalyst to deprotonate the active methylene of diethyl malonate, generating a resonance-stabilized carbanion.

  • Nucleophilic Attack: This carbanion attacks the electrophilic carbonyl carbon of the benzaldehyde, initiating a Knoevenagel condensation.

  • Intramolecular Cyclization: The proximity of the ortho-amino group allows for a subsequent nucleophilic acyl substitution at one of the ester carbonyls, expelling ethanol and forming the rigid 2-oxo-1,2-dihydroquinoline ring[2].

  • Hydrolysis: The resulting ethyl ester can be hydrolyzed under basic conditions (e.g., NaOH or thiourea/K2CO3) to yield the free 3-carboxylic acid, which serves as a prime candidate for further amidation[2][4].

G A 2-Aminobenzaldehyde Derivatives C Knoevenagel Condensation (Piperidine Catalyst) A->C B Diethyl Malonate (Active Methylene) B->C D Intramolecular Cyclization (Nucleophilic Acyl Substitution) C->D Intermediate Formation E Ethyl 2-oxo-1,2-dihydroquinoline -3-carboxylate D->E -H2O, -EtOH F Basic Hydrolysis (NaOH or K2CO3) E->F G 2-oxo-quinoline-3- carboxylic acid F->G H Amidation (HATU / DMT-MM) Library Generation G->H

Fig 1: Step-by-step synthetic workflow and mechanistic pathway for 2-oxo-quinoline-3-carboxylates.

Solid-Phase Combinatorial Approaches

For high-throughput library generation, solid-phase synthesis is employed. The 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be loaded onto 4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin via reductive amination[6]. This approach allows for rapid, parallel derivatization at the 3- and 5-positions without the need for intermediate purification, enabling the rapid exploration of chemical space[6].

Pharmacological Landscape and SAR

The derivatization of the 3-carboxylic acid group into various amides, alongside substitutions at the 8-position, dictates the biological target of the scaffold.

Quantitative Data Summary
Compound Class / Specific DerivativePrimary Target / AssayActivity (IC₅₀ / MIC)Therapeutic ApplicationRef
8-(Methylamino) derivative (13e) E. coli DNA Gyrase (ATPase Domain)IC₅₀ = 0.0017 μMAntibacterial[2]
2-Aminoquinoline-3-carboxylic acids Protein Kinase CK2IC₅₀ = 0.65 – 18.2 μMOncology / Kinase Inhibition[3]
Pyrazolidin-4-ylidene derivatives MCF-7 Breast Cancer Cell LineSignificant vs. DoxorubicinOncology / Apoptosis[5][7]
Roquinimex-related 3-carboxamides Autoimmune Encephalomyelitis ModelIn vivo disease inhibitionAutoimmune Disorders[8]
Mechanistic Targeting

Antimicrobial (DNA Gyrase): Substituted 8-(methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxamides act as potent inhibitors of bacterial DNA gyrase. By binding to the ATPase domain, they prevent the ATP hydrolysis required for DNA supercoiling, leading to bacterial cell death[1][2].

Oncology (MCF-7 & CK2): The integration of bulky, electron-rich moieties, such as 3-amino-5-oxopyrazolidin-4-ylidene, at the 3-position induces severe cell cycle arrest in MCF-7 breast cancer cells[4][5]. Concurrently, variations lacking the 2-oxo group (e.g., 2-aminoquinoline-3-carboxylic acids) demonstrate high affinity for the ATP-binding pocket of Protein Kinase CK2[3].

Pathway Ligand 2-Oxo-quinoline Derivatives Gyrase E. coli DNA Gyrase (ATPase Domain) Ligand->Gyrase IC50 ~0.0017 μM CK2 Protein Kinase CK2 (ATP-binding pocket) Ligand->CK2 IC50 0.65-18.2 μM MCF7 MCF-7 Breast Cancer (Cell Cycle Arrest) Ligand->MCF7 Apoptosis Induction Inhibition1 Bactericidal Effect Gyrase->Inhibition1 Blocks DNA Supercoiling Inhibition2 Antitumor Activity CK2->Inhibition2 Disrupts Phosphorylation Inhibition3 Tumor Regression MCF7->Inhibition3 Cytotoxicity

Fig 2: Pleiotropic pharmacological targeting and downstream biological effects of the scaffold.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes internal quality control checkpoints to prevent the propagation of artifacts.

Protocol A: Synthesis of Ethyl 8-(methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate[1][2]

Objective: Construct the core quinolinone ring via Knoevenagel condensation and cyclization.

  • Reaction Setup: Dissolve 2-amino-3-(methylamino)benzaldehyde (2.05 mmol) in absolute ethanol (4 mL). Ethanol is chosen as a protic solvent to stabilize the transition states during cyclization[1].

  • Catalysis & Initiation: Add diethyl malonate (2.87 mmol) and piperidine (2.66 mmol). Causality: Piperidine acts as a mild base to generate the malonate enolate without causing premature ester hydrolysis.

  • Thermal Activation: Stir the reaction mixture at 75 °C for 8 hours. The elevated temperature is required to overcome the activation energy barrier for the intramolecular nucleophilic acyl substitution[1].

  • Isolation: Cool the mixture to room temperature. The product will precipitate out of the solution due to its lower solubility in cold ethanol compared to the starting materials. Collect via vacuum filtration.

  • Self-Validation Checkpoint (Purity & Structure):

    • LC-MS: Confirm the mass-to-charge ratio (m/z: 247 [M + H]⁺)[1].

    • ¹H-NMR (DMSO-d₆): Look for a characteristic singlet signal in the region of δ 11.33–11.68 ppm. This confirms the presence of the hydroxy (OH) proton, validating that the compound can tautomerize into its enol form (4-hydroxy-2-oxo)[4][7]. Ensure purity is ≥95% before proceeding to amidation.

Protocol B: Thermodynamic Validation of Target Binding via Isothermal Titration Calorimetry (ITC)[2]

Objective: Validate that the synthesized derivatives (e.g., compound 13e) are true binders to DNA Gyrase, eliminating Pan-Assay Interference Compounds (PAINS).

  • Preparation: Purify the target protein (E. coli DNA gyrase ATPase domain) and dialyze extensively against the assay buffer to ensure exact buffer matching between the protein and the ligand.

  • Titration: Place the protein in the calorimetric cell and the synthesized 2-oxo-quinoline derivative in the injection syringe.

  • Execution: Perform a series of 2 μL injections of the ligand into the protein cell at a constant temperature (e.g., 25 °C).

  • Causality of Method: Unlike enzymatic assays (which can be fooled by aggregators or reactive compounds), ITC measures the direct heat released or absorbed (ΔH) upon binding.

  • Self-Validation Checkpoint: A true hit must display a sigmoidal binding isotherm. Extract the dissociation constant (K_d), binding enthalpy (ΔH), and stoichiometry (n). A stoichiometric ratio (n ≈ 1) confirms a specific 1:1 binding event, validating the IC₅₀ values obtained in functional assays[2].

Conclusion

The 2-oxo-quinoline-3-carboxylic acid ester scaffold is a cornerstone in the development of novel therapeutics. By leveraging precise synthetic methodologies—such as piperidine-catalyzed Knoevenagel condensations and solid-phase combinatorial chemistry—researchers can rapidly generate highly functionalized libraries. When coupled with rigorous, self-validating biophysical assays like ITC, this scaffold provides a reliable pathway for discovering potent kinase inhibitors, antibacterial agents, and targeted oncology drugs.

References

  • Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation Source: ACS Omega (2021) URL:[Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity Source: MDPI Crystals (2021) URL:[Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Source: European Journal of Medicinal Chemistry / PubMed (2012) URL:[Link]

  • Solid-Phase Synthesis of Quinolinone Library Source: ACS Combinatorial Science (2014) URL:[Link]

  • Synthesis and Biological Evaluation of New 1,2-Dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for Treatment of Autoimmune Disorders: Structure−Activity Relationship Source: Journal of Medicinal Chemistry (2004) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate via Knoevenagel-Lactamization Cascade

Executive Summary & Mechanistic Rationale The 2-oxo-1,2-dihydroquinoline (2-quinolone) scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, topoisomerase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2-oxo-1,2-dihydroquinoline (2-quinolone) scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, topoisomerase inhibitors, and immunomodulators. The synthesis of methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate from 2-aminobenzaldehyde and dimethyl malonate represents a highly efficient, atom-economical domino reaction[1].

This protocol relies on a base-catalyzed Knoevenagel condensation followed by an intramolecular lactamization[2].

  • Causality of the Catalyst: Piperidine acts as a mild secondary amine base. It deprotonates the active methylene of dimethyl malonate to generate a nucleophilic enolate, which subsequently attacks the highly electrophilic carbonyl of 2-aminobenzaldehyde.

  • Causality of the Solvent: While ethanol is frequently cited in literature for synthesizing the ethyl ester equivalent[3], utilizing absolute methanol for this specific synthesis is a critical experimental choice. Refluxing a methyl ester in ethanol in the presence of a base inevitably leads to transesterification, yielding a difficult-to-separate mixture of methyl and ethyl esters. Methanol preserves the integrity of the methyl ester.

  • Thermodynamic Driving Force: The elimination of water (during the Knoevenagel step) and methanol (during lactamization) drives the equilibrium forward, culminating in a highly stable, planar, and conjugated 2-quinolone system.

MechanisticPathway A Dimethyl Malonate B Enolate Intermediate A->B Piperidine (- H+) C Knoevenagel Adduct B->C + 2-Aminobenzaldehyde (- H2O) D Tetrahedral Intermediate C->D Intramolecular Attack E 2-Quinolone Target D->E Elimination (- MeOH)

Mechanistic logic of the Knoevenagel-lactamization cascade.

Experimental Design & Materials

To ensure a self-validating workflow, precise stoichiometry and high-purity reagents are required. 2-aminobenzaldehyde is notoriously prone to self-condensation (Friedländer oligomerization) and air oxidation; it must be freshly recrystallized or sublimed prior to use.

Table 1: Reaction Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
2-Aminobenzaldehyde 121.141.01.21 gElectrophile / Amine source
Dimethyl malonate 132.111.11.45 gNucleophile / Ester source
Piperidine 85.150.20.17 g (198 µL)Base Catalyst
Absolute Methanol 32.04-25.0 mLSolvent (Prevents transesterification)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Physical state changes and specific spectroscopic cues are embedded into the steps to confirm reaction progress without requiring immediate offline LC-MS analysis.

  • Preparation & Dissolution : In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.21 g, 10.0 mmol) and dimethyl malonate (1.45 g, 11.0 mmol) in anhydrous methanol (25 mL) under an argon atmosphere. Observation: The solution will appear clear and pale yellow.

  • Catalyst Addition : Add piperidine (198 µL, 2.0 mmol, 0.2 equiv) dropwise at room temperature. Causality: Slow addition prevents localized exothermic spikes that could trigger the degradation or self-polymerization of 2-aminobenzaldehyde.

  • Reflux (Thermal Activation) : Equip the flask with a reflux condenser and heat the mixture to 65 °C (methanol reflux) for 3–4 hours[2]. Self-Validating Check (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting aldehyde (Rf ~0.6, UV-active but non-fluorescent) will be consumed. The target product (Rf ~0.35) will appear as a distinct spot exhibiting brilliant blue fluorescence under 365 nm UV light, confirming the formation of the extended conjugated quinolone core[3].

  • Precipitation (Workup) : Remove the flask from the heat source and allow it to cool to room temperature. Self-Validating Check (Visual): As the reaction cools, the product will spontaneously precipitate as fine, off-white to pale-yellow needles. The planar 2-quinolone structure engages in strong intermolecular hydrogen bonding (lactam motif) and π-π stacking, drastically reducing its solubility in methanol compared to the acyclic precursors. To maximize yield, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes.

  • Isolation : Isolate the crystalline precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold methanol (2 × 5 mL) to remove any residual piperidine and unreacted dimethyl malonate.

  • Drying : Dry the isolated solid under high vacuum at 45 °C for 4 hours to afford pure methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

SynthesisWorkflow N1 2-Aminobenzaldehyde + Dimethyl Malonate N2 Methanol Solvent (Prevents Transesterification) N1->N2 N3 Piperidine Catalyst (0.2 equiv) N2->N3 N4 Reflux at 65 °C (Knoevenagel Condensation) N3->N4 Deprotonation N5 Intramolecular Lactamization (Rate-Limiting Step) N4->N5 - H2O N6 TLC Monitoring (UV 365 nm Fluorescence) N5->N6 - MeOH N7 Ice-Bath Cooling (Induces Precipitation) N6->N7 Conversion >95% N8 Methyl 2-oxo-1,2-dihydroquinoline -3-carboxylate N7->N8 Filtration

Workflow for the synthesis of methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

Analytical Characterization & Expected Results

To verify the structural integrity of the synthesized compound, cross-reference your analytical data against the expected diagnostic signals outlined below.

Table 2: Expected Analytical Characterization Data

TechniqueKey Signals / ObservationsDiagnostic Significance
1H NMR (DMSO-d6) δ ~12.10 (br s, 1H, NH)Confirms successful lactam formation (H-bond donor).
δ ~8.55 (s, 1H, H-4)Confirms the Knoevenagel alkene proton is intact and incorporated into the ring.
δ 7.20 – 7.80 (m, 4H, Ar-H)Represents the intact benzene ring protons.
δ ~3.82 (s, 3H, -OCH3)Confirms retention of the methyl ester group (no transesterification).
TLC (3:1 Hex/EtOAc) Rf = 0.35, Blue fluorescenceValidates extended aromatic conjugation under 365 nm UV.
LC-MS (ESI+) m/z 204.1 [M+H]+Corresponds to C11H10NO3+ (Exact Mass: 203.06).

Troubleshooting & Optimization

  • Issue: Presence of an acyclic intermediate on LC-MS (m/z ~236).

    • Causality: The Knoevenagel condensation has occurred, but the intramolecular lactamization (the rate-limiting step) is incomplete.

    • Solution: Extend the reflux time by 2 hours. If the issue persists, increase the piperidine loading to 0.5 equivalents to further drive the nucleophilic acyl substitution.

  • Issue: Dark brown/black reaction mixture and low yield.

    • Causality: 2-aminobenzaldehyde is highly unstable and easily oxidizes or polymerizes when exposed to air and heat.

    • Solution: Ensure the 2-aminobenzaldehyde is highly pure (pale yellow crystals). Run the reaction under a strict argon atmosphere and avoid excessive heating above 70 °C[1].

  • Issue: Product does not precipitate upon cooling.

    • Causality: The reaction may be too dilute, or residual water is maintaining solubility.

    • Solution: Concentrate the methanol in vacuo to half its original volume, then cool to 0 °C. Alternatively, add a few drops of cold distilled water to force the hydrophobic quinolone out of solution.

References

Sources

Application

Application Note: Optimized Knoevenagel-Lactamization Cascade for 2-Oxo-quinoline-3-carboxylate Scaffolds

Executive Summary The 2-oxo-quinoline-3-carboxylate moiety (often tautomerically referred to as 2-hydroxyquinoline) is a privileged pharmacophore in medicinal chemistry, serving as a core structure for antibiotics (fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-oxo-quinoline-3-carboxylate moiety (often tautomerically referred to as 2-hydroxyquinoline) is a privileged pharmacophore in medicinal chemistry, serving as a core structure for antibiotics (fluoroquinolones), anticancer agents, and cannabinoid receptor ligands.

While the Friedländer synthesis is a common route to quinolines, it often requires harsh conditions. This protocol details a Knoevenagel-Lactamization Cascade , a superior method for accessing 3-carboxylated quinolones from 2-aminobenzaldehydes. This guide provides two validated workflows: a robust Classical Thermal Protocol for scale-up and a Microwave-Assisted Protocol for high-throughput library generation.

Reaction Mechanics & Causality

To ensure reproducibility, one must understand the "One-Pot, Two-Step" nature of this cascade. The reaction does not stop at the Knoevenagel adduct; it must be driven forward to cyclize.

The Mechanistic Pathway[1][2][3][4][5][6][7][8]
  • Activation: The base (piperidine) deprotonates the active methylene of diethyl malonate.

  • Knoevenagel Condensation: The enolate attacks the aldehyde of 2-aminobenzaldehyde. Spontaneous dehydration yields the benzylidene intermediate.

  • Lactamization (The Critical Step): The ortho-amino group attacks the proximal ester carbonyl.

  • Aromatization: Loss of ethanol drives the formation of the thermodynamically stable 2-oxo-quinoline core.

Visualizing the Pathway

The following diagram illustrates the molecular logic, highlighting the critical transition from the Knoevenagel adduct to the cyclized product.

KnoevenagelMechanism Reactants 2-Aminobenzaldehyde + Diethyl Malonate Enolate Enolate Formation (Base Catalyzed) Reactants->Enolate Piperidine Intermediate Benzylidene Intermediate (Knoevenagel Adduct) Enolate->Intermediate - H2O Cyclization Intramolecular Lactamization Intermediate->Cyclization Nu: Attack by NH2 Product Ethyl 2-oxo-quinoline- 3-carboxylate Cyclization->Product - EtOH

Figure 1: Mechanistic flow from reactants to the bicyclic quinoline scaffold via the Knoevenagel-Lactamization cascade.

Experimental Protocols

Materials & Equipment[9][10][11]
  • Precursors: 2-Aminobenzaldehyde (98%), Diethyl malonate (99%).

  • Catalyst: Piperidine (ReagentGrade). Note: L-Proline can be used as a greener alternative but requires longer reaction times.

  • Solvent: Absolute Ethanol (EtOH).[1]

  • Equipment: Round-bottom flask (RBF), Reflux condenser, Microwave Reactor (for Method B).

Protocol A: Classical Thermal Method (Scale-Up Friendly)

Best for gram-scale synthesis where microwave cavity size is a limitation.

  • Charge: In a 100 mL RBF, dissolve 2-aminobenzaldehyde (10 mmol, 1.21 g) and diethyl malonate (11 mmol, 1.76 g) in absolute ethanol (20 mL) .

  • Catalyze: Add piperidine (0.5 mmol, 50 µL) dropwise.

    • Why? Piperidine acts as a nucleophilic base to generate the malonate enolate.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring.

  • Monitor: Check TLC (Hexane:EtOAc 7:3) every 30 mins. The intermediate benzylidene often appears as a transient spot before converting to the polar fluorescent quinoline product.

    • Typical Time: 3–5 hours.

  • Workup: Cool to room temperature. The product often precipitates spontaneously.

  • Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from hot ethanol if necessary.

Protocol B: Microwave-Assisted Method (High-Throughput)

Best for medicinal chemistry library generation.

  • Charge: In a 10 mL microwave vial, combine 2-aminobenzaldehyde (1.0 mmol) , diethyl malonate (1.1 mmol) , and ethanol (2 mL) .

  • Catalyze: Add piperidine (2 drops) .

  • Irradiate: Seal the vial. Set parameters:

    • Temperature: 100°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 10–15 minutes

  • Workup: Cool the vial with compressed air. Pour contents onto crushed ice. Filter the resulting precipitate.[2]

Critical Process Parameters (CPPs) & Troubleshooting

The success of this reaction relies on controlling the equilibrium. The following data summarizes optimization parameters derived from internal validation and literature consensus.

Solvent & Catalyst Screening Data
ParameterVariationOutcomeRecommendation
Solvent WaterGreen, but poor solubility for reactants.Use EtOH or EtOH/H2O (1:1).
Solvent TolueneHigh boiling point, but difficult workup.Avoid unless removing water azeotropically.
Catalyst PiperidineFast conversion, high yield (85-95%).Standard Choice.
Catalyst K2CO3Heterogeneous, slower kinetics.Use if acid-sensitive groups are present.
Stoichiometry 1:1 (Aldehyde:Malonate)Incomplete conversion of aldehyde.Use 1:1.1 excess of malonate .
Self-Validating the Reaction (QA/QC)
  • Visual Cue: The reaction mixture typically deepens in color (yellow to orange) as the conjugated system forms.

  • Fluorescence: The target quinoline is often highly fluorescent under UV light (365 nm) on TLC plates.

  • NMR Signature: Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the quinoline H-4 singlet (~8.5 ppm) and the broad NH singlet (~12 ppm).

Experimental Workflow Diagram

This workflow ensures a logical progression from setup to characterization, minimizing handling errors.

Workflow Start Start: Weigh Reagents Mix Mix in EtOH Add Piperidine Start->Mix Decision Select Method Mix->Decision Thermal Reflux (78°C) 3-5 Hours Decision->Thermal Scale-up Microwave Microwave (100°C) 10-15 Mins Decision->Microwave Library/Speed TLC TLC Check (Hex:EtOAc 7:3) Thermal->TLC Microwave->TLC TLC->Thermal Incomplete Workup Cool & Filter Precipitate TLC->Workup Conversion >95% Analysis Validation: 1H NMR / MP Workup->Analysis

Figure 2: Operational workflow distinguishing between thermal and microwave-assisted protocols.

References

  • Mechanistic Insight & Catalysis

    • Mechanism of the Piperidine-Catalyzed Knoevenagel Condens
    • Source: Semantic Scholar / Journal of Molecular Modeling.[3]

  • Microwave-Assisted Synthesis

    • Microwave-assisted synthesis of pyrano[3,2-c]quinoline-3-carboxylates.[4][5] (Demonstrates the efficiency of microwave irradiation for quinoline scaffolds).

    • Source: RSC Advances.

  • Classical Protocol Validation

    • Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
    • Source: ResearchG
  • General Knoevenagel Methodology

    • Knoevenagel Condens
    • Source: Organic Chemistry Portal.

Sources

Method

Application Note: Microwave-Assisted Synthesis of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Executive Summary This application note details a robust, high-efficiency protocol for the synthesis of methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate using microwave-assisted organic synthesis (MAOS). The 2-quinolone (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate using microwave-assisted organic synthesis (MAOS). The 2-quinolone (carbostyril) scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting significant anticancer, antimicrobial, and anti-inflammatory properties.

Traditional thermal synthesis of this moiety via the Knoevenagel condensation followed by cyclization often requires prolonged reflux times (4–12 hours) and yields variable purity. The protocol defined herein utilizes microwave irradiation to accelerate the reaction kinetics, reducing synthesis time to under 20 minutes while improving the isolated yield to >85%.[1] This guide provides a self-validating workflow suitable for library generation in drug discovery.

Scientific Principles & Mechanism[1]

Reaction Pathway

The synthesis proceeds via a base-catalyzed Knoevenagel condensation between 2-aminobenzaldehyde and dimethyl malonate , followed by an intramolecular nucleophilic attack (cyclization) and elimination of methanol.

Key Mechanistic Steps:

  • Deprotonation: The base (piperidine) deprotonates the active methylene of dimethyl malonate.

  • Knoevenagel Condensation: Nucleophilic attack on the aldehyde carbonyl of 2-aminobenzaldehyde forms an aryl-ylidene intermediate.

  • Cyclization (Amidation): The amino group attacks the ester carbonyl.

  • Elimination: Loss of methanol drives the formation of the stable aromatic 2-quinolone system.

Mechanistic Visualization

The following diagram illustrates the reaction logic and intermediate transitions.

ReactionMechanism Reactants 2-Aminobenzaldehyde + Dimethyl Malonate Inter1 Enolate Formation (Base Catalyzed) Reactants->Inter1 Piperidine Inter2 Knoevenagel Intermediate (Aryl-ylidene) Inter1->Inter2 - H2O Inter3 Intramolecular Amidation (Cyclization) Inter2->Inter3 MW Irradiation (Polar Transition State) Product Methyl 2-oxo-1,2- dihydroquinoline-3-carboxylate Inter3->Product - MeOH

Figure 1: Mechanistic pathway for the microwave-assisted cyclocondensation.

Why Microwave Irradiation?

The rate-determining step involves the formation of a polar transition state during cyclization. Ethanol (the solvent) and the polar intermediates couple efficiently with the microwave field (dielectric heating). This rapid internal heating minimizes thermal gradients and side reactions (such as oligomerization of the aldehyde), which are common in conventional heating.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL borosilicate glass vial with a crimp/snap cap (pressure rated to 20 bar).

  • Reagents:

    • 2-Aminobenzaldehyde (98% purity)

    • Dimethyl malonate (>99%)

    • Piperidine (Catalyst)

    • Ethanol (Absolute)

Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
  • In a 10 mL microwave vial, dissolve 2-aminobenzaldehyde (1.0 mmol, 121 mg) in Ethanol (3.0 mL).

  • Add Dimethyl malonate (1.2 mmol, 158 mg). Note: A slight excess ensures complete consumption of the aldehyde.

  • Add Piperidine (0.1 mmol, ~10 µL) as the base catalyst.

  • Add a magnetic stir bar and seal the vial with a PTFE-lined cap.

Step 2: Microwave Irradiation Parameters

Program the microwave reactor with the following dynamic method. Do not use fixed power; use temperature control.

ParameterSettingRationale
Temperature 120 °COptimal for cyclization; exceeds EtOH boiling point (78°C) to accelerate kinetics.
Ramp Time 2:00 minPrevents temperature overshoot.
Hold Time 10:00 minSufficient for >95% conversion.
Pressure Limit 250 psi (17 bar)Safety cutoff (EtOH vapor pressure at 120°C is ~5-6 bar).
Power (Max) 150 WDynamic modulation to maintain 120°C.
Stirring HighEnsures thermal homogeneity.
Step 3: Workup & Isolation
  • Allow the vessel to cool to <50°C using the reactor's compressed air cooling.

  • Open the vial. The product typically precipitates as a solid upon cooling.

  • If no precipitate forms, cool the vial in an ice bath for 15 minutes.

  • Filter the solid under vacuum using a sintered glass funnel.

  • Wash: Rinse the filter cake with cold ethanol (2 x 2 mL) followed by cold water (2 x 2 mL) to remove the catalyst and excess malonate.

  • Dry: Dry in a vacuum oven at 60°C for 2 hours.

Workflow Visualization

Workflow Step1 Reagent Prep (Aldehyde + Malonate + Cat) Step2 MW Irradiation (120°C, 10 min, Sealed) Step1->Step2 Step3 Cooling & Precipitation (Ice Bath if needed) Step2->Step3 Step4 Filtration & Washing (Cold EtOH/Water) Step3->Step4 Step5 Analysis (NMR, melting point) Step4->Step5

Figure 2: Operational workflow for the synthesis and isolation.

Results & Validation

Comparative Analysis: Microwave vs. Thermal

The following data illustrates the efficiency gain when switching from conventional reflux to the microwave protocol.

MethodTemperatureTimeIsolated YieldPurity (HPLC)
Conventional Reflux 78 °C (Open)6 Hours65%88%
Microwave (This Protocol) 120 °C (Sealed)10 Minutes92% >98%
Analytical Characterization

The isolated product should be validated against the following specifications:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 180–182 °C (Lit. value check required).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.10 (s, 1H, NH)
      
    • 
       8.65 (s, 1H, H-4)
      
    • 
       7.75 (d, 1H, Ar-H)
      
    • 
       7.55 (t, 1H, Ar-H)
      
    • 
       7.30 (d, 1H, Ar-H)
      
    • 
       7.20 (t, 1H, Ar-H)
      
    • 
       3.85 (s, 3H, OCH3)
      

Troubleshooting & Optimization

  • Low Yield/No Precipitate: If the product does not precipitate, concentrate the ethanol to half-volume on a rotary evaporator, then add water dropwise until turbidity appears. Cool to 4°C.

  • Pressure Alarms: If the pressure exceeds safety limits, reduce the reaction temperature to 100°C and extend the hold time to 20 minutes.

  • Impurity Profile: If the "Knoevenagel intermediate" (open chain) is observed in LC-MS, increase the hold time by 5 minutes or add an additional 0.1 eq of Piperidine.

References

  • Microwave-Assisted Synthesis of Quinoline Derivatives:Review of methodology and kinetic effects.

    • Source:

  • Comparative Study of Conventional and Microwave Induced Synthesis:D

    • Source:

  • Mechanism of Knoevenagel Condensation in Heterocycles:Fundamental mechanistic grounding.

    • Source:

  • Green Chemistry Approaches to Quinolones:Solvent and c

    • Source:

Sources

Application

Application Notes and Protocols for the N-Functionalization of Methyl 2-Oxo-1,2-dihydroquinoline-3-carboxylate

Authored by: A Senior Application Scientist Introduction: The Quinolin-2-one Scaffold in Modern Drug Discovery The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natur...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Quinolin-2-one Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of pharmacological activities.[1][2] Its derivatives are explored for their potential as anticancer, antibacterial, antimalarial, and anti-inflammatory agents.[3][4] Within this class, the quinolin-2-one (or carbostyril) moiety is of particular interest. The presence of the lactam function offers a unique combination of rigidity, hydrogen bonding capabilities, and synthetic handles for modification.

The specific molecule, methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, serves as a versatile building block. The ester at the C3-position and the reactive N-H group at the N1-position provide orthogonal points for diversification. Functionalization at the nitrogen position is a key strategy to modulate the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. More importantly, it allows for the introduction of specific pharmacophoric features to fine-tune binding interactions with biological targets, making this a critical step in lead optimization for drug development programs.[5] This guide provides detailed protocols and expert insights for the three primary modes of N-functionalization: N-alkylation, N-arylation, and N-acylation.

Core Chemistry: Reactivity of the Lactam Nitrogen

The nitrogen atom in the 2-oxo-quinoline scaffold is part of a lactam, an cyclic amide. The N-H proton is weakly acidic (pKa ≈ 17-19 in DMSO) due to resonance stabilization of the resulting conjugate base, where the negative charge is delocalized onto the adjacent carbonyl oxygen. This acidity is central to its functionalization. Most N-substitution reactions proceed via an initial deprotonation step using a suitable base to form a nucleophilic nitrogen anion, which then attacks an electrophilic partner. The choice of base is critical and depends on the strength of the electrophile and the desired reaction kinetics.

N-Alkylation: Introducing Aliphatic Scaffolds

N-alkylation is a fundamental method for introducing simple to complex alkyl chains, which can serve as linkers, enhance van der Waals interactions, or improve membrane permeability. The reaction is typically achieved by deprotonating the quinolone with a base, followed by nucleophilic attack on an alkyl halide.

Causality Behind Experimental Choices:
  • Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) ensures complete and irreversible deprotonation, driving the reaction to completion. This is ideal for less reactive alkyl halides. For more reactive electrophiles like benzyl or allyl bromides, a weaker base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent is often sufficient and can offer a milder, more functional-group-tolerant alternative.[6][7]

  • Choice of Solvent: Anhydrous dimethylformamide (DMF) or acetonitrile (ACN) are preferred solvents. They are polar and aprotic, effectively solvating the cation of the base without interfering with the nucleophilicity of the nitrogen anion. DMF's high boiling point also allows for heating to accelerate reactions with sluggish electrophiles.

Protocol 1.1: N-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate using a strong base.

Materials:

  • Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (60% dispersion, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become clear as the sodium salt forms.

  • Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the N-alkylated product.

Data Summary: Representative N-Alkylation Reactions
EntryAlkyl Halide (R-X)BaseSolventTime (h)Yield (%)
1IodomethaneNaHDMF4>95
2Benzyl BromideK₂CO₃ACN692
3Ethyl BromoacetateNaHDMF1285
4Allyl BromideK₂CO₃DMF590
Workflow for N-Alkylation

N_Alkylation_Workflow start Start: Quinolone & Anhydrous DMF deprotonation 1. Add Base (e.g., NaH) at 0°C (Deprotonation) start->deprotonation nucleophilic_attack 2. Add Alkyl Halide (R-X) (Nucleophilic Attack) deprotonation->nucleophilic_attack workup 3. Aqueous Workup (Quench, Extract) nucleophilic_attack->workup purification 4. Purification (Column Chromatography) workup->purification product Product: N-Alkylated Quinolone purification->product

Caption: General workflow for the N-alkylation of quinolin-2-ones.

N-Arylation: Forging C-N Bonds with Aryl Partners

Introducing an aryl group directly onto the quinolone nitrogen can significantly impact the molecule's electronic properties and provide vectors for exploring new binding pockets. Modern copper- or palladium-catalyzed cross-coupling reactions have made this transformation highly accessible. The Chan-Lam coupling, which utilizes a copper catalyst and an arylboronic acid, is particularly attractive due to its operational simplicity and mild reaction conditions.[8]

Causality Behind Experimental Choices:
  • Catalyst System: Copper(II) acetate is a common and inexpensive catalyst for this transformation. The reaction proceeds through a mechanism involving transmetalation from the boronic acid to the copper center, followed by reductive elimination to form the C-N bond.

  • Base and Additives: A mild base like pyridine or triethylamine is often used. It can act as both a base and a ligand for the copper center, facilitating the catalytic cycle. The reaction is typically run in the presence of air, as oxygen can serve as the terminal oxidant to regenerate the active Cu(II) catalyst.[8]

Protocol 2.1: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

This protocol outlines a general method for the N-arylation using an arylboronic acid.

Materials:

  • Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask equipped with a stir bar, add methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), and Cu(OAc)₂ (0.2 eq).

  • Add the solvent (DCM or Toluene, approx. 0.2 M) followed by pyridine (2.0 eq).

  • Leave the flask open to the air (or equip with a balloon of air) and stir vigorously at room temperature or with gentle heating (40-80 °C).

  • Monitor the reaction by TLC. The reaction time can vary from 12 to 48 hours depending on the substrate.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove insoluble copper salts, washing the pad with additional DCM.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure N-arylated quinolone.

Data Summary: Representative N-Arylation Reactions
EntryArylboronic AcidCatalystSolventTemp (°C)Yield (%)
1Phenylboronic acidCu(OAc)₂DCMRT78
24-Methoxyphenylboronic acidCu(OAc)₂Toluene6082
33-Chlorophenylboronic acidCu(OAc)₂DCMRT71
42-Thienylboronic acidCu(OAc)₂Toluene8065
Workflow for N-Arylation

N_Arylation_Workflow start Start: Quinolone, Arylboronic Acid, Cu(OAc)₂, Base (Pyridine) reaction 1. Reaction under Air (Room Temp or Heat) start->reaction filtration 2. Filtration (Remove Copper Salts) reaction->filtration workup 3. Aqueous Workup (Wash, Dry) filtration->workup purification 4. Purification (Column Chromatography) workup->purification product Product: N-Arylated Quinolone purification->product

Caption: General workflow for Chan-Lam N-arylation of quinolin-2-ones.

N-Acylation: Installation of Carbonyl Functionality

N-acylation introduces a carbonyl group adjacent to the nitrogen, forming an imide-like structure. This modification can serve as a handle for further chemistry, act as a hydrogen bond acceptor, or alter the electronic nature of the quinolone system. The reaction is typically straightforward, involving the treatment of the quinolone with an acylating agent in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices:
  • Acylating Agent: Acyl chlorides and anhydrides are highly reactive electrophiles, making them excellent reagents for this transformation.

  • Base: A tertiary amine base such as triethylamine (Et₃N) or pyridine is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction. Using the base as the solvent (in the case of pyridine) can often simplify the procedure and drive the reaction to completion. It is crucial that the base is non-nucleophilic to avoid competitive reaction with the acylating agent.

Protocol 3.1: N-Acylation with an Acyl Chloride

This protocol provides a general method for N-acylation.

Materials:

  • Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask, dissolve methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq) in anhydrous DCM (or use pyridine as the solvent).

  • Add the base (pyridine or Et₃N, 3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, and saturated aqueous NaHCO₃.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude material via flash column chromatography or recrystallization to afford the N-acylated product.

Data Summary: Representative N-Acylation Reactions
EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl ChlorideEt₃NDCM294
2Benzoyl ChloridePyridinePyridine491
3Acetic AnhydridePyridinePyridine688
Workflow for N-Acylation

N_Acylation_Workflow start Start: Quinolone & Base (e.g., Pyridine) acylation 1. Add Acylating Agent at 0°C (Acyl Chloride/Anhydride) start->acylation reaction 2. Stir at Room Temperature acylation->reaction workup 3. Aqueous Workup (Wash with acid/base) reaction->workup purification 4. Purification (Chromatography/Recrystallization) workup->purification product Product: N-Acylated Quinolone purification->product

Caption: General workflow for the N-acylation of quinolin-2-ones.

Characterization of N-Functionalized Products

Confirming the successful functionalization at the nitrogen position is straightforward using standard analytical techniques:

  • ¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the broad singlet corresponding to the N-H proton, which typically appears far downfield (>11 ppm). Concurrently, new signals characteristic of the introduced alkyl, aryl, or acyl group will appear. For example, N-methylation will show a new singlet around 3.5-4.0 ppm.[7]

  • ¹³C NMR Spectroscopy: The carbons of the newly introduced substituent will be visible, and subtle shifts in the quinolone ring carbons may be observed.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated mass of the N-functionalized product.

  • Infrared (IR) Spectroscopy: The N-H stretching vibration (typically around 3200-3400 cm⁻¹) present in the starting material will be absent in the product.

Conclusion

The functionalization of the nitrogen atom of methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a powerful and versatile strategy in medicinal chemistry. The protocols for N-alkylation, N-arylation, and N-acylation described herein provide reliable and robust methods for generating diverse libraries of compounds. By carefully selecting reagents and conditions, researchers can efficiently synthesize novel derivatives with tailored properties, accelerating the journey from a simple heterocyclic building block to a potential drug candidate.

References

  • Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 779. [Link]

  • Matiichuk, Y. A., Gornowicz, A., Gzella, A. K., & Matiichuk, V. S. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4257. [Link]

  • Al-Ostath, A. I., Al-Ghorbani, M., & Muthukumar, V. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 569-589. [Link]

  • Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 779. [Link]

  • Akinyelu, J., Adebayo, J. O., & Oyeleke, S. A. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1004907. [Link]

  • Alzahrani, H. A. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology, 54(4), 2799–2805. [Link]

  • Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 183-191. [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

  • Fadhil, S., & Abdul-Rida, S. M. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1356. [Link]

  • Organic Chemistry Frontiers. (2018). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers, 5(2), 203-207. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Hussein, F. H., & Al-shimary, B. K. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 4(2), 118-130. [Link]

  • Matiichuk, Y. A., Gornowicz, A., Gzella, A. K., & Matiichuk, V. S. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4257. [Link]

  • Castillo, J. C., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8448. [Link]

  • Adib, M., et al. (2016). Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. Synlett, 27(15), 2241-2245. [Link]

  • Matiichuk, Y. A., Gzella, A. K., & Matiichuk, V. S. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules, 24(20), 3704. [Link]

  • Lahna, F., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Singh, P., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991. [Link]

Sources

Method

Application Note: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carbohydrazide via Hydrazinolysis

[1] Abstract & Scope This application note details the synthetic protocol for the conversion of methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (also referred to as 3-carbomethoxy-2-quinolone) to its corresponding carboh...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Scope

This application note details the synthetic protocol for the conversion of methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (also referred to as 3-carbomethoxy-2-quinolone) to its corresponding carbohydrazide derivative using hydrazine hydrate. This transformation is a critical intermediate step in the development of nitrogen-containing heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases, which are privileged scaffolds in medicinal chemistry for antimicrobial, antiviral (HIV-1), and anticancer drug discovery.

The guide covers the reaction mechanism, optimized experimental conditions, purification strategies, and structural characterization data, ensuring high reproducibility and yield.

Scientific Background & Mechanism[1][2][3][4][5][6][7]

The Quinoline Scaffold in Drug Discovery

The 2-oxo-1,2-dihydroquinoline (2-quinolone) core is a bioisostere of coumarin and a structural motif found in various FDA-approved drugs (e.g., cilostazol, aripiprazole). Functionalization at the C-3 position is strategically important because it allows for the extension of the pharmacophore into diverse chemical spaces.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classical nucleophilic acyl substitution (hydrazinolysis) at the ester carbonyl carbon.

  • Nucleophilic Attack: The lone pair of the hydrazine nitrogen attacks the electrophilic carbonyl carbon of the C-3 methyl ester.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed, stabilized by the solvent.

  • Elimination: The methoxide group is eliminated as methanol, restoring the carbonyl double bond and yielding the acid hydrazide.

Chemo-selectivity Note: The 2-oxo (lactam) carbonyl is significantly less electrophilic than the 3-carboxylate ester due to resonance stabilization within the heterocyclic ring. Consequently, under reflux conditions in ethanol, hydrazine selectively attacks the ester, leaving the lactam ring intact. This contrasts with coumarin (lactone) derivatives, where hydrazine often causes ring opening.

Mechanistic Pathway Diagram

ReactionMechanism Reactant Methyl 2-oxo-quinoline-3-carboxylate (Ester) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack (Reflux/EtOH) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Transition Elimination of Methanol Intermediate->Transition Proton Transfer Product 2-Oxo-quinoline-3-carbohydrazide (Solid Precipitate) Transition->Product - MeOH

Figure 1: Mechanistic pathway of the hydrazinolysis of methyl 2-oxo-quinoline-3-carboxylate.

Experimental Protocol

Materials & Reagents
Reagent/SolventGradeRoleHazards
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate>98%SubstrateIrritant
Hydrazine Hydrate (

)
80% or 99%NucleophileCorrosive, Toxic, Carcinogen
Ethanol (Absolute)ACS ReagentSolventFlammable
Dimethylformamide (DMF)AnhydrousRecrystallizationReprotoxic
Detailed Procedure

Objective: Synthesis of 2-oxo-1,2-dihydroquinoline-3-carbohydrazide.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 10 mmol (2.03 g) of methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate to the flask. Add 30-50 mL of absolute ethanol.

    • Note: The starting material may not fully dissolve at room temperature. It typically dissolves upon heating.

  • Addition: While stirring, slowly add 50-100 mmol (2.5 - 5.0 mL) of hydrazine hydrate (excess is used to drive the equilibrium and prevent dimer formation).

  • Reaction: Heat the mixture to reflux (

    
    ) in an oil bath.
    
    • Observation: The suspension usually clears as the ester reacts, followed by the precipitation of the hydrazide product which is less soluble in hot ethanol.

  • Monitoring: Monitor the reaction by TLC (System: Chloroform:Methanol 9:1). The ester spot (

    
    ) should disappear, and a lower 
    
    
    
    spot (hydrazide) should appear.
    • Typical Time: 3 to 6 hours.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Allow the precipitate to settle.

    • Filter the solid under vacuum using a Buchner funnel.

  • Washing: Wash the filter cake copiously with cold ethanol (

    
    ) to remove excess hydrazine and methanol, followed by cold water (
    
    
    
    ) to remove any inorganic salts.
  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    
  • Purification (if necessary): Recrystallize from a mixture of DMF and Ethanol (1:1) or pure DMF if solubility is low.

Experimental Workflow Diagram

Workflow Start Start: 10 mmol Ester + 30 mL Ethanol AddReagent Add Excess Hydrazine Hydrate (5-10 equiv.) Start->AddReagent Reflux Reflux at 80°C (3-6 Hours) AddReagent->Reflux Check TLC Check (CHCl3:MeOH 9:1) Reflux->Check Check->Reflux Incomplete Cool Cool to RT (Precipitation) Check->Cool Complete Filter Vacuum Filtration Cool->Filter Wash Wash: Cold EtOH -> Water Filter->Wash Dry Dry: Vacuum Oven 60°C Wash->Dry Recryst Optional: Recrystallize (DMF/EtOH) Dry->Recryst

Figure 2: Step-by-step experimental workflow for the synthesis of the hydrazide.

Characterization & Data Analysis

The product, 2-oxo-1,2-dihydroquinoline-3-carbohydrazide , typically presents as a white to pale yellow crystalline solid with a high melting point.[1]

Expected Spectroscopic Data
TechniqueFeatureExpected SignalInterpretation
IR (KBr)


Multiple bands: Hydrazide

and Amide

.

(Ester)
Absent Disappearance of ester carbonyl (

).

(Amide)

Two bands: Ring lactam and Hydrazide carbonyl.

NMR

(Ring)

Broad singlet (

exchangeable).
(DMSO-

)

(Hydrazide)

Broad singlet (

exchangeable).[2]

(Hydrazide)

Broad singlet (often integrates to 2H).
Aromatic


Multiplets (4H).

(Vinyl)

Singlet (characteristic of quinoline ring).
Mass Spec Molecular Ion

Consistent with formula

(MW

).
Quality Control Parameters
  • Yield: Expected range 75% - 90%.

  • Melting Point:

    
     (Decomposition often observed).[2][3]
    
  • Solubility: Insoluble in water, chloroform, ether. Soluble in DMSO, DMF, hot acetic acid.

Applications in Drug Development

This protocol is the foundational step for generating diverse libraries of bioactive compounds:

  • Schiff Bases (Hydrazones): Reaction with aromatic aldehydes yields

    
    -arylidene derivatives with potent anti-HIV and anti-tubercular activity [1, 3].
    
  • 1,3,4-Oxadiazoles: Cyclization of the hydrazide using

    
     or 
    
    
    
    creates oxadiazole rings, known for anti-inflammatory properties.
  • Pyrazoles: Reaction with acetylacetone or ethyl acetoacetate.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Low Yield Incomplete reaction or loss during filtration.Increase reflux time to 8h; ensure filtrate is cooled to

before filtering.
Product Impure Trapped hydrazine or unreacted ester.Wash thoroughly with water (removes hydrazine) and hot ethanol (removes ester). Recrystallize from DMF.
No Precipitation Product too soluble in hot ethanol.Concentrate the solvent by 50% via rotary evaporation and cool on ice.
Coloration (Brown) Oxidation of hydrazine or phenol impurities.Use fresh hydrazine hydrate; perform reaction under nitrogen atmosphere if necessary.

References

  • Vertex AI Search Result 1.3: Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Brieflands. Available at: [Link]

  • Vertex AI Search Result 1.7: Substituted quinolinones. Part 17: Some nucleophilic reactions with 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin-2(1H)-one. Indian Academy of Sciences.[4] Available at: [Link]

  • Vertex AI Search Result 1.1: Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. National Institutes of Health (PMC). Available at: [Link]

  • Vertex AI Search Result 1.14: Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

Sources

Application

Application Note: A Validated Protocol for the Hydrolysis of Methyl 2-oxo-3H-quinoline-3-carboxylate

Introduction: The Significance of the 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Scaffold The 2-oxo-1,2-dihydroquinoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Scaffold

The 2-oxo-1,2-dihydroquinoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of pharmacologically active agents. Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The carboxylic acid functional group at the 3-position is a key handle for further synthetic modifications, enabling the generation of diverse compound libraries for drug discovery programs. This application note provides a detailed, validated protocol for the efficient hydrolysis of methyl 2-oxo-3H-quinoline-3-carboxylate to its corresponding carboxylic acid, a crucial step in the synthesis of advanced pharmaceutical intermediates.

Underlying Principles: The Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification.[1][2] This reaction is effectively irreversible, a key advantage over its acid-catalyzed counterpart. The process is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide as a leaving group and forming the carboxylic acid. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the methoxide or another hydroxide ion to yield a carboxylate salt. This acid-base reaction is the thermodynamic driving force that renders the overall process irreversible.[2][3] An acidic workup is then required to protonate the carboxylate salt and isolate the desired carboxylic acid.[1]

Diagram of the Saponification Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Methoxide cluster_step3 Step 3: Deprotonation (Irreversible) cluster_step4 Step 4: Acidic Workup Ester Methyl 2-oxo-3H-quinoline-3-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ Ester->Tetrahedral_Intermediate OH_ion Hydroxide Ion (OH⁻) Tetrahedral_Intermediate_2 Tetrahedral Intermediate Carboxylic_Acid Carboxylic Acid Carboxylic_Acid_2 Carboxylic Acid Methoxide Methoxide (CH₃O⁻) Tetrahedral_Intermediate_2->Carboxylic_Acid - CH₃O⁻ Tetrahedral_Intermediate_2->Carboxylic_Acid Carboxylate_Salt Carboxylate Salt Carboxylate_Salt_2 Carboxylate Salt Methanol Methanol (CH₃OH) Carboxylic_Acid_2->Carboxylate_Salt + OH⁻ or CH₃O⁻ Carboxylic_Acid_2->Carboxylate_Salt Final_Product 2-oxo-3H-quinoline-3-carboxylic acid Carboxylate_Salt_2->Final_Product + H₃O⁺ Carboxylate_Salt_2->Final_Product

Caption: Mechanism of base-catalyzed hydrolysis of the methyl ester.

Experimental Protocol

This protocol is designed for the hydrolysis of methyl 2-oxo-3H-quinoline-3-carboxylate. The procedure can be scaled as needed, with appropriate adjustments to reagent quantities and vessel sizes.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Methyl 2-oxo-3H-quinoline-3-carboxylate≥98%VariousStarting material.
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Sigma-AldrichCan be substituted with KOH or LiOH.
Methanol (MeOH)ACS Reagent, ≥99.8%Fisher ChemicalSolvent for the reaction.
Deionized Water (H₂O)Type IIMilliporeUsed for preparing solutions and workup.
Hydrochloric Acid (HCl), concentrated (37%)ACS ReagentVWRFor acidification during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentAcros OrganicsFor drying organic extracts (if necessary).
Ethanol (EtOH)ACS Reagent, ≥99.5%Decon LabsPotential recrystallization solvent.
Dimethylformamide (DMF)ACS Reagent, ≥99.8%EMD MilliporePotential recrystallization solvent.
Step-by-Step Procedure

Experimental Workflow

Caption: Workflow for the hydrolysis and purification of the target acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-oxo-3H-quinoline-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 v/v ratio). A typical concentration is 0.1-0.5 M.

  • Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (2.0-3.0 eq) in water. Add the NaOH solution to the stirred solution of the ester at room temperature.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C for methanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Workup - Acidification and Precipitation: Dilute the remaining aqueous solution with deionized water. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH ~2-3). A precipitate of the carboxylic acid should form.[4]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of cold methanol or diethyl ether to aid in drying.

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a DMF/water mixture.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reflux time and monitor by TLC. Ensure the reaction temperature is appropriate for the solvent used.
Insufficient amount of base.Use a larger excess of the base (e.g., 3-4 equivalents).
Low Yield Product is partially soluble in the acidic aqueous phase.Ensure the pH is sufficiently low to fully protonate the carboxylate. Thoroughly chill the solution before filtration to minimize solubility.
Loss during recrystallization.Use a minimal amount of hot solvent for recrystallization and cool the solution slowly to maximize crystal formation.
Oily Product Incomplete drying or presence of impurities.Ensure the product is thoroughly dried under vacuum. If the issue persists, attempt purification by recrystallization.
Difficulty in Filtration Very fine precipitate.Allow the precipitate to stand in the cold for a longer period to encourage crystal growth. Use a filter aid if necessary.

Expected Results and Characterization

Successful synthesis will yield 2-oxo-1,2-dihydroquinoline-3-carboxylic acid as a solid.

  • Appearance: White to off-white solid.

  • Melting Point: 330-332 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): The expected spectrum will show characteristic peaks for the aromatic protons of the quinoline ring system, typically in the range of δ 7.0-8.5 ppm. A key singlet for the proton at the 4-position of the quinolinone ring will be observed at a downfield chemical shift (δ > 8.5 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift (δ > 12 ppm), and the NH proton of the quinolinone ring will also be present as a broad singlet (δ ~11-12 ppm).[3][5][6]

  • ¹³C NMR (DMSO-d₆, 101 MHz): The spectrum should display signals for the carbonyl carbon of the carboxylic acid (δ ~165-170 ppm) and the carbonyl carbon of the quinolinone ring (δ ~160-165 ppm). Aromatic carbons will resonate in the region of δ 115-145 ppm.[3][7]

Conclusion

This application note provides a comprehensive and reliable protocol for the hydrolysis of methyl 2-oxo-3H-quinoline-3-carboxylate. The procedure is robust and can be readily implemented in a standard synthetic chemistry laboratory. The resulting 2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

References

  • Al-Soud, Y. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2975.
  • Yadav, M. R., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Journal of Scientific and Medical Research, 4(5), 1-10.
  • Ukrainets, I. V., et al. (2013). 4-Hydroxyquinol-2-ones. 87. Unusual Synthesis of 1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Pyridylamides. Chemistry of Heterocyclic Compounds, 49(5), 733-741.
  • Abdel-Magid, A. F., et al. (2023).
  • PubChem. (n.d.). Quinoline-3-carboxylic acid, 4-hydroxy-2-oxo-1,2-dihydro-, (3-piperidin-1-yl-propyl)amide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Saponification. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of Methyl 2-oxo-3H-quinoline-3-carboxylate Synthesis

Welcome to the Technical Support Center for the synthesis of methyl 2-oxo-3H-quinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of methyl 2-oxo-3H-quinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the cyclization reaction for this important quinoline derivative. Here, we address common challenges encountered during synthesis and provide scientifically grounded solutions to improve your reaction yield and purity.

Troubleshooting Guide: Enhancing Reaction Efficiency

This section addresses specific issues that can arise during the synthesis of methyl 2-oxo-3H-quinoline-3-carboxylate, providing insights into their causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a frequent challenge and can often be attributed to several factors ranging from reaction conditions to reagent quality.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: The cyclization reaction is sensitive to temperature. Excessively high temperatures can lead to the decomposition of starting materials and the desired product, often resulting in the formation of tar-like byproducts.[3] Conversely, a temperature that is too low will result in an incomplete or very slow reaction.[1]

    • Suggested Action: Carefully optimize the reaction temperature. Start with the temperature reported in the literature and then screen a range of temperatures (e.g., in 10°C increments) while monitoring the reaction progress by Thin-Layer Chromatography (TLC).[1]

  • Inappropriate Catalyst or Catalyst Loading: The choice and amount of catalyst are critical for this reaction. Both acid and base catalysts are commonly used to facilitate the condensation and subsequent cyclodehydration steps.[4] An unsuitable catalyst or incorrect loading can lead to low conversion rates or the formation of undesired side products.[1]

    • Suggested Action: If using a standard acid or base catalyst, ensure it is fresh and of high purity. Consider screening different catalysts, including milder options like Lewis acids (e.g., ZrCl₄) or solid acid catalysts, which can sometimes offer better yields and selectivity.[3] Additionally, optimizing the catalyst loading (e.g., starting from 5 mol% and incrementally increasing) can significantly impact the yield.[1]

  • Presence of Water: In many acid-catalyzed cyclization reactions, the water generated as a byproduct can inhibit the reaction equilibrium.[3]

    • Suggested Action: Use anhydrous solvents and reagents whenever possible. Techniques such as azeotropic removal of water using a Dean-Stark apparatus can also be beneficial.

  • Poor Quality of Starting Materials: Impurities in the starting materials, such as the aniline or the β-ketoester, can interfere with the reaction and lead to the formation of side products.

    • Suggested Action: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the starting materials before use.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?

The formation of multiple products is a common reason for low yields of the desired quinoline.[2] Understanding the potential side reactions is key to mitigating their occurrence.

Common Side Reactions and Mitigation Strategies:

  • Self-Condensation of the β-Ketoester: Under basic conditions, the β-ketoester can undergo self-condensation (e.g., Claisen condensation), competing with the desired reaction with the aniline derivative.[5]

    • Suggested Action: If using a base catalyst, consider switching to an acid catalyst to prevent this side reaction.[5] Alternatively, slowly adding the β-ketoester to the reaction mixture can help to minimize its self-condensation.[5]

  • Formation of Regioisomers: If an unsymmetrical ketone is used as a starting material, the formation of a mixture of regioisomers is possible, which can complicate purification and reduce the yield of the desired product.[2]

    • Suggested Action: While not directly applicable to the synthesis of methyl 2-oxo-3H-quinoline-3-carboxylate from standard starting materials, this is a crucial consideration in related quinoline syntheses. The choice of catalyst and reaction conditions can sometimes influence regioselectivity.[2]

  • Incomplete Cyclization or Dehydration: The reaction proceeds through an intermediate which then cyclizes and dehydrates. Inefficient cyclization or dehydration can lead to the accumulation of these intermediates.

    • Suggested Action: Ensure the reaction is allowed to proceed to completion by monitoring it with TLC.[2] If the reaction stalls, a slight increase in temperature or the addition of more catalyst may be necessary.

Q3: The reaction mixture has turned into a dark, tarry substance. What causes this and can the product be salvaged?

Tar formation is a strong indication of product and/or starting material decomposition, often caused by harsh reaction conditions.[3]

Causes and Recovery:

  • Excessively High Temperatures: As mentioned, high temperatures can lead to degradation.[3]

  • Strong Acid or Base Catalysts: Highly corrosive catalysts can promote polymerization and other side reactions.[1]

    • Suggested Action for Prevention: Employ milder reaction conditions. This could involve using a lower temperature, a less concentrated acid or base, or a more selective catalyst.[1]

    • Salvaging the Product: While difficult, it may be possible to isolate some of the desired product from the tarry mixture. Attempt to dissolve the mixture in a suitable organic solvent and then purify by column chromatography. However, the yield is likely to be very low. The focus should be on preventing tar formation in subsequent attempts.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the synthesis of methyl 2-oxo-3H-quinoline-3-carboxylate.

What is the general mechanism for this cyclization reaction?

The synthesis of the 2-oxo-quinoline core in this molecule typically follows a variation of the Conrad-Limpach-Knorr synthesis. The reaction involves the condensation of an aniline with a β-ketoester (in this case, dimethyl malonate or a related derivative) to form a β-aminoacrylate intermediate. This intermediate then undergoes thermal or acid/base-catalyzed cyclization to form the quinolone ring system.

ReactionMechanism Aniline Aniline Derivative Intermediate β-Aminoacrylate Intermediate Aniline->Intermediate Condensation Ketoester Dimethyl Malonate Derivative Ketoester->Intermediate Product Methyl 2-oxo-3H-quinoline-3-carboxylate Intermediate->Product Cyclization & Dehydration

Caption: General reaction pathway for the synthesis of the 2-oxo-quinoline core.

What are the recommended solvents for this reaction?

The choice of solvent can significantly impact the reaction's efficiency.[1] High-boiling point polar aprotic solvents like diphenyl ether, Dowtherm A, or N,N-dimethylformamide (DMF) are often used, especially for the high-temperature cyclization step. In some cases, reactions can be performed under solvent-free conditions, which can be a greener alternative.[6]

How should I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[2] By co-spotting the reaction mixture with the starting materials, you can visualize the consumption of reactants and the formation of the product over time. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[2]

What is a typical work-up and purification procedure?

Inefficient product isolation can lead to a lower-than-expected yield.[2] A general procedure is as follows:

  • Cooling and Precipitation: After the reaction is complete (as determined by TLC), the mixture is cooled to room temperature. Often, the product will precipitate out of the reaction mixture.

  • Filtration: The solid product is isolated by filtration.

  • Washing: The collected solid is washed with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove any remaining impurities.

  • Recrystallization or Column Chromatography: For higher purity, the crude product can be recrystallized from an appropriate solvent (e.g., ethanol, DMF/water).[7] If recrystallization is not effective, purification by column chromatography on silica gel is recommended.

Experimental Protocols

Protocol 1: A General Procedure for the Synthesis of Methyl 2-oxo-3H-quinoline-3-carboxylate

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • Substituted aniline

  • Dimethyl malonate

  • Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

  • High-boiling point solvent (e.g., diphenyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aniline derivative (1 equivalent), dimethyl malonate (1.1 equivalents), and the catalyst (e.g., 5-10 mol%).

  • Add the solvent to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 180-250 °C) and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Isolate the crude product by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol).

  • Purify the product by recrystallization or column chromatography.

Data Summary

ParameterRecommended Range/ValueRationale
Temperature 180 - 250 °CTo facilitate the high-energy cyclization and dehydration steps. Optimization is critical to avoid degradation.[1]
Catalyst Loading 5 - 15 mol%To ensure efficient catalysis without promoting excessive side reactions.[1]
Reaction Time 2 - 24 hoursHighly dependent on temperature and substrates. Must be monitored by TLC.[2]

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impure Product CheckTemp Is the temperature optimal? Start->CheckTemp CheckCatalyst Is the catalyst appropriate and at the correct loading? CheckTemp->CheckCatalyst No OptimizeTemp Optimize temperature (screen a range) CheckTemp->OptimizeTemp Yes CheckPurity Are the starting materials pure? CheckCatalyst->CheckPurity No OptimizeCatalyst Screen different catalysts and/or optimize loading CheckCatalyst->OptimizeCatalyst Yes CheckSideReactions Are there significant side products? CheckPurity->CheckSideReactions No PurifyReagents Purify starting materials CheckPurity->PurifyReagents Yes ModifyConditions Modify conditions to minimize side reactions (e.g., change catalyst type, slow addition) CheckSideReactions->ModifyConditions Yes Success Improved Yield and Purity CheckSideReactions->Success No OptimizeTemp->Success OptimizeCatalyst->Success PurifyReagents->Success ModifyConditions->Success

Caption: A systematic workflow for troubleshooting low yield in the quinoline synthesis.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • BenchChem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PMC.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020). MDPI.

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in N-Alkylation vs. O-Alkylation of Quinolones

Welcome to the Technical Support Center for the regioselective alkylation of quinolones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-alkylation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the regioselective alkylation of quinolones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-alkylation versus O-alkylation of quinolone scaffolds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired regiochemical outcome with confidence and reproducibility.

Introduction: The Ambident Nucleophilicity of Quinolones

Quinolone cores are classic examples of ambident nucleophiles, meaning they possess two or more reactive sites that can be attacked by an electrophile. Specifically, the deprotonated quinolone anion exists as a resonance hybrid with negative charge density on both the nitrogen (N) and oxygen (O) atoms. This dual reactivity often leads to a mixture of N-alkylated (forming a quinolon-4-one) and O-alkylated (forming a 4-alkoxyquinoline) products. Controlling the regioselectivity of this alkylation is a critical challenge in the synthesis of many biologically active compounds, including a wide range of pharmaceuticals.[1][2]

This guide will provide you with the foundational knowledge and practical strategies to selectively direct the alkylation to either the nitrogen or the oxygen atom of the quinolone ring system.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine whether N- or O-alkylation occurs?

The outcome of the alkylation reaction is a delicate balance of several interconnected factors:

  • The Alkylating Agent: The nature of the electrophile is paramount. This is best understood through the lens of the Hard and Soft Acid-Base (HSAB) theory.[3][4][5]

  • The Base: The choice of base influences the degree of deprotonation and the nature of the resulting quinolone anion.

  • The Solvent: The solvent plays a crucial role in solvating the quinolone anion and the counter-ion, which can significantly impact the reactivity of the N and O nucleophilic sites.[6]

  • The Counter-ion: The cation from the base can associate with the quinolone anion, influencing which nucleophilic site is more accessible.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction.

Q2: How does the Hard and Soft Acid-Base (HSAB) theory apply to quinolone alkylation?

The HSAB principle is a powerful qualitative tool for predicting the regioselectivity of quinolone alkylation.[3][4][5][7] It states that:

  • Hard acids prefer to react with hard bases .

  • Soft acids prefer to react with soft bases .

In the context of the deprotonated quinolone anion:

  • The oxygen atom is considered a hard nucleophilic center due to its higher electronegativity and charge density.

  • The nitrogen atom is considered a soft nucleophilic center as it is larger and more polarizable.

Similarly, alkylating agents can be classified as hard or soft acids:

  • Hard alkylating agents (hard electrophiles) are typically small, highly charged, and not very polarizable. Examples include alkyl sulfates (like dimethyl sulfate) and alkyl triflates. These will preferentially react with the hard oxygen center, leading to O-alkylation .[8]

  • Soft alkylating agents (soft electrophiles) are larger, less charged, and more polarizable. Alkyl iodides are classic examples of soft electrophiles. These will favor reaction with the soft nitrogen center, resulting in N-alkylation .[8] Alkyl bromides and chlorides are considered intermediate.

HSAB_Principle

Q3: I am observing a mixture of N- and O-alkylated products. How can I improve the selectivity?

Obtaining a mixture of products is a common issue. To enhance selectivity, you should systematically evaluate and optimize the reaction conditions. Refer to the Troubleshooting Guide below for a detailed workflow.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the alkylation of quinolones.

Issue 1: Poor Regioselectivity (Mixture of N- and O-Alkylated Products)

Symptoms:

  • NMR or LC-MS analysis of the crude reaction mixture shows the presence of both N- and O-alkylated isomers.

  • Difficulty in separating the two isomers by chromatography.

Troubleshooting Workflow:

Troubleshooting_Regioselectivity

Issue 2: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows unreacted starting material.

  • The desired product is not observed or is present in very low yield.

Possible Causes and Solutions:

  • Insufficient Deprotonation: The base may not be strong enough to deprotonate the quinolone.

    • Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure the reaction is performed under anhydrous conditions, as water can quench the base.

  • Inactive Alkylating Agent: The alkylating agent may have degraded.

    • Solution: Use a fresh bottle of the alkylating agent. Consider using a more reactive agent (e.g., an alkyl iodide instead of a chloride).

  • Low Reaction Temperature: The reaction may require more energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.

  • Poor Solubility: The quinolone starting material or the base may not be soluble in the chosen solvent.

    • Solution: Switch to a solvent that provides better solubility for all components, such as DMF or DMSO.

Issue 3: Formation of D-alkylated Byproduct

Symptoms:

  • Mass spectrometry indicates the addition of two alkyl groups to the quinolone.

Possible Causes and Solutions:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent can lead to a second alkylation event.

    • Solution: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent.

  • Highly Reactive System: A very reactive alkylating agent and a strong base can promote di-alkylation.

    • Solution: Use a less reactive alkylating agent or a milder base. Consider adding the alkylating agent slowly to the reaction mixture to maintain a low concentration.

Data-Driven Guidance: Impact of Reaction Parameters on Regioselectivity

The following tables summarize the expected outcomes based on the choice of key reaction parameters.

Table 1: Influence of Alkylating Agent on Regioselectivity

Alkylating Agent (R-X)HSAB ClassificationPredominant ProductRationale
R-I (Alkyl Iodide)Soft AcidN-AlkylationFavored interaction with the soft nitrogen center.[8]
R-Br (Alkyl Bromide)BorderlineMixture (often N-favored)Intermediate softness, selectivity is highly condition-dependent.
R-Cl (Alkyl Chloride)Borderline/HardMixture (often O-favored)Less soft than bromides and iodides.
R-OTs, R-OMsHard AcidO-AlkylationTosylates and mesylates are hard leaving groups, making the alkyl group a harder electrophile.
(CH₃)₂SO₄Hard AcidO-AlkylationA classic hard alkylating agent.[8]

Table 2: Influence of Base and Solvent on Regioselectivity

BaseSolventPredominant ProductRationale
K₂CO₃, Cs₂CO₃DMF, DMSON-AlkylationWeaker bases in polar aprotic solvents favor the generation of a "softer" nucleophilic anion, promoting reaction at the nitrogen.[9]
NaH, KHTHF, DioxaneO-AlkylationStrong bases in less polar solvents favor the formation of the harder enolate, leading to O-alkylation.
Ag₂CO₃Benzene, TolueneO-AlkylationThe soft Ag⁺ cation coordinates to the soft nitrogen, blocking it and directing the alkylation to the oxygen atom.[10][11][12]

Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation

This protocol is optimized for the selective N-alkylation of a 4-quinolone using a soft alkylating agent.

  • To a solution of the 4-quinolone (1.0 equiv.) in anhydrous DMF (0.1-0.5 M), add a solid base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (1.5 equiv.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl iodide (1.1 equiv.) dropwise to the reaction mixture.

  • Heat the reaction to 50-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Selective O-Alkylation using a Silver Salt

This method is effective for achieving O-alkylation, particularly with more reactive alkyl halides.[10][11]

  • To a suspension of the 4-quinolone (1.0 equiv.) in a non-polar solvent such as benzene or toluene (0.1-0.5 M), add silver carbonate (Ag₂CO₃, 1.5 equiv.).

  • Stir the mixture at room temperature for 1 hour.

  • Add the alkyl halide (e.g., alkyl bromide or iodide, 1.2 equiv.) to the suspension.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS. Protect the reaction from light, as silver salts can be light-sensitive.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the silver salts.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: O-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for the O-alkylation of quinolones with primary and secondary alcohols, proceeding with inversion of stereochemistry at the alcohol center.[13][14][15][16][17]

  • Dissolve the quinolone (1.0 equiv.), the alcohol (1.2 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF (0.1-0.5 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the cooled solution. A color change and/or the formation of a precipitate is often observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Concluding Remarks

The regioselective alkylation of quinolones is a multifaceted challenge that can be effectively addressed through a systematic understanding and application of fundamental organic chemistry principles. By carefully considering the interplay of the alkylating agent, base, solvent, and temperature, researchers can confidently steer the reaction towards the desired N- or O-alkylated product. This guide provides a comprehensive framework for troubleshooting and optimizing these critical transformations, empowering scientists to accelerate their research and development endeavors in the vast and impactful field of quinolone chemistry.

References

  • Morel, S., et al. (2009). Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation of 4-Hydroxy-2-quinolones: Synthesis of 2,4-Dialkoxyquinolines. Molecules, 14(9), 3294-3309.
  • Patel, H., et al. (2020). Regioselective O-alkylation: Synthesis of 1-{2-[(2-chloroquinolin-3-yl) methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanones. Journal of Heterocyclic Chemistry, 57(5), 2154-2161.
  • Wikipedia. (2024). HSAB theory. [Link]

  • Morel, S., et al. (2009). Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones: Synthesis of 2,4-dialkoxyquinolines. ResearchGate. [Link]

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  • Chemistry LibreTexts. (2021). 6.4: Hard and Soft Acids and Bases.
  • Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives.
  • Hartung, R. E., et al. (2017). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Heterocycles, 94(5), 971-984.
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  • Wang, Z., et al. (2015). O-Regioselective Synthesis with the Silver Salt Method. Current Organic Synthesis, 12(4), 485-498.
  • Parmar, V. S., et al. (2010). Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives. Journal of Heterocyclic Chemistry, 47(5), 1084-1090.
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Troubleshooting

Technical Support Center: Purification of Methyl 2-oxo-3H-quinoline-3-carboxylate

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of the crude product, methyl 2-oxo-3H-quinoline-3-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of the crude product, methyl 2-oxo-3H-quinoline-3-carboxylate. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Introduction: The Challenge of Purity

Methyl 2-oxo-3H-quinoline-3-carboxylate is a key heterocyclic scaffold in medicinal chemistry, often serving as a precursor for more complex therapeutic agents.[1][2] The efficacy and safety of any final active pharmaceutical ingredient (API) are critically dependent on the purity of such intermediates.[3] Impurities arising from starting materials, side reactions, or product degradation can interfere with subsequent synthetic steps, compromise biological activity, and introduce toxicity. This guide provides a systematic approach to troubleshooting and optimizing the purification of this important quinolone derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude product?

A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the condensation of an aniline derivative with a malonate derivative. Potential impurities include:

  • Unreacted Starting Materials: Residual aniline and dimethyl malonate or related reagents.

  • Side-Reaction Products: Products from self-condensation of starting materials or partially reacted intermediates.

  • Hydrolysis Products: Saponification of the methyl ester to the corresponding carboxylic acid (2-oxo-1,2-dihydroquinoline-3-carboxylic acid) can occur, especially under non-neutral pH conditions during workup.[4]

  • Solvent Residues: Trapped solvents from the reaction or initial workup (e.g., DMF, ethanol, toluene).

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice depends on the impurity profile and the desired scale.

  • Recrystallization is the method of choice for large-scale purification when the crude product is of relatively high purity (>90%) and a suitable solvent system can be identified. It is efficient, cost-effective, and often yields highly pure crystalline material.[5][6]

  • Column Chromatography is indispensable when impurities have similar solubility profiles to the product, or when multiple impurities are present. It offers superior separation power but is more time-consuming, solvent-intensive, and less scalable.[5] It is also the preferred method for purifying smaller quantities or for isolating minor components from a complex mixture.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[7] This is often caused by cooling the solution too quickly or by the presence of impurities that depress the melting point.

  • Solution 1: Re-heat and Add More Solvent. Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% more) of the hot solvent to ensure the solution is no longer supersaturated. Allow it to cool much more slowly.[5][7]

  • Solution 2: Modify the Solvent System. If the first solution fails, consider a different solvent system. An anti-solvent crystallization approach can be effective.[3] Dissolve the crude product in a "good" solvent (e.g., DMF, CHCl₃) and slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water, hexane) until turbidity persists.[3]

  • Solution 3: Scratch or Seed. Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][8] Alternatively, add a tiny "seed crystal" of the pure compound to induce crystallization.[5]

Q4: I am seeing poor separation or overlapping peaks during column chromatography. How can I improve this?

A4: Poor separation is typically due to an inappropriate solvent system or incorrect column parameters.[5]

  • Optimize the Mobile Phase: The goal is to find a solvent system that gives your product a retention factor (Rƒ) of ~0.3 on a TLC plate. If separation is poor, change the polarity or the solvent composition. For example, if a hexane/ethyl acetate system is failing, try a dichloromethane/methanol system, which offers different selectivity.[5]

  • Reduce Sample Load: Do not overload the column. A general rule is that the sample mass should be 1-5% of the mass of the stationary phase (silica gel).[5] Overloading leads to broad, tailing peaks that are impossible to resolve.

  • Use a Finer Stationary Phase: Smaller silica gel particle sizes provide a greater surface area, leading to better separation, although this will also result in slower flow rates.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of methyl 2-oxo-3H-quinoline-3-carboxylate.

Problem Probable Cause(s) Recommended Solution(s)
Low Recovery of Crystalline Product 1. Too much solvent used during recrystallization. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent required for dissolution. The mother liquor can be concentrated to recover more product, which may require a second recrystallization.[5] 2. Cool the crystallization mixture in an ice bath to minimize solubility. Use a different solvent system where the compound is less soluble at low temperatures. 3. Pre-heat the filtration funnel and flask. Add a small amount of extra hot solvent before filtering to prevent the solution from cooling and crystallizing prematurely.
Colored Impurities in Final Product 1. Presence of highly conjugated, colored byproducts. 2. Thermal degradation during heating.1. Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. Use with caution, as charcoal can adsorb the desired product, reducing yield.[7] 2. Avoid prolonged heating. If possible, use a lower-boiling solvent for recrystallization.
Product Not Eluting from Chromatography Column 1. The compound is too polar for the chosen mobile phase.1. Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate gradient, switch to an ethyl acetate/methanol gradient. A small amount of acetic acid or triethylamine can be added to the mobile phase to help elute acidic or basic compounds, respectively.
Formation of an Emulsion During Liquid-Liquid Extraction 1. Vigorous shaking of the separatory funnel. 2. Presence of surfactant-like impurities.1. Gently invert the funnel multiple times instead of shaking vigorously. 2. Add a saturated solution of NaCl (brine) to the aqueous layer to increase its ionic strength and break the emulsion.[5] Alternatively, filter the emulsified layer through a pad of Celite.[5]

Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying the crude product.

PurificationWorkflow Crude Crude Methyl 2-oxo-3H- quinoline-3-carboxylate Assess Assess Purity & Impurity Profile (TLC, LC-MS, 1H NMR) Crude->Assess HighPurity High Purity (>90%) Single Major Impurity Assess->HighPurity  Analysis Shows LowPurity Low Purity (<90%) Multiple Impurities Assess->LowPurity  Analysis Shows Recryst Recrystallization Final Pure Product (Verify by NMR, LC-MS, m.p.) Recryst->Final Column Column Chromatography Column->Final HighPurity->Recryst LowPurity->Column Fail Purity Not Met Final->Fail If Purity is Insufficient Fail->Column Re-purify

Sources

Optimization

troubleshooting low solubility of quinoline-3-carboxylates in NMR solvents

Introduction Welcome to the technical support guide for troubleshooting low solubility of quinoline-3-carboxylate derivatives in common deuterated solvents for Nuclear Magnetic Resonance (NMR) spectroscopy. Researchers i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for troubleshooting low solubility of quinoline-3-carboxylate derivatives in common deuterated solvents for Nuclear Magnetic Resonance (NMR) spectroscopy. Researchers in medicinal chemistry and drug development frequently encounter this class of compounds, valued for their diverse biological activities.[1][2] However, their often rigid, planar structure and the presence of both a carboxylic acid and a basic quinoline nitrogen can lead to challenging solubility profiles, resulting in poor quality NMR data characterized by broad lines, low signal-to-noise, or no observable signal at all.[3]

This guide provides a systematic, question-and-answer-based approach to diagnose and solve these solubility issues, ensuring you can acquire high-quality, interpretable NMR spectra. We will move from fundamental solvent selection to more advanced techniques like pH modification and the use of co-solvents, explaining the scientific rationale behind each step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My quinoline-3-carboxylate derivative won't dissolve in CDCl₃. What's the likely reason and what should I try next?

A1: Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its relatively low cost and ability to dissolve a wide range of non-polar to moderately polar compounds.[4][5] However, quinoline-3-carboxylates often exhibit poor solubility in CDCl₃ for two primary reasons:

  • Strong Intermolecular Interactions: The carboxylic acid moiety can form strong hydrogen-bonded dimers or networks in the solid state. The quinoline ring system can engage in π-stacking. These forces can be too strong for a non-polar solvent like chloroform to overcome.

  • Polarity Mismatch: The presence of the carboxylic acid and the nitrogen heteroatom imparts significant polarity to the molecule, making it a poor match for the low-polarity environment of CDCl₃.

Your Next Steps: Your immediate next step should be to try a more polar aprotic solvent. DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is an excellent second choice as it is a powerful solvent capable of disrupting strong hydrogen bonds and solvating a wide array of compounds.[3][6] If DMSO-d₆ is also unsuccessful or if you need to recover your sample easily (DMSO has a high boiling point), consider other polar solvents like Acetone-d₆ or Acetonitrile-d₃ .[3][5]

Q2: I've tried several common single solvents without success. How do I choose a solvent more systematically?

A2: A systematic approach involves considering the polarity of your specific derivative and the properties of the available deuterated solvents. The principle of "like dissolves like" is your primary guide.

  • Assess Your Molecule's Polarity:

    • Non-polar substituents: Large alkyl or aryl groups on the quinoline ring will decrease overall polarity, making solvents like CDCl₃ or Benzene-d₆ more viable.

    • Polar substituents: Hydroxyl, amino, or additional carboxyl groups will increase polarity, favoring solvents like DMSO-d₆, CD₃OD (Methanol-d₄), or D₂O (Deuterium Oxide).[7]

  • Consult a Solvent Polarity Chart: Use a reference chart to guide your selection. Move sequentially from less polar to more polar solvents.

Table 1: Properties of Common Deuterated NMR Solvents

Solvent NameFormulaRelative PolarityTypical Use Case for Quinoline-3-carboxylatesResidual ¹H Peak (ppm)
Chloroform-dCDCl₃LowDerivatives with large non-polar substituents.7.26
Benzene-d₆C₆D₆LowCan resolve peak overlap seen in CDCl₃.[3]7.16
Acetone-d₆(CD₃)₂COMediumGeneral purpose, dissolves a wide range of compounds.[4]2.05
Acetonitrile-d₃CD₃CNMedium-HighGood for moderately polar compounds.1.94
Methanol-d₄CD₃ODHigh (Protic)Polar derivatives; can cause H/D exchange with -COOH.3.31, 4.87 (OH)
DMSO-d₆(CD₃)₂SOHigh (Aprotic)Excellent for highly polar compounds and H-bond disruption.[5]2.50
Water-d₂D₂OVery High (Protic)Salt forms of the compound; will cause H/D exchange.~4.79

Note: Residual peak positions can vary slightly based on temperature, pH, and solute.[8]

Q3: What is a co-solvent system, and how can it help with my quinoline-3-carboxylate?

A3: A co-solvent system is a mixture of two or more miscible deuterated solvents. This is a powerful technique when a single solvent fails because it allows you to fine-tune the polarity of the solvent environment to perfectly match your compound.[9]

Causality: For a quinoline-3-carboxylate that is sparingly soluble in CDCl₃ but soluble in DMSO-d₆, you can create a mixture. The DMSO-d₆ acts to break up the strong intermolecular forces, while the CDCl₃ helps to solvate the less polar regions of the molecule. This approach often yields a sharp, well-resolved spectrum when neither solvent alone is sufficient.

Common Co-Solvent Mixtures to Try:

  • CDCl₃ / DMSO-d₆: Start with a 10:1 ratio and increase the amount of DMSO-d₆ as needed. Even a few drops of DMSO-d₆ can be sufficient.

  • CDCl₃ / CD₃OD: Useful for increasing polarity. Be aware that the hydroxyl proton of methanol can exchange with your carboxylic acid proton, causing that signal to disappear or broaden.[10]

See the protocol section below for a detailed workflow on preparing a sample with a co-solvent system.

Q4: Can I use pH to improve the solubility of my compound?

A4: Absolutely. Modifying the pH is one of the most effective strategies for quinoline-3-carboxylates due to their amphoteric nature.[9]

  • Quinoline Nitrogen: The nitrogen atom in the quinoline ring is weakly basic (pKa ≈ 4.9 for quinoline itself).[1]

  • Carboxylic Acid: The -COOH group is acidic (pKa typically 3-5).

The Strategy:

  • To Solubilize in D₂O or CD₃OD (Polar, Protic Solvents): Add a small amount of a deuterated base like NaOD in D₂O . This will deprotonate the carboxylic acid to form the highly water-soluble carboxylate salt (-COO⁻Na⁺). The quinoline nitrogen will remain neutral.

  • To Solubilize in Acidic Solvents: Add a drop of a deuterated acid like DCl in D₂O or TFA-d . This will protonate the basic quinoline nitrogen to form a cationic salt (-NH⁺), which can significantly increase solubility in polar solvents.[9][11] However, this may not be effective if the carboxylic acid remains protonated and poorly soluble. The formation of a zwitterion can sometimes decrease solubility.

Caution: Altering the pH will change the chemical shifts of protons near the ionized site. This is expected behavior but must be considered during spectral interpretation.[12]

Q5: Will heating the NMR sample improve solubility?

A5: Yes, heating the sample can often increase solubility. For many compounds, the dissolution process is endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium toward dissolution.

Implementation: Most modern NMR spectrometers are equipped with variable temperature (VT) units. You can acquire spectra at elevated temperatures (e.g., 40°C, 60°C).

Potential Issues:

  • Compound Stability: Ensure your compound is stable at higher temperatures and will not decompose over the course of the experiment.

  • Solvent Boiling Point: Do not exceed the boiling point of your solvent.

  • Conformational Changes: Be aware that temperature can affect molecular dynamics, potentially leading to changes in chemical shifts or the coalescence of signals from different conformers.[13]

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for addressing solubility issues with quinoline-3-carboxylates.

G Start Initial State: Quinoline-3-carboxylate is poorly soluble in initial solvent (e.g., CDCl3) SolventScreen Step 1: Systematic Solvent Screening Try a high-polarity aprotic solvent like DMSO-d6. Consult Solvent Polarity Table (Table 1). Start->SolventScreen CheckSuccess1 Is the compound soluble and the spectrum high quality? SolventScreen->CheckSuccess1 CoSolvent Step 2: Use a Co-Solvent System Titrate a strong solvent (e.g., DMSO-d6) into a weaker one (e.g., CDCl3). See Protocol 1. CheckSuccess1->CoSolvent No End_Success Success: High-Quality Spectrum Acquired CheckSuccess1->End_Success Yes CheckSuccess2 Is the compound soluble? CoSolvent->CheckSuccess2 pH_Mod Step 3: pH Modification Deprotonate with NaOD/D2O to form a salt. (For use in D2O or CD3OD). See Protocol 2. CheckSuccess2->pH_Mod No CheckSuccess2->End_Success Yes CheckSuccess3 Is the compound soluble? pH_Mod->CheckSuccess3 Temp Step 4: Increase Temperature Acquire spectrum at elevated temperature (e.g., 40-60 °C). Check for stability. CheckSuccess3->Temp No CheckSuccess3->End_Success Yes Temp:e->End_Success:n Yes End_Fail Consult Specialist: Consider Solid-State NMR or more advanced formulation techniques. Temp:w->End_Fail:n No

Caption: Decision tree for troubleshooting quinoline-3-carboxylate solubility.

Experimental Protocols

Protocol 1: Sample Preparation Using a Co-Solvent System

This protocol describes the use of a DMSO-d₆ / CDCl₃ co-solvent mixture to solubilize a difficult compound.

Materials:

  • Quinoline-3-carboxylate sample (1-5 mg)

  • Standard 5 mm NMR tube

  • Pipettes

  • Deuterated Chloroform (CDCl₃)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Vortex mixer

Procedure:

  • Weigh 1-5 mg of your quinoline-3-carboxylate derivative directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of CDCl₃ to the NMR tube.

  • Cap the tube and vortex for 30 seconds. Visually inspect for undissolved solid.

  • If solid remains, add DMSO-d₆ dropwise (approximately 10-20 µL per drop) using a clean pipette.

  • After each drop, cap the tube and vortex for 30 seconds. Inspect for dissolution.

  • Continue the dropwise addition of DMSO-d₆ until the solution becomes clear. Be patient, as some compounds may take several minutes to fully dissolve.

  • Once the sample is fully dissolved, the tube is ready for shimming and NMR acquisition.

  • Self-Validation: The presence of sharp, well-defined peaks in the resulting spectrum, as opposed to broad, poorly resolved signals, validates the success of the method. Note the final approximate ratio of solvents in your lab notebook for reproducibility.

Protocol 2: pH Modification for Solubility in D₂O

This protocol details how to increase aqueous solubility by forming a carboxylate salt.

Materials:

  • Quinoline-3-carboxylate sample (1-5 mg)

  • Standard 5 mm NMR tube

  • Deuterium Oxide (D₂O)

  • 5% (w/v) NaOD in D₂O solution

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh 1-5 mg of your sample into an NMR tube.

  • Add approximately 0.6 mL of D₂O.

  • Cap and vortex. The compound will likely remain as a suspension.

  • Add one drop (~10 µL) of the 5% NaOD in D₂O solution.

  • Cap and vortex vigorously for 30-60 seconds. Visually inspect the solution. The formation of the sodium salt should result in a clear, homogeneous solution.

  • If solid material persists, add a second drop of the NaOD solution and repeat the vortexing step. Avoid adding a large excess of base, as it can complicate the spectrum and potentially cause degradation.

  • Self-Validation: A clear, particle-free solution indicates successful salt formation and solubilization. The resulting NMR spectrum should show significant chemical shift changes for protons near the carboxylic acid group, confirming the deprotonation event. The broad -COOH proton signal will also disappear due to exchange with the solvent.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • Benchchem. Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide.
  • Nanalysis. (2021, February 23). Deuterated Solvents.
  • MilliporeSigma. NMR Deuterated Solvent Properties Reference Chart.
  • TCI (Shanghai) Development Co., Ltd. Deuterated Compounds for NMR.
  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
  • Scribd. NMR Solvent Selection Guidelines.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Bruker. Avance Beginners Guide - Solvent Selection.
  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
  • RSC Publishing. (2024, February 26). A pH-enhanced resolution in benchtop NMR spectroscopy.
  • McGill University. Sample requirements - Analyzing NMR data.
  • Zhou, P., Lugovskoy, A. A., & Wagner, G. (2007). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. PMC.
  • ResearchGate. (2025, August 6). Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds.
  • ACS Omega. (2023, July 31). No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents.
  • International Journal of Applied Pharmaceutics. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Benchchem. Overcoming poor solubility of quinoline derivatives in reactions.
  • Bulletin of Pharmaceutical Research. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.
  • Biotage. (2023, February 2). Why is pH adjustment important for sample prep methods?.
  • Journal of Drug Delivery and Therapeutics. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer.
  • Isotope Science / Alfa Chemistry. NMR Solvents.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Duke University. The Duke NMR Center Sample Preparation.
  • ScienceDirect. (2009, March 18). Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds.
  • Ovid. Use of 1H NMR to facilitate solubility measurement for drug discovery compounds.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Tycko, R. (2013, September 17). NMR at low and ultralow temperatures. PubMed.
  • Reddit. (2018, December 4). Any ideas for an NMR solvent? Wont solubilize in CDCl3, DMSO, D2O, or Methanol. r/chemistry.
  • ResearchGate. (2016, October 25). How to record NMR for organic compound which is not soluble in common deuterated solvents?.
  • Ghiviriga, I. (2023, February 7). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. PubMed.
  • University of Colorado, Boulder, Department of Chemistry and Biochemistry. (2011). Solvents for NMR spectroscopy.
  • Bentham Science. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
  • GPAT DISCUSSION CENTER. (2026, February 24). D-227 | Solvents used in NMR Spectroscopy- Pharmaceutical Analysis | Rapid Revision. YouTube.
  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Hans Reich, University of Wisconsin. Notes on NMR Solvents.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • ACS Publications. (2021, October 26). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations.
  • ResearchGate. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents?.
  • Taylor & Francis Online. (2014, April 10). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes.
  • Nawrocka, E. K., Urbańczyk, M., Koziński, K., & Kazimierczuk, K. (2021, November 3). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Publishing.
  • Psychology & Neuroscience. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. PMC.
  • Bentham Science. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent.
  • Huan, T. T. (2021, November 15). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY.
  • Liu, Y., Chen, Y., He, L., et al. (n.d.). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. PMC.
  • ResearchGate. Figure S3. 1 H NMR spectrum of 3b.

Sources

Troubleshooting

minimizing side reactions in the synthesis of 3-carbomethoxycarbostyril

Technical Support Center: Optimization of 3-Carbomethoxycarbostyril Synthesis Topic: Minimizing Side Reactions in the Synthesis of 3-Carbomethoxycarbostyril (Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate) Audience: Res...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 3-Carbomethoxycarbostyril Synthesis

Topic: Minimizing Side Reactions in the Synthesis of 3-Carbomethoxycarbostyril (Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate) Audience: Researchers, Process Chemists, and Drug Development Professionals.

Introduction: The Mechanistic Landscape

The synthesis of 3-carbomethoxycarbostyril is a critical gateway to quinolone-based kinase inhibitors and antimicrobial agents. While several routes exist, the most robust and scalable method involves the condensation of isatoic anhydride with dimethyl malonate under basic conditions.

However, this reaction is a "chemical tightrope." The target molecule is a


-keto ester  embedded in a heterocyclic ring, making it thermodynamically prone to decarboxylation  and hydrolysis . This guide addresses the three primary failure modes:
  • The Thermodynamic Trap: Decarboxylation to the unsubstituted carbostyril.

  • The Kinetic Trap: Incomplete cyclization (isolation of the open-chain malonamate).

  • The Hydrolytic Trap: Saponification of the methyl ester during workup.

Module 1: Troubleshooting Guide (FAQ)

Issue 1: The "Vanishing Ester" (Decarboxylation)

User Question: My LC-MS shows a large peak with M-58 mass difference, and the proton NMR is missing the methyl singlet at ~3.9 ppm. Instead, I see a new aromatic proton. What happened?

Technical Diagnosis: You have suffered thermal decarboxylation . The target molecule contains a carboxylic ester at the 3-position, which is vinylogously activated by the lactam carbonyl. In the presence of heat and even mild acid (during workup) or prolonged heating in basic conditions, the ester hydrolyzes to the


-keto acid, which spontaneously decarboxylates to form carbostyril (2-quinolone) .

Corrective Protocol:

  • Control Reaction Temperature: Do not exceed 80°C if using strong bases like NaH. If using alkoxides in refluxing methanol, ensure the reaction time is minimized.

  • Quench Strategy: Never quench into hot acidic water. Cool the reaction mixture to 0-5°C before adding dilute acid.

  • pH Management: Do not acidify below pH 4.0. The free acid form of the intermediate is autocatalytic for decarboxylation.

Issue 2: The "Open-Chain" Impurity

User Question: I isolated a product with the correct mass, but the NMR is messy and shows broad NH peaks. It seems to be the non-cyclized intermediate.

Technical Diagnosis: This is the methyl 2-(2-aminobenzoyl)acetate or the malonamate intermediate. The reaction proceeds in two steps:[1][2][3] (1) Nucleophilic attack of the malonate enolate on the isatoic anhydride carbonyl, followed by (2) Intramolecular cyclization. If the base is too weak or the solvent contains water, the intermediate stabilizes and fails to close the ring.

Corrective Protocol:

  • Base Selection: Switch from Sodium Methoxide (NaOMe) to Sodium Hydride (NaH) . NaH drives the deprotonation irreversibly, ensuring the amide nitrogen is nucleophilic enough to attack the ester.

  • Anhydrous Conditions: Moisture quenches the malonate enolate, stopping the reaction at the ring-opening stage. Use anhydrous DMF or DMAc.

Issue 3: O-Alkylation vs. C-Acylation

User Question: I am trying to modify the procedure by adding an alkyl halide, but I'm getting mixtures of N-alkyl and O-alkyl products.

Technical Diagnosis: The carbostyril scaffold exhibits lactam-lactim tautomerism . Under basic conditions, the anion can react at the Nitrogen (lactam) or the Oxygen (lactim). Hard electrophiles (like methyl iodide/sulfate) often favor O-alkylation (forming 2-methoxyquinoline derivatives), while soft electrophiles or specific solvent effects favor N-alkylation.

Corrective Protocol:

  • Solvent Effect: Use polar aprotic solvents (DMF, NMP) to favor N-alkylation.

  • Temperature: Lower temperatures generally favor the kinetic N-alkylation product over the thermodynamic O-alkyl product.

Module 2: Visualizing the Failure Modes

The following diagram maps the reaction pathway and the specific points where side reactions divert the synthesis away from the target 3-carbomethoxycarbostyril.

ReactionPathway Isatoic Isatoic Anhydride Intermediate Open-Chain Malonamate Isatoic->Intermediate Nucleophilic Attack (Kinetic Control) Malonate Dimethyl Malonate (Enolate) Malonate->Intermediate Target 3-Carbomethoxycarbostyril (TARGET) Intermediate->Target Cyclization (- MeOH) Decarb Carbostyril (Decarboxylated Impurity) Target->Decarb Prolonged Reflux (Direct Decarboxylation) Hydrolysis Hydrolysis (Saponification) Target->Hydrolysis Aq. Base/Acid Workup Acid 3-Carboxycarbostyril (Acid) Acid->Decarb Heat / pH < 4 (- CO2) Hydrolysis->Acid

Caption: Reaction pathway analysis showing the critical "Decarboxylation Trap" (Red nodes) and the intermediate "Kinetic Trap" (Yellow node).

Module 3: Comparative Analysis of Reaction Conditions

The choice of base and solvent drastically alters the impurity profile.

ParameterMethod A: NaH / DMF (Recommended)Method B: NaOMe / MeOH (Traditional)Method C: K2CO3 / Acetone
Primary Mechanism Irreversible deprotonationReversible equilibriumWeak base catalysis
Yield High (85-95%)Moderate (60-75%)Low (<40%)
Major Impurity Trace unreacted anhydrideOpen-chain malonamate Decarboxylated product
Cyclization Rate Fast (Kinetic)Slow (Thermodynamic)Very Slow
Risk Factor H2 evolution (Safety)Incomplete reactionHigh thermal requirement

Module 4: Optimized Experimental Protocol

Objective: Synthesis of 3-carbomethoxycarbostyril with <1% decarboxylated impurity.

Reagents:

  • Isatoic Anhydride (1.0 eq)

  • Dimethyl Malonate (1.2 eq)

  • Sodium Hydride (60% dispersion in oil) (1.1 eq)

  • Anhydrous DMF (10 volumes)

Step-by-Step Methodology:

  • Enolate Formation (Critical for Yield):

    • To a flame-dried 3-neck flask under Nitrogen, add Sodium Hydride (1.1 eq).

    • Wash NaH with hexanes to remove mineral oil (optional, reduces lipophilic impurities).

    • Add anhydrous DMF.[4] Cool to 0°C.[4]

    • Add Dimethyl Malonate (1.2 eq) dropwise. Wait for H2 evolution to cease (approx. 30 mins).

    • Why? Pre-forming the enolate prevents the base from attacking the isatoic anhydride directly.

  • Coupling & Cyclization:

    • Add Isatoic Anhydride (1.0 eq) as a solid in one portion to the malonate enolate solution at 0°C.

    • Allow to warm to Room Temperature (RT).

    • Heat to 80°C for 2-3 hours.

    • Monitoring: Check HPLC/TLC. Look for the disappearance of Isatoic Anhydride.

  • Controlled Quench (Critical for Stability):

    • Cool the reaction mixture to 0-5°C. (Do not skip this).

    • Pour the mixture into ice-cold water (20 volumes).

    • The sodium salt of the product is soluble. Filter off any insoluble non-polar impurities.

  • Precipitation:

    • Slowly acidify the filtrate with 1N HCl to pH 5-6 .

    • Caution: Do not drop to pH 1-2. Rapid precipitation at low pH traps acid inside the crystal lattice, promoting decarboxylation during drying.

    • Stir the white precipitate for 30 mins at 0°C.

  • Isolation:

    • Filter the solid. Wash with copious cold water (to remove DMF).

    • Wash with cold methanol (removes uncyclized intermediates).

    • Dry under vacuum at 45°C . Do not exceed 50°C during drying.

References

  • Mechanistic Foundation: Coppola, G. M. (1980). "The Chemistry of Isatoic Anhydride." Synthesis, 1980(07), 505-536.

  • Synthetic Protocol (NaH Method): Stadlbauer, W., & Kappe, T. (1999). "Syntheses of 3-Carbalkoxy-4-hydroxy-2(1H)-quinolones." Monatshefte für Chemie, 130, 1025–1030.

  • Decarboxylation Kinetics: Mitscher, L. A., et al. (1978). "Quinolone Antimicrobial Agents.[3][5] 1. Versatile New Synthesis of 1-Alkyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acids." Journal of Medicinal Chemistry, 21(5), 485-489.

  • Impurity Profiling: Liu, H., et al. (2015). "Process impurities and their control in the synthesis of quinolone carboxylic acid derivatives." Organic Process Research & Development, 19(11), 1736-1745.

Sources

Optimization

Technical Support Center: Optimizing Nucleophilic Substitution on Quinoline Esters

Welcome to the technical support center for nucleophilic substitution reactions involving quinoline esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are working w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for nucleophilic substitution reactions involving quinoline esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction conditions and troubleshoot common experimental challenges.

Section 1: The Fundamentals of Reactivity

Before troubleshooting, it is crucial to understand the underlying principles governing nucleophilic substitution on the quinoline scaffold.

Q1: Why are nucleophilic substitution reactions on quinolines typically regioselective for the 2- and 4-positions?

A1: The reactivity of the quinoline ring towards nucleophiles is dictated by the electron-withdrawing nature of the nitrogen atom. This effect reduces electron density across the pyridine part of the heterocycle, making it susceptible to nucleophilic attack. Resonance analysis shows that a negative charge from a nucleophilic attack at positions 2 or 4 can be delocalized directly onto the electronegative nitrogen atom.[1][2] This forms a stabilized intermediate, known as a Meisenheimer complex, which significantly lowers the activation energy for the reaction at these positions compared to others.[3] Positions on the benzene ring (5, 6, 7, 8) are generally unreactive towards nucleophiles unless activated by other strong electron-withdrawing groups.[4]

SNAr_Mechanism Start Quinoline Ester (4-LG) + Nu⁻ Intermediate Meisenheimer Complex (Stabilized by N-atom) Start->Intermediate 1. Nucleophilic Attack (Rate-Limiting) Product Substituted Product + LG⁻ Intermediate->Product 2. Leaving Group Expulsion

Caption: The two-step SNAr (Addition-Elimination) mechanism.

Section 2: FAQs on Optimizing Reaction Parameters

Successful optimization requires careful consideration of each reaction component.

Q2: How do I choose the best leaving group (LG) for my quinoline ester substrate?

A2: The ideal leaving group should be the conjugate base of a strong acid, making it stable upon departure.[5] For quinoline systems, halides and sulfonates are most common. The choice impacts reaction rate and conditions. Better leaving groups allow for milder conditions (lower temperatures, weaker nucleophiles).

Leaving Group (LG)Common PrecursorRelative ReactivityTypical ConditionsNotes
-Cl, -Br 4-Hydroxyquinoline + POCl₃/POBr₃Good80-150 °CMost common and cost-effective choice for a wide range of nucleophiles.[6]
-OTs, -OMs 4-Hydroxyquinoline + TsCl/MsClExcellent25-100 °CHighly reactive; ideal for unreactive nucleophiles. Can be prepared from the corresponding hydroxyquinoline.[7][8]
-OTf (Triflate) 4-Hydroxyquinoline + Tf₂OExceptional0-80 °CAmong the most reactive leaving groups known. Useful for very challenging substitutions but can be expensive.[9]
-F Fluoro-substituted precursorModerateHigh Temp (>120 °C)C-F bond is strong; requires more forcing conditions but can be useful if other halides lead to side reactions.[5]

Q3: My nucleophile is a weak base (e.g., an aniline or phenol). Why is the reaction failing and how can I drive it to completion?

A3: The reaction rate is directly proportional to the strength and concentration of the nucleophile. Weak nucleophiles require more forcing conditions or a more activated substrate.

  • Increase Temperature: This is the most common solution. Reactions with weak nucleophiles often require temperatures above 100 °C.

  • Use a Stronger Base: For nucleophiles like phenols or secondary amines, adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) deprotonates the nucleophile in situ, dramatically increasing its nucleophilicity.[10]

  • Change the Solvent: Switching from a protic solvent (which can hydrogen-bond with and "cage" the nucleophile) to a polar aprotic solvent like DMSO or NMP can enhance nucleophile reactivity.[11][12]

  • Use a More Reactive Leaving Group: If you are using a 4-chloroquinoline, consider converting it to a 4-tosyloxyquinoline to increase the substrate's electrophilicity.[13]

Q4: What is the optimal solvent for my reaction?

A4: Polar aprotic solvents are almost always the best choice for SNAr reactions. They are polar enough to dissolve the reagents but do not engage in strong hydrogen bonding, which would deactivate the nucleophile.

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
DMSO 47189Excellent solvating power for a wide range of nucleophiles and salts. Can be difficult to remove.
DMF 37153Very common, good solvating power. Lower boiling point than DMSO makes for easier removal.
NMP 32202High boiling point, useful for high-temperature reactions.
Acetonitrile (MeCN) 3882Lower boiling point, useful for reactions with highly reactive substrates that proceed at moderate temperatures.
Ethanol / Water 24 / 8078 / 100Protic Solvents. Generally avoided as they solvate and weaken the nucleophile.[14] May be used in specific cases where the nucleophile is extremely reactive (e.g., NaOH, NaSH).

Q5: My quinoline substrate also has an ester functional group. What precautions should I take?

A5: The primary concern is saponification (hydrolysis) of the ester to a carboxylic acid, especially under basic conditions.

  • Choice of Base: Use a milder base. K₂CO₃ is often preferred over stronger bases like NaOH or K₃PO₄.

  • Anhydrous Conditions: Ensure your reagents and solvent are dry, as water will facilitate hydrolysis.

  • Temperature Control: Use the lowest temperature necessary for the substitution to proceed to minimize the rate of the competing hydrolysis reaction.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

Section 3: Troubleshooting Guide

Even with an optimized procedure, problems can arise. This section addresses the most common issues.

Troubleshooting_Workflow Start Problem Observed No_Reaction No or Low Conversion Start->No_Reaction Side_Products Multiple Products / Impurities Start->Side_Products Low_Yield Low Isolated Yield Start->Low_Yield Cause_NR1 Insufficient Temperature? No_Reaction->Cause_NR1 Cause_NR2 Poor Leaving Group? No_Reaction->Cause_NR2 Cause_NR3 Weak Nucleophile / No Base? No_Reaction->Cause_NR3 Cause_SP1 Ester Hydrolysis? Side_Products->Cause_SP1 Cause_SP2 Di-substitution? Side_Products->Cause_SP2 Cause_SP3 Starting Material Impurity? Side_Products->Cause_SP3 Cause_LY1 Product Degradation? Low_Yield->Cause_LY1 Cause_LY2 Workup / Purification Issues? Low_Yield->Cause_LY2 Sol_NR1 Increase Temperature Use Microwave Cause_NR1->Sol_NR1 Sol_NR2 Switch to -OTs or -OTf Cause_NR2->Sol_NR2 Sol_NR3 Add Cs₂CO₃ or K₂CO₃ Use Polar Aprotic Solvent Cause_NR3->Sol_NR3 Sol_SP1 Use milder base (K₂CO₃) Lower Temperature Cause_SP1->Sol_SP1 Sol_SP2 Use stoichiometric nucleophile Add nucleophile slowly Cause_SP2->Sol_SP2 Sol_SP3 Purify starting material Cause_SP3->Sol_SP3 Sol_LY1 Lower Temperature Reduce Reaction Time Cause_LY1->Sol_LY1 Sol_LY2 Optimize extraction pH Change chromatography phase Cause_LY2->Sol_LY2

Caption: A troubleshooting decision tree for common issues.

Q6: My reaction is stalled; TLC/LC-MS shows mostly unreacted starting material after several hours. What are the first things to check?

A6:

  • Verify Temperature: Ensure your reaction is at the target temperature. For oil baths, measure the internal reaction temperature, not just the bath setting.

  • Assess Reagent Quality:

    • Nucleophile: If it is a solid, was it stored properly? Is it anhydrous?

    • Base: Carbonate bases can absorb water over time, reducing their efficacy. Use freshly opened or properly stored base.

    • Solvent: Ensure the solvent is anhydrous and of an appropriate grade. Water can significantly hinder the reaction.[15]

  • Review Reaction Parameters: As discussed in Q3, if you are using a weak nucleophile, you may simply need more energy (higher temperature) or a more active leaving group.

Q7: I'm observing a new, more polar spot by TLC that is not my desired product. What could it be?

A7: This is very likely the carboxylic acid resulting from the hydrolysis of your quinoline ester. Carboxylic acids are highly polar and often streak on silica gel TLC plates. You can confirm this by spotting a sample of your reaction mixture on a TLC plate, adding a micro-drop of a basic solution (like triethylamine in ethanol) on top of the spot, and observing if the spot's retention factor changes. To mitigate this, refer to the precautions outlined in Q5.

Q8: My final product seems impure after workup, and purification by column chromatography is difficult. What are some alternative purification strategies?

A8: Quinoline products can be challenging to purify due to their basic nitrogen, which can interact with silica gel.

  • Acid-Base Extraction: Exploit the basicity of the quinoline nitrogen. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your product should move into the aqueous layer as a salt. The organic layer can be discarded, removing non-basic impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and re-extract your purified product back into an organic solvent.

  • Crystallization/Salt Formation: Many quinoline derivatives are crystalline solids. Recrystallization from a suitable solvent system can be a highly effective purification method. Alternatively, you can form a salt (e.g., a hydrochloride or phosphate salt), which often crystallizes readily, and then liberate the free base.[16][17]

  • Modified Chromatography: If chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~1%). Alternatively, using alumina (basic or neutral) instead of silica can prevent streaking and improve separation.

Section 4: Experimental Protocols & Analysis

Protocol 1: General Procedure for Nucleophilic Substitution of a 4-Chloroquinoline Ester with a Phenol

This protocol provides a robust starting point that can be adapted for various substrates.

Materials:

  • 4-Chloroquinoline ester derivative (1.0 equiv)

  • Phenol nucleophile (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel (e.g., round-bottom flask with condenser and nitrogen inlet)

Procedure:

  • Setup: To an oven-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add the 4-chloroquinoline ester (1.0 equiv), the phenol (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • Heating: Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The product should have a lower Rf than the starting chloroquinoline.

  • Workup: Once the starting material is consumed (typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization as needed.

Q9: How can I effectively monitor my reaction and characterize the final product?

A9: A multi-technique approach is best for robust analysis.

  • Reaction Monitoring: TLC is a quick and easy way to track the consumption of starting materials and the appearance of products. LC-MS is more powerful, providing both retention time data and mass confirmation of the product as it forms.[18]

  • Structural Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): This is essential for unambiguous structure confirmation of your final product.[19]

    • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the desired substitution has occurred.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity of the final compound.[19]

References
  • Nucleophilic substitution in quinoline and isoquinoline. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Li, J. J. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20688-20707. Retrieved from [Link]

  • González-Álvarez, M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 135. Retrieved from [Link]

  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Fernández-Gutiérrez, M., et al. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Synthesis, 54(01), 1-21. Retrieved from [Link]

  • Wang, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 24(7), 1476-1481. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1436-1444. Retrieved from [Link]

  • Ocal, N., & Erden, I. (2001). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Gazi University Journal of Science, 14(3), 637-644. Retrieved from [Link]

  • Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Trofimov, B. A., et al. (2019). Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. New Journal of Chemistry, 43(34), 13445-13452. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

  • Kumar, A., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3296-3311. Retrieved from [Link]

  • ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]

  • Mondal, S. (n.d.). QUINOLINE. ResearchGate. Retrieved from [Link]

  • Peng, Y., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(15), 5489-5495. Retrieved from [Link]

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • El-Kimary, E. I., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Pharmaceutical and Biomedical Analysis, 229, 115339. Retrieved from [Link]

  • Ferreira, B. L., et al. (2013). Recent advances in heterolytic nucleofugal leaving groups. Tetrahedron, 69(36), 7549-7563. Retrieved from [Link]

  • UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Al-Awadi, N. A., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(11), 1667-1675. Retrieved from [Link]

  • Oregon State University. (2020). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • ResearchGate. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Retrieved from [Link]

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

  • Master Organic Chemistry. (2026). What Makes A Good Leaving Group?. Retrieved from [Link]

  • LibreTexts. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Jack Westin. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Spectral Analysis of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

Executive Summary & Strategic Context This guide provides a definitive technical analysis of methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (often chemically indexed as the tautomeric methyl 2-hydroxyquinoline-3-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This guide provides a definitive technical analysis of methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (often chemically indexed as the tautomeric methyl 2-hydroxyquinoline-3-carboxylate, though the lactam form predominates).[1]

The Core Challenge: In drug discovery, the 2-quinolone scaffold is a "privileged structure" found in antitumor and antiviral agents. However, its analysis is plagued by lactam-lactim tautomerism and solubility-induced aggregation .[1] A standard 1H NMR protocol often fails if solvent effects and concentration dependence are ignored.

The Comparison: This guide compares the Optimized DMSO-d6 Protocol (The Gold Standard) against common alternatives:

  • Alternative A (Solvent): Chloroform-d (

    
    ) – The standard for organics, but poor for quinolones.[1]
    
  • Alternative B (Technique): LC-MS – Excellent for purity, but blind to tautomeric state.[1]

Structural Analysis: The "Gold Standard" Spectrum

Compound: Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Preferred Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) Rationale: DMSO disrupts intermolecular hydrogen bonding (dimers), stabilizing the monomeric lactam form and ensuring sharp resolution of the labile NH proton.[1]

Signal Assignment Table (DMSO-d6)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
NH (1) 12.10 – 12.30 Broad Singlet1H-Critical: Confirms 2-oxo (lactam) tautomer. Disappears in

shake.
H-4 8.60 – 8.75 Singlet1H-Diagnostic: Highly deshielded by C2=O and C3-COOMe.[1] Distinguishes from precursors.
H-5 7.85 – 7.95Doublet1H

Peri-position to carbonyl; deshielded.[1]
H-7 7.55 – 7.65Triplet (td)1H

Para to NH.[1]
H-8 7.35 – 7.45Doublet1H

Ortho to NH; shielded by electron density from N.
H-6 7.20 – 7.30Triplet (t)1H

Meta to NH.[1]
OCH3 3.80 – 3.85 Singlet3H-Methyl ester.[1] Sharp singlet.

Expert Note: The singlet at H-4 (~8.7 ppm) is the "fingerprint" of the 3-substituted 2-quinolone system.[1] If this splits or shifts significantly upfield (< 8.0 ppm), suspect loss of the ester or ring opening.[1]

Comparative Analysis: Why Alternatives Fail

Comparison 1: DMSO-d6 vs. Chloroform-d ( )[1]

Many chemists default to


 for convenience. For this specific scaffold, 

is inferior.[1]
FeatureDMSO-d6 (Recommended)

(Alternative)
Scientific Mechanism
Solubility High (>20 mg/mL)Poor (<2 mg/mL)The polar amide backbone requires a polar aprotic solvent.[1]
NH Detection Sharp/Broad Singlet visibleOften Invisible In

, rapid proton exchange or extreme broadening due to H-bonded dimers makes the NH peak vanish.
Stacking Effects MinimalSignificantIn non-polar solvents, quinolones

-stack, causing concentration-dependent upfield shifts (0.1–0.3 ppm error).[1]

Verdict: Use


only if the nitrogen is alkylated (N-Me).[1] For the free NH species, DMSO-d6 is mandatory for structural proof.
Comparison 2: 1H NMR vs. LC-MS[1]

While LC-MS is faster for purity checks, it cannot distinguish the tautomeric state (Lactam vs. Lactim) which is crucial for binding affinity modeling.[1]

  • LC-MS: Detects

    
    .[1] It ionizes both tautomers indistinguishably.
    
  • 1H NMR: The presence of the NH signal at ~12 ppm and the C=O carbon signal (~160 ppm in 13C) definitively proves the Lactam form is the active species in solution.

Experimental Protocol: Self-Validating Workflow

This protocol includes "Stop/Go" checkpoints to ensure data integrity.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Checkpoint: Ensure the DMSO is from a fresh ampoule to minimize the water peak at 3.33 ppm, which can overlap with methoxy signals if broad.

  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes.

    • Validation: Hold the tube against a text background. If you cannot read the text through the liquid, filter through a cotton plug. Particles cause magnetic inhomogeneity (broad lines).[1]

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 2.0 seconds . The H-4 proton relaxes slowly; insufficient D1 reduces integration accuracy.

  • Scans (NS): 16 scans (usually sufficient due to high solubility).

  • Spectral Width: -2 to 14 ppm (Must capture the NH peak).[1]

Step 3: Processing & Analysis[1]
  • Phasing: Apply manual phasing. The large DMSO solvent peak often distorts automatic phasing.

  • Referencing: Set the residual DMSO quintet to 2.50 ppm .

  • Integration: Normalize the Methyl Ester singlet (3.8 ppm) to 3.00 .

    • Pass Criteria: The aromatic region should integrate to 4.00 ± 0.1. The H-4 singlet should be 1.00 ± 0.05.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for analyzing 2-quinolone derivatives, highlighting the critical decision points regarding solvent and tautomer identification.

QuinoloneAnalysis Start Crude Product (Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate) SolubilityCheck Solubility Test Start->SolubilityCheck DecisionSolvent Solvent Selection SolubilityCheck->DecisionSolvent RouteCDCl3 Dissolve in CDCl3 DecisionSolvent->RouteCDCl3 Not Recommended RouteDMSO Dissolve in DMSO-d6 DecisionSolvent->RouteDMSO Recommended ResultCDCl3 Result: Poor Solubility Invisible NH Stacking Shifts RouteCDCl3->ResultCDCl3 ResultDMSO Result: Clear Solution NH Visible (~12 ppm) Sharp H-4 (~8.7 ppm) RouteDMSO->ResultDMSO TautomerCheck Tautomer Verification ResultDMSO->TautomerCheck Lactam Lactam Form Confirmed (Active Drug Scaffold) TautomerCheck->Lactam NH @ 12ppm Lactim Lactim/Impurity (NH absent, O-H present) TautomerCheck->Lactim No NH

Caption: Analytical workflow for 2-quinolone derivatives. DMSO-d6 is selected to prevent aggregation and confirm the lactam tautomer via the NH proton signal.

References

  • Synthesis and General NMR Data: Kurkin, A. V., et al. (2016).[1][2][3] "Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery." JSM Chemistry.

  • Tautomerism Studies: Ivanov, A., et al. (2016).[1] "The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4(1H)-ones." Organic & Pharmaceutical Chemistry.

  • Solubility & Solvent Effects: Gao, H., et al. (2021).[1] "DMSO Solubility Assessment for Fragment-Based Screening." Molecules.

  • Spectral Database Validation: National Institute of Advanced Industrial Science and Technology (AIST).[1] "SDBS No. 1284 (2-Hydroxyquinoline)."[1] Spectral Database for Organic Compounds (SDBS).[1] [1]

Sources

Comparative

A Researcher's Guide to the Carbonyl Stretching Frequencies of Quinoline-3-Esters: A Comparative Analysis

For researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis, the precise characterization of novel compounds is paramount. Among the various analytical techniques avai...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis, the precise characterization of novel compounds is paramount. Among the various analytical techniques available, Infrared (IR) spectroscopy remains a rapid and powerful tool for functional group identification. The carbonyl (C=O) stretching frequency, in particular, offers a sensitive probe into the electronic environment of a molecule. This guide provides an in-depth comparative analysis of the characteristic IR carbonyl stretching frequencies of quinoline-3-esters, a class of compounds with significant biological and pharmaceutical relevance. By understanding the subtle shifts in the C=O stretching frequency, researchers can gain valuable insights into the structural and electronic properties of these important molecules.

The Vibrational Signature of the Carbonyl Group in Quinoline-3-Esters

The ester functional group, with its characteristic C=O and C-O stretching vibrations, provides a rich source of information in an IR spectrum. In the context of quinoline-3-esters, the electronic interplay between the ester moiety and the bicyclic aromatic quinoline system leads to a range of carbonyl stretching frequencies that are diagnostic of the substitution pattern on the quinoline ring and the nature of the ester's alkyl group.

The position of the C=O stretching band is primarily governed by two opposing factors:

  • Inductive Effect: The electronegative oxygen atom of the ester group withdraws electron density from the carbonyl carbon, leading to a strengthening of the C=O bond and an increase in the stretching frequency.

  • Resonance Effect (Mesomeric Effect): Delocalization of the lone pair of electrons on the ester oxygen atom into the carbonyl group leads to a decrease in the C=O bond order and a corresponding decrease in the stretching frequency.

In aromatic esters, such as quinoline-3-esters, the resonance effect is often dominant, resulting in a lower C=O stretching frequency compared to their aliphatic counterparts. Furthermore, the electronic nature of substituents on the quinoline ring can significantly modulate this frequency.

Comparative Analysis of Carbonyl Stretching Frequencies

The following table summarizes the experimentally observed IR carbonyl stretching frequencies for a variety of substituted quinoline-3-esters. This data has been compiled from various literature sources to provide a comparative overview.

CompoundSubstituentsC=O Stretching Frequency (cm⁻¹)Reference(s)
Methyl 2-(phenylethynyl)quinoline-3-carboxylate2-(phenylethynyl)1728[1]
Ethyl (E)-2-formyl-4-(2-methoxystyryl)quinoline-3-carboxylate2-formyl, 4-(2-methoxystyryl)1726[2]
Ethyl 4-hydroxyquinoline-3-carboxylate4-hydroxy1695[3]
Methyl 3-(quinolin-2-yl)indolizine-1-carboxylate2-indolizinyl1685[4]
1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives (general range)4-oxo1690-1710[5]

Analysis of Trends:

From the data presented, several key trends can be observed:

  • Effect of Conjugation: The carbonyl group in quinoline-3-esters is conjugated with the aromatic quinoline ring system, which generally lowers the stretching frequency compared to non-conjugated esters (typically found in the 1735-1750 cm⁻¹ range).

  • Electron-Withdrawing Groups: The presence of the electron-withdrawing phenylethynyl group at the 2-position in methyl 2-(phenylethynyl)quinoline-3-carboxylate results in a relatively high C=O stretching frequency of 1728 cm⁻¹[1]. This is likely due to the inductive effect of the sp-hybridized carbons outweighing the extended conjugation.

  • Electron-Donating Groups and Hydrogen Bonding: The 4-hydroxy substituent in ethyl 4-hydroxyquinoline-3-carboxylate leads to a significant decrease in the C=O frequency to 1695 cm⁻¹[3]. This is attributed to the electron-donating effect of the hydroxyl group through resonance and the potential for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen, which weakens the C=O bond.

  • Extended Heterocyclic Systems: In methyl 3-(quinolin-2-yl)indolizine-1-carboxylate, the extensive delocalization of electrons throughout the indolizine ring system results in a markedly low carbonyl stretching frequency of 1685 cm⁻¹[4].

  • Tautomeric Effects: The relatively low frequencies observed for 4-oxo derivatives (1690-1710 cm⁻¹) suggest a significant contribution from the 4-quinolone tautomer, where the carbonyl group is part of a conjugated enone system[5].

The Causality Behind Experimental Choices: Understanding Substituent Effects

The choice of substituents on the quinoline ring is a critical aspect of rational drug design and materials science. IR spectroscopy serves as a valuable tool to understand the electronic consequences of these choices.

Electron-Donating vs. Electron-Withdrawing Groups

The following diagram illustrates the general principle of how electron-donating groups (EDG) and electron-withdrawing groups (EWG) influence the carbonyl stretching frequency in quinoline-3-esters.

G cluster_0 Effect of Substituents on C=O Frequency EDG Electron-Donating Group (EDG) (e.g., -OH, -NH2, -OR) QuinolineEster Quinoline-3-Ester EDG->QuinolineEster Increases electron density in the ring and on the C=O EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN, -Cl) EWG->QuinolineEster Decreases electron density in the ring and on the C=O IncreaseFrequency Increases C=O Frequency (Stronger Bond) QuinolineEster->IncreaseFrequency Reduced Resonance/ Inductive Effect Dominates DecreaseFrequency Decreases C=O Frequency (Weaker Bond) QuinolineEster->DecreaseFrequency Enhanced Resonance

Caption: Influence of electronic effects on carbonyl frequency.

An electron-donating group increases the electron density on the quinoline ring, which can be delocalized to the carbonyl group. This enhances the resonance effect, leading to a greater single-bond character of the C=O bond and thus a lower stretching frequency .

Conversely, an electron-withdrawing group decreases the electron density on the quinoline ring. This diminishes the resonance contribution to the carbonyl group, making the inductive effect more dominant. The result is a C=O bond with more double-bond character and a higher stretching frequency .

Experimental Protocols: A Self-Validating System for Accurate Data

To ensure the reliability and reproducibility of IR data, a standardized experimental protocol is essential. The following outlines a robust methodology for acquiring the IR spectra of quinoline-3-esters.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of Solid Samples

This method is ideal for rapid and non-destructive analysis of solid quinoline-3-ester samples.

Methodology:

  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Record a background spectrum to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid quinoline-3-ester sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

G cluster_1 ATR-FTIR Workflow for Solid Samples Start Start CleanCrystal Clean ATR Crystal Start->CleanCrystal Background Acquire Background Spectrum CleanCrystal->Background ApplySample Apply Solid Sample Background->ApplySample ApplyPressure Apply Pressure ApplySample->ApplyPressure AcquireSpectrum Acquire Sample Spectrum ApplyPressure->AcquireSpectrum ProcessData Process Data (Ratioing) AcquireSpectrum->ProcessData FinalSpectrum Final IR Spectrum ProcessData->FinalSpectrum CleanAgain Clean ATR Crystal FinalSpectrum->CleanAgain End End CleanAgain->End

Caption: Workflow for ATR-FTIR analysis of solids.

Conclusion

The carbonyl stretching frequency of quinoline-3-esters is a highly informative spectral parameter that provides a window into the electronic landscape of these molecules. By systematically analyzing the position of the C=O band, researchers can deduce the electronic effects of various substituents on the quinoline ring. This guide has provided a comparative framework of experimentally observed frequencies, an explanation of the underlying electronic principles, and a standardized protocol for data acquisition. Adherence to these principles and methodologies will enable scientists and drug development professionals to confidently characterize their synthesized quinoline-3-esters and make informed decisions in their research endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Ward, J. S., et al. (2018). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section C: Structural Chemistry, 74(10), 1335-1343. Retrieved from [Link]

  • Gherghina, C. T., et al. (2016). Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate. Molbank, 2016(1), M883. Retrieved from [Link]

  • Michihiro, T., et al. (1991). Quinoline-3-carboxylic acid derivatives. U.S. Patent No. 4,997,943. Washington, DC: U.S. Patent and Trademark Office.

Sources

Validation

Structural Elucidation of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: A Comparative Crystallographic Guide

Executive Summary This technical guide evaluates the solid-state structural performance of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate , a privileged scaffold in medicinal chemistry (anticancer, antimicrobial). Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the solid-state structural performance of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate , a privileged scaffold in medicinal chemistry (anticancer, antimicrobial). Unlike solution-phase techniques (NMR) which often yield ambiguous data regarding tautomeric equilibria (lactam vs. lactim), Single Crystal X-Ray Diffraction (SC-XRD) provides definitive atomic-resolution data.

This guide compares the efficacy of SC-XRD against alternative characterization methods and provides specific crystallographic parameters for this class of quinolone derivatives, establishing a benchmark for purity and structural integrity in drug development.

Part 1: Critical Analysis & Comparative Performance
The Core Problem: Tautomeric Ambiguity

In solution, 2-oxo-quinoline derivatives exist in a dynamic equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. This ambiguity complicates Structure-Based Drug Design (SBDD) because protein binding pockets are sensitive to specific protonation states.

FeatureSC-XRD (The Gold Standard) Solution NMR (^1H/^13C) Powder Diffraction (PXRD)
Tautomer ID Definitive. Directly locates H-atoms on N1 (Lactam) or O2 (Lactim).Ambiguous. Rapid exchange often averages signals; solvent dependent.Inferior. Low resolution; cannot easily distinguish H-atom positions.
Conformation Precise. Determines ester torsion angles ($ \tau $) and planarity.Averaged. Rotational averaging obscures fixed bioactive conformations.Limited. Good for phase ID, poor for ab initio structure solution.
Interactions Mapped. Visualizes intermolecular H-bond dimers (N-H...O).Inferred. NOESY signals suggest proximity but lack geometric precision.None. No intermolecular interaction data.
Comparative Structural Data: Methyl vs. Ethyl Analogs

Structural stability in this class is driven by packing efficiency. Comparing the Methyl ester to the Ethyl analog reveals the impact of steric bulk on crystal density and packing motifs.

  • Methyl Ester: Exhibits higher packing density and often higher melting points due to the compact nature of the -OCH

    
     group, facilitating tighter 
    
    
    
    -
    
    
    stacking.
  • Ethyl Ester: The additional methylene group introduces flexibility, often lowering the melting point and altering the space group (e.g., from Triclinic to Monoclinic) to accommodate the ethyl tail.

Part 2: Experimental Data & Crystallographic Benchmarks

The following data represents the Benchmark Crystallographic Parameters for high-quality crystals of 2-oxo-quinoline-3-carboxylate derivatives. Use this table to validate the quality of your own synthesized crystals.

Table 1: Representative Crystal Data (Benchmark)

Data derived from high-resolution analysis of the 1-methyl/ethyl analogs (Source: IUCr, Acta Cryst).

ParameterMetric / Value Significance
Crystal System MonoclinicCommon for planar heterocycles; facilitates layer stacking.
Space Group

or

Centrosymmetric; indicates formation of stable dimers.
Unit Cell (

)
~ 7.5 - 9.0 ÅShort axis usually corresponds to the stacking direction.
Unit Cell (

)
~ 11.5 - 13.0 ÅAccommodates the width of the quinoline core.
Unit Cell (

)
~ 10.0 - 12.0 ÅAccommodates the length of the ester substituent.
Angle (

)
95° - 105°Typical monoclinic slant.
Z 4Four molecules per unit cell (2 dimers).
R-Factor (

)
< 0.05 (5%)Indicates high-quality data; essential for publishing.
Goodness of Fit (S) ~ 1.0 - 1.1Indicates correct weighting scheme during refinement.

Technical Insight: The presence of a strong intramolecular Hydrogen Bond (C-H...O) between the quinoline ring and the ester carbonyl is a "fingerprint" feature of this structure, locking the ester group into a planar conformation ($ \tau \approx 0^\circ $).

Part 3: Experimental Protocols
1. Synthesis (Knoevenagel Condensation)
  • Reagents: 2-Aminobenzaldehyde (or Isatoic anhydride), Dimethyl malonate, Piperidine (Cat).

  • Conditions: Reflux in Ethanol for 3-5 hours.

  • Yield: Typically 80-90%.[1]

  • Purification: Recrystallization is mandatory for X-ray quality.

2. Crystallization Protocol (The Critical Step)

To achieve the


 benchmark, follow this slow-evaporation protocol.
  • Dissolution: Dissolve 50 mg of the crude Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in a minimal amount of hot Ethanol/DMF (9:1) mixture. The DMF aids solubility of the planar rigid core.

  • Filtration: Filter the hot solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial. Dust particles induce nucleation too early, causing polycrystallinity.
    
  • Evaporation: Cover the vial with Parafilm and pierce 3-5 small holes.

  • Incubation: Store at 20°C in a vibration-free environment.

  • Harvest: Colorless, block-like crystals should appear within 3-7 days.

Part 4: Visualizations & Pathways
Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the critical path from synthesis to validated structure, highlighting the "Go/No-Go" decision points.

G Start Crude Synthesis (Knoevenagel) Purify Purification (Recrystallization) Start->Purify Grow Crystal Growth (Slow Evap: EtOH/DMF) Purify->Grow Check Microscopy Check (Birefringence?) Grow->Check Check->Purify No (Amorphous) XRD SC-XRD Data Collection (Mo/Cu Kα) Check->XRD Yes Solve Structure Solution (SHELXT/OLEX2) XRD->Solve Result Validated Structure (CIF File) Solve->Result

Caption: Workflow for obtaining publication-quality X-ray data. Note the birefringence check to ensure crystallinity before beam time.

Diagram 2: Tautomeric Stabilization & H-Bonding

This diagram explains why the crystal structure adopts the 2-oxo form: Intermolecular dimerization.

H Lactam1 Molecule A (Lactam Form) Interaction Centrosymmetric Dimer (N-H...O Interaction) Lactam1->Interaction Donor (N-H) Lactam2 Molecule B (Lactam Form) Lactam2->Interaction Acceptor (C=O) Result Stable Crystal Lattice (High Melting Point) Interaction->Result

Caption: The formation of centrosymmetric dimers via N-H...O hydrogen bonds stabilizes the 2-oxo tautomer in the solid state.

References
  • Shishkina, S. V., et al. (2010).[2][3] "Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate."[3] Acta Crystallographica Section E, 66(12), o3195.

  • Baba, Y. F., et al. (2017).[4] "Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate."[4] IUCrData, 2, x170912.

  • Zaręba, A., et al. (2020). "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies." Molecules, 25(18), 4236.

  • Cambridge Crystallographic Data Centre (CCDC). "Access Structures (CSD)."

Sources

Comparative

A Comparative Analysis of the Biological Activities of Methyl and Ethyl 2-Oxo-Quinoline-3-Carboxylate: A Guide for Researchers

In the landscape of medicinal chemistry, the quinoline scaffold holds a privileged position, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quinoline scaffold holds a privileged position, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Within this broad class, 2-oxo-quinoline-3-carboxylates have emerged as a particularly interesting chemotype. A subtle yet potentially significant structural modification in these compounds is the nature of the ester group at the 3-position. This guide provides a comparative analysis of the biological activities of methyl 2-oxo-quinoline-3-carboxylate and its ethyl counterpart.

Unraveling the Biological Potential: A Tale of Two Esters

While a direct comparison is absent, the individual biological activities reported for derivatives of both methyl and ethyl 2-oxo-quinoline-3-carboxylate provide valuable insights into their potential therapeutic applications.

The Profile of Ethyl 2-Oxo-Quinoline-3-Carboxylate Derivatives

Derivatives of ethyl 2-oxo-quinoline-3-carboxylate have been more extensively studied and have shown promise in several therapeutic areas.

  • Anticancer Activity: A notable area of investigation for ethyl 2-oxo-quinoline-3-carboxylate derivatives is their potential as anticancer agents. For instance, a series of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates were synthesized and evaluated for their antiproliferative activity against breast (MCF-7) and colon (HT-29) cancer cell lines.[4] Some of these compounds exhibited potent activity, with IC50 values in the nanomolar range, surpassing the efficacy of the standard drug erlotinib in the case of HT-29 cells.[4] The synthetic pathway to these compounds often starts from ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.[5]

  • Antimicrobial Activity: The quinoline core is a well-established pharmacophore in antimicrobial agents. Studies on substituted ethyl 2-(quinolin-4-yl)propanoates, which share the quinoline-3-carboxylate substructure, have demonstrated antimicrobial effects against a panel of microorganisms.[6]

Insights into Methyl 2-Oxo-Quinoline-3-Carboxylate Derivatives

Data on the biological activity of methyl 2-oxo-quinoline-3-carboxylate and its derivatives is less abundant in the literature. However, studies on related quinoline-3-carboxamides, where the ester is replaced by an amide, have shown significant biological activity. For example, a series of quinoline-carboxamides were synthesized and showed promising antibacterial activity, with one methyl ester-containing derivative, methyl 2-oxo-1,2-dihydroquinoline-4-yl-L-alaninate, exhibiting the highest activity against Enterococcus faecalis.[7] This suggests that the methyl carboxylate scaffold is a viable starting point for the development of biologically active compounds.

Structure-Activity Relationship: The Subtle Influence of an Alkyl Group

The seemingly minor difference between a methyl and an ethyl group can have a profound impact on the pharmacokinetic and pharmacodynamic properties of a molecule. This can be attributed to several factors:

  • Lipophilicity: The addition of a methylene unit in the ethyl group increases the lipophilicity (fat-solubility) of the molecule compared to the methyl group. This can influence the compound's ability to cross cell membranes and access its intracellular targets. Increased lipophilicity can sometimes lead to enhanced biological activity, but it can also affect solubility and metabolic stability.

  • Steric Hindrance: The larger size of the ethyl group compared to the methyl group can introduce steric hindrance. This can affect how the molecule binds to its biological target. If the binding pocket is constrained, the smaller methyl group may allow for a more optimal fit, leading to higher potency. Conversely, the ethyl group might provide additional hydrophobic interactions that enhance binding.

  • Metabolic Stability: Ester groups are susceptible to hydrolysis by esterase enzymes in the body. The rate of this hydrolysis can be influenced by the nature of the alkyl group. While there is no direct comparative data for these specific compounds, it is conceivable that the steric bulk of the ethyl group might offer slightly more protection against enzymatic cleavage compared to the methyl group, potentially leading to a longer duration of action.

The following diagram illustrates the potential influences of the ester group on the biological activity of 2-oxo-quinoline-3-carboxylates.

SAR_Concept cluster_compound 2-Oxo-Quinoline-3-Carboxylate cluster_properties Physicochemical Properties cluster_activity Biological Outcome Methyl Ester Methyl Ester Lipophilicity Lipophilicity Methyl Ester->Lipophilicity Lower Steric Hindrance Steric Hindrance Methyl Ester->Steric Hindrance Lower Metabolic Stability Metabolic Stability Methyl Ester->Metabolic Stability Potentially Lower Ethyl Ester Ethyl Ester Ethyl Ester->Lipophilicity Higher Ethyl Ester->Steric Hindrance Higher Ethyl Ester->Metabolic Stability Potentially Higher Biological Activity Biological Activity Lipophilicity->Biological Activity Steric Hindrance->Biological Activity Metabolic Stability->Biological Activity

Caption: Potential influence of the ester group on biological activity.

Experimental Methodologies

To facilitate further research and direct comparative studies, this section outlines the general synthetic procedures and key biological assays.

Synthesis of Methyl and Ethyl 2-Oxo-Quinoline-3-Carboxylates

The synthesis of these compounds typically follows established synthetic routes for quinoline derivatives. A common method is the Gould-Jacobs reaction.

General Synthetic Workflow:

Synthesis_Workflow Aniline Substituted Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Malonate Diethyl Malonate (for Ethyl Ester) Dimethyl Malonate (for Methyl Ester) Malonate->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Product Methyl/Ethyl 4-hydroxyquinoline-3-carboxylate Cyclization->Product Oxidation Oxidation Product->Oxidation Final_Product Methyl/Ethyl 2-oxo-quinoline-3-carboxylate Oxidation->Final_Product

Caption: General synthetic workflow for 2-oxo-quinoline-3-carboxylates.

Step-by-Step Protocol (Gould-Jacobs Reaction):

  • Condensation: React a substituted aniline with either diethyl malonate (for the ethyl ester) or dimethyl malonate (for the methyl ester) at elevated temperatures. This forms the corresponding anilinomethylenemalonate intermediate.

  • Cyclization: Heat the intermediate in a high-boiling point solvent, such as diphenyl ether, to induce thermal cyclization, yielding the 4-hydroxyquinoline-3-carboxylate.

  • Oxidation: The resulting 4-hydroxyquinoline can then be oxidized to the final 2-oxo-quinoline-3-carboxylate.

Key Biological Assays

Anticancer Activity (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (methyl and ethyl 2-oxo-quinoline-3-carboxylates) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial dilution of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Summary

While direct comparative data is unavailable, the following table summarizes the reported anticancer activities of some ethyl 2-oxo-quinoline-3-carboxylate derivatives to provide a reference for their potential potency.

Compound DerivativeCancer Cell LineIC50 (nM)Reference
Ethyl 2-amino-5-oxo-4-(4-chlorophenyl)-4H-pyrano[3,2-c]quinoline-3-carboxylateHT-29 (Colon)23[4]
Ethyl 2-amino-5-oxo-4-(4-fluorophenyl)-4H-pyrano[3,2-c]quinoline-3-carboxylateHT-29 (Colon)25[4]

Conclusion and Future Directions

This guide highlights a clear gap in the existing research and underscores the need for direct comparative studies to elucidate the specific contributions of the methyl versus the ethyl ester group to the biological activity of the 2-oxo-quinoline-3-carboxylate scaffold. Such studies would be invaluable for guiding the rational design of more potent and selective therapeutic agents based on this versatile chemical framework. Researchers are encouraged to synthesize both compounds and evaluate them in parallel using standardized biological assays to generate robust and directly comparable data.

References

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. 2013;18(3):3384-3401. Available from: [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Advances. 2021;11(58):36849-36865. Available from: [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. 2021;26(10):3015. Available from: [Link]

  • Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. 2026. Available from: [Link]

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology. 1990;40(4):709-714. Available from: [Link]

  • Structure-activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Journal of Medicinal Chemistry. 1978;21(11):1158-1163. Available from: [Link]

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antibacterial activity. Mediterranean Journal of Chemistry. 2019;9(4):328-337. Available from: [Link]

  • Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry. 2018;155:516-530. Available from: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. 2016;24(23):6098-6121. Available from: [Link]

  • (PDF) Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. ResearchGate. 2025. Available from: [Link]

  • Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene)-4-(substituted phenyl)-6-phenyl-2H-1,3-oxazin-2-amines. Indian Journal of Chemistry - Section B. 2022;61B(12):1295-1302. Available from: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Medicinal Chemistry. 2022;13(11):1321-1353. Available from: [Link]

  • (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. ResearchGate. 2021. Available from: [Link]

Sources

Validation

Comprehensive Guide to HPLC Retention Time Analysis of Quinoline-3-Carboxylate Derivatives

Executive Summary & Scientific Context Quinoline-3-carboxylate derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for broad-spectrum antibiotics (fluoroquinolones), antimalarials, and nove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Quinoline-3-carboxylate derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for broad-spectrum antibiotics (fluoroquinolones), antimalarials, and novel anticancer agents. For analytical scientists, these compounds present a specific challenge: the basic nitrogen atom in the quinoline ring often interacts with residual silanols on silica-based columns, leading to peak tailing and variable retention times.

This guide objectively compares the chromatographic performance of these derivatives, analyzing how structural modifications (esters vs. acids, electron-donating vs. withdrawing groups) dictate retention behavior. We contrast the industry-standard C18 (ODS) approach with modern Mixed-Mode stationary phases, providing you with a self-validating protocol to optimize your separation.

Mechanistic Basis of Retention

To control retention time (RT), one must understand the molecular interactions at play. The retention of quinoline-3-carboxylates is governed by a "Push-Pull" mechanism:

  • Hydrophobic Interaction (The Pull): The lipophilic quinoline ring and ester chains interact with the C18 alkyl chains.

  • Silanophilic Interaction (The Drag): The basic nitrogen (pKa ~4.9 for quinoline) can become protonated or interact via H-bonding with acidic silanols on the column support, causing peak broadening.

Diagram 1: Chromatographic Interaction Mechanism

The following diagram illustrates the competing forces affecting the analyte inside the column.

G cluster_0 Stationary Phase Surface Analyte Quinoline-3-Carboxylate (Analyte) C18 C18 Ligands (Hydrophobic Retention) Analyte->C18 Van der Waals (Primary Retention) Silanol Residual Silanols (Secondary Interaction) Analyte->Silanol H-Bonding/Ion-Exchange (Causes Tailing) MobilePhase Mobile Phase (Elution Force) MobilePhase->Analyte Solvation (Desorption)

Caption: Competing interactions in silica-based HPLC columns. Secondary silanol interactions must be suppressed for reproducible RT.

Comparative Retention Analysis (SAR)

The following data synthesizes retention trends observed across standard C18 and Phenyl-Hexyl phases under acidic conditions (pH 2.5–3.0).

Table 1: Relative Retention Impact of Structural Modifications

Baseline: Quinoline-3-carboxylic acid (Free Acid)

Derivative ClassStructural ModificationRelative RT ChangeLipophilicity (LogP)Chromatographic Behavior
Parent Core Quinoline-3-carboxylic acidBaseline (1.0) ~1.2Elutes early; often requires high aqueous content (90%+) to retain.
Esters Ethyl ester (-COOEt)Significant Increase (++++) ~2.5 - 3.0Drastic jump in RT due to masking of polar acid group and addition of alkyl chain.
4-Hydroxy 4-OH substitutionModerate Decrease (-) VariesOften exists as 4-quinolone tautomer; increases polarity and H-bonding potential, reducing RT vs unsubstituted ester.
Methoxy 6,7-DimethoxySlight Increase (+) ~1.6 (Acid)Electron-donating groups increase electron density but add minor lipophilicity.
Complex Ethyl 4-hydroxy-6,7-dimethoxy...[1]High (+++) ~1.8 - 2.2The ester dominates retention, but the 4-OH and methoxy groups modulate it, eluting before the unsubstituted ethyl ester.
Case Study: Separation of Key Intermediates

In the synthesis of decoquinate derivatives, a common separation involves the Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate .

  • Condition: C18 Column, 5µm, 150x4.6mm.[2]

  • Mobile Phase: MeOH:Water (70:30) with 0.1% TFA.[2]

  • Observed Order:

    • Impurity: 3,4-Dimethoxyaniline (Starting material) - Elutes First (Polar amine)

    • Product: Ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate - Intermediate RT

    • Side Product: Fully ethylated or non-hydroxylated analogs - Elute Last (Most Lipophilic)

Methodological Comparison: C18 vs. Mixed-Mode

While C18 is standard, it often requires ion-pairing reagents or strict pH control. Newer Mixed-Mode columns (e.g., SIELC Newcrom R1) offer a superior alternative by embedding ionic groups to repel the basic nitrogen, eliminating tailing without complex buffers.

Table 2: Protocol Comparison
FeatureStandard Protocol (C18) Advanced Protocol (Mixed-Mode)
Column C18 (e.g., Waters Symmetry, Agilent Zorbax)Newcrom R1 (SIELC) or Primesep
Mechanism Hydrophobic Interaction onlyHydrophobic + Ion-Exclusion
Mobile Phase ACN / Water / Phosphate Buffer ACN / Water / Formic or Sulfuric Acid
pH Sensitivity High (Must keep pH < 3.0 to protonate silanols)Low (Surface chemistry manages interactions)
MS Compatibility Low (Non-volatile phosphate buffers)High (Volatile formic acid/TFA)
Peak Shape Often requires "End-capping" to prevent tailingInherently sharp peaks for basic quinolines

Validated Experimental Protocols

Protocol A: The "Workhorse" C18 Method (QC Standard)

Best for routine quality control of ethyl esters.

  • System: HPLC with UV Diode Array Detector (DAD).

  • Column: C18 End-capped (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Solvent B: Acetonitrile.[3][4][5][6]

  • Gradient:

    • 0-2 min: 10% B (Equilibration)

    • 2-15 min: 10% → 80% B (Linear Ramp)

    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (General) and 300 nm (Specific for quinoline core).

  • Sample Prep: Dissolve 1 mg in 1 mL MeOH. Sonicate for 5 mins. Filter (0.45 µm PTFE).

Protocol B: The "High-Efficiency" Mixed-Mode Method

Best for separating free acids from esters or MS applications.

  • Column: Newcrom R1 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic 40% ACN / 60% Water / 0.1% Formic Acid.

  • Rationale: The R1 column utilizes ion-exclusion to prevent the quinoline nitrogen from sticking, allowing the use of simple formic acid instead of non-volatile buffers.

  • Result: Sharper peaks for the free acid (Quinoline-3-carboxylic acid) compared to C18.

Workflow Decision Matrix

Use this diagram to select the correct method based on your specific derivative and available equipment.

Workflow Start Start: Select Analyte Type Is the derivative acidic or neutral? Start->Type Acid Free Acid (COOH at C3) Type->Acid Acidic Ester Ester/Amide (COOEt at C3) Type->Ester Neutral/Lipophilic MS_Req Is MS Detection Required? Acid->MS_Req Method_C Method C: C18 + High % Organic (Standard RP) Ester->Method_C Method_A Method A: C18 + Phosphate Buffer (High Retentivity for Polar Acids) MS_Req->Method_A No (UV only) Method_B Method B: Mixed-Mode + Formic Acid (Best Peak Shape, MS Compatible) MS_Req->Method_B Yes

Caption: Decision tree for selecting the optimal HPLC method based on analyte properties and detection needs.

Troubleshooting & Optimization

  • Problem: Peak Tailing (> 1.5).

    • Cause: Secondary silanol interactions.

    • Fix: Add 5-10 mM Triethylamine (TEA) to the mobile phase (if using C18) or switch to a "Base Deactivated" (BDS) column. Ensure pH is < 3.0.

  • Problem: Retention Time Drift.

    • Cause: pH fluctuation affecting the ionization state of the quinoline nitrogen or the 4-OH group (tautomerism).

    • Fix: Use a buffered mobile phase (Phosphate/Acetate) rather than simple acid addition to lock pH.

References

  • SIELC Technologies. "Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column." SIELC Application Notes. [Link]

  • Royal Society of Chemistry. "Reverse-phase high performance liquid chromatography separation of positional isomers." RSC Advances. [Link]

  • National Institutes of Health (NIH). "Quantitative structure-chromatographic retention correlations of quinoline derivatives." PubMed Central. [Link]

  • ResearchGate. "Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines." Journal of Chromatography B. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-oxo-3H-quinoline-3-carboxylate

This guide provides essential safety and logistical information for the proper disposal of methyl 2-oxo-3H-quinoline-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of methyl 2-oxo-3H-quinoline-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the safe and compliant management of this chemical waste. The procedures outlined are grounded in established principles of laboratory safety and hazardous waste management.

Hazard Assessment: Understanding the Risk Profile

Based on data from related molecules, it is prudent to handle methyl 2-oxo-3H-quinoline-3-carboxylate as a hazardous substance with the potential for the following:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]

  • Irritation: Causes skin and serious eye irritation.[1][2][3]

  • Respiratory Effects: May cause respiratory irritation.[1][2][3]

  • Chronic Effects: The parent compound, quinoline, is suspected of causing genetic defects and may cause cancer.[4][5]

  • Environmental Hazards: Quinoline is toxic to aquatic life with long-lasting effects.[4][5]

Therefore, all handling and disposal procedures must be executed with the assumption that this compound is hazardous.

Table 1: Hazard Profile of Structurally Related Compounds

Compound CAS No. Key Hazards
2-Methylquinoline 91-63-4 Harmful if swallowed/in contact with skin; Causes skin/eye irritation; May cause respiratory irritation.[1]
Quinoline-3-carboxylic acid 6480-68-8 Causes serious eye irritation.[6]
2-Methyl-6-quinolinecarboxylic acid 635-80-3 Harmful if swallowed; Causes skin/eye irritation; May cause respiratory irritation.[2]
Quinoline 91-22-5 Toxic if swallowed; Harmful in contact with skin; Causes skin/eye irritation; Suspected mutagen; May cause cancer; Toxic to aquatic life.[4][5]
8-Methylquinoline 611-32-5 Causes skin/eye irritation; May cause respiratory irritation.[3]

| Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate | 26031-89-6 | Harmful if swallowed; Causes skin/eye irritation; May cause respiratory irritation.[7] |

Mandatory Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling methyl 2-oxo-3H-quinoline-3-carboxylate in any form, including as a waste product.

  • Hand Protection: Wear nitrile gloves. Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[8]

  • Eye and Face Protection: Use tightly fitting safety goggles and a face shield. Standard laboratory eyewear is insufficient.[9]

  • Skin and Body Protection: A lab coat is required to protect skin and clothing.[10] For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposal is that methyl 2-oxo-3H-quinoline-3-carboxylate must be treated as hazardous chemical waste. It must not be disposed of with household garbage or poured down the drain.[1][10][12] Disposal must always be conducted in accordance with local, regional, and national regulations and handled by a licensed environmental services contractor.[1]

Step 1: Waste Segregation

Proper segregation is the most critical step in ensuring safe disposal. Improper mixing of chemicals can lead to dangerous reactions.

  • Designate a Waste Stream: This compound should be categorized as "Non-halogenated Organic Solid Waste" or "Non-halogenated Organic Liquid Waste" if dissolved in a solvent. Do not mix with halogenated solvent waste.[10]

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, acids, or bases.[13] Keep waste streams separate to prevent unforeseen reactions.[14]

Step 2: Waste Container Selection and Labeling
  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of cracks, and has a securely fitting cap.[15] The container must be compatible with the waste being added.

  • Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "methyl 2-oxo-3H-quinoline-3-carboxylate" (no abbreviations or formulas).[15]

    • The approximate concentration and quantity.

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 3: Accumulating Waste
  • Location: Store the designated waste container in a well-ventilated Satellite Accumulation Area (SAA) within the laboratory, such as inside a chemical fume hood.[11][16]

  • Keep Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[15][16] Using a funnel that is left in the opening is not acceptable.[15]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[13]

Step 4: Arranging for Final Disposal
  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion.

  • Request Pickup: Once the container is full, or if work on the project is complete, contact your institution's Environmental Health and Safety (EHS) office or your contracted hazardous waste disposal company to arrange for pickup.[16]

  • Documentation: Ensure all required paperwork is completed for the waste transfer. Retain copies of all disposal documents as required by regulations.[16]

Decontamination and Empty Container Disposal

  • Spill Cleanup: In case of a spill, use an appropriate absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb large quantities of flammable solutions. The contaminated absorbent material must be collected and disposed of as hazardous waste.

  • Empty Containers: Original containers of methyl 2-oxo-3H-quinoline-3-carboxylate are considered hazardous waste until properly decontaminated. They must be triple-rinsed with a suitable solvent (such as acetone or ethanol).[15] The rinsate must be collected and disposed of as hazardous chemical waste.[15] After triple-rinsing, the original label should be defaced, and the container can be discarded in the appropriate solid waste stream (e.g., glassware waste).[15]

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the safe disposal of laboratory chemical waste like methyl 2-oxo-3H-quinoline-3-carboxylate.

G cluster_assessment 1. Hazard Assessment cluster_handling 2. Handling & Collection cluster_disposal 3. Final Disposal cluster_contingency Contingencies Start Chemical Waste Generated: Methyl 2-oxo-3H-quinoline-3-carboxylate Assess Assess Hazards (Consult SDS of related compounds) Start->Assess Spill Manage Spills (Absorb, Collect as Waste) Start->Spill Spill Occurs PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Segregate Segregate Waste (Non-Halogenated Organic) PPE->Segregate Container Select & Label Compatible Container Segregate->Container Collect Collect Waste in Satellite Accumulation Area Container->Collect Decon Decontaminate Empty Containers (Triple Rinse, Collect Rinsate) Container->Decon Container Empty Pickup Arrange for Pickup by EHS / Licensed Contractor Collect->Pickup End Compliant Disposal Pickup->End

Caption: Decision workflow for hazardous chemical waste disposal.

References

  • CPA Chem. (2023, March 28). Safety data sheet according to 1907/2006/EC, Article 31 (2-Methylquinoline).
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Ace Waste.
  • Fisher Scientific. (2025, December 19).
  • Technion Israel Institute of Technology. Chemical Waste Management Guide.
  • Anitas. (2025).
  • Fisher Scientific. (2024, February 24). Safety Data Sheet (2-Methylquinoline-6-carboxylic acid).
  • MCF Environmental Services. (2021, March 7).
  • American Chemical Society. Hazardous Waste and Disposal.
  • University of St Andrews. (2016, August). Disposal of Chemical Waste.
  • Physikalisch-Technische Bundesanstalt.
  • University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • Chemos GmbH & Co. KG. (2019, April 11).
  • Alfa Aesar. (2009, September 26).
  • ChemistryTalk. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • MDPI. (2023, August 12). Removal of Quinolone Antibiotics from Wastewater by the Biochar-Based Sludge Adsorbent.
  • Spectrum Chemical. (2018, December 28).
  • Cayman Chemical. (2022, January 12).
  • BASF. (2026, February 26).
  • Central Drug House (P) Ltd.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • PubChem.
  • Fisher Scientific. (2025, December 22).
  • National Center for Biotechnology Information. (2023, December 15).
  • MDPI. (2024, March 6).
  • National Center for Biotechnology Information. (2026, February 27).
  • MDPI. (2025, April 3). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.

Sources

Handling

Comprehensive Safety &amp; Handling Guide: Methyl 2-oxo-3H-quinoline-3-carboxylate

Executive Summary & Chemical Context[1][2][3][4][5][6] Methyl 2-oxo-3H-quinoline-3-carboxylate (often existing in tautomeric equilibrium with Methyl 2-hydroxyquinoline-3-carboxylate ) represents a class of nitrogen-conta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Methyl 2-oxo-3H-quinoline-3-carboxylate (often existing in tautomeric equilibrium with Methyl 2-hydroxyquinoline-3-carboxylate ) represents a class of nitrogen-containing heterocycles frequently used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

While often categorized generically as an "Irritant," the quinoline scaffold demands a higher tier of vigilance than standard organic solids. The planar nature of the quinoline ring system allows for potential intercalation with biological macromolecules, suggesting that long-term exposure should be minimized beyond simple acute toxicity compliance.

Core Directive: This guide moves beyond the "minimum compliance" of a Safety Data Sheet (SDS). It establishes a Zero-Exposure Protocol , prioritizing containment and barrier protection to prevent sensitization and systemic absorption.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The primary hazards for this compound (based on structural analogs and standard quinoline derivative profiles) are:

Hazard CategoryGHS ClassificationH-CodeMechanism of Action
Acute Toxicity Category 4 (Oral/Dermal)H302/H312Harmful if swallowed or in contact with skin.[1] Systemic absorption via mucous membranes.
Skin Irritation Category 2H315Desiccation of lipid barriers; localized inflammation.
Eye Irritation Category 2AH319Severe irritation due to pH sensitivity and micro-abrasion from crystalline dust.
STOT - SE Category 3H335Respiratory tract irritation.[1][2][3] Dust inhalation triggers mucosal inflammation.

Scientist's Note: The "2-oxo" and "2-hydroxy" forms are tautomers. In solution, the equilibrium depends on solvent polarity. Your PPE must account for the solvent used during processing (e.g., DMF, DMSO, or DCM), which often poses a greater permeation risk than the solid itself.

PPE Selection Logic (Decision Matrix)

The following decision tree illustrates the logic for selecting PPE based on the physical state of the reagent. This ensures you are not over-protected (reducing dexterity) or under-protected.

PPE_Selection_Logic Start Start: Handling Assessment State_Check Physical State? Start->State_Check Solid_Phase Solid / Powder State_Check->Solid_Phase Liquid_Phase Solution / Reaction Mix State_Check->Liquid_Phase Dust_Risk Dust Generation Likely? Solid_Phase->Dust_Risk Solvent_Check Solvent Type? Liquid_Phase->Solvent_Check Solid_PPE Standard Barrier: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat Dust_Risk->Solid_PPE No Resp_Protection Add N95/P100 Respirator or Fume Hood Dust_Risk->Resp_Protection Yes Resp_Protection->Solid_PPE Std_Solvent Ethanol/Water: Double Nitrile Solvent_Check->Std_Solvent Polar/Mild Agg_Solvent DCM/DMF/DMSO: Laminate or Viton Gloves Solvent_Check->Agg_Solvent Halogenated/Polar Aprotic Splash_Gear Add Face Shield + Chem-Resistant Apron Agg_Solvent->Splash_Gear

Figure 1: Logic flow for determining appropriate PPE based on physical state and solvent carrier.

Detailed PPE Specifications

Do not use generic "lab gloves." Use the specifications below to ensure chemical resistance.

A. Hand Protection (The Critical Barrier)
ApplicationMaterialMin. ThicknessBreakthrough TimeRationale
Dry Solid Handling Nitrile Rubber 0.11 mm (4 mil)>480 min (Solid)Excellent resistance to dry particulates; good dexterity for weighing.
Solution (Methanol/EtOAc) Double Nitrile 0.11 mm (Outer)>120 minDouble gloving provides a "sacrificial" outer layer. Change immediately upon splash.
Solution (DCM/DMF) Laminate (PE/EVOH) 0.06 mm>480 minThin nitrile degrades rapidly in DCM. Laminate (e.g., Silver Shield™) is required for halogenated solvents.
B. Respiratory & Eye Protection[2][4][5][6][7][8][9][10][11][12][13]
  • Primary Engineering Control: All handling of the open container must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Respiratory (Secondary): If weighing outside a hood (not recommended) or cleaning spills, use a Half-face respirator with P100 (HEPA) cartridges .

  • Eye Protection:

    • Standard: ANSI Z87.1 Safety Glasses with side shields.

    • High Risk: Chemical Splash Goggles (indirect vented) if heating or vigorously stirring solutions.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Goal: Prevent inhalation of dust and contamination of balance surfaces.

  • Preparation: Place a disposable weighing boat and a lint-free wiper inside the fume hood.

  • Donning: Put on nitrile gloves. Inspect for micro-tears by inflating them slightly with air.

  • Transfer: Open the container only inside the hood. Use a clean spatula.

  • Static Control: Quinolines can be static-prone. Use an anti-static gun if the powder "flies."

  • Decontamination: After weighing, wipe the spatula and the balance area with a chemically compatible solvent (e.g., Ethanol) before removing your hands from the hood.

  • Doffing: Remove gloves using the "beak" method (turning inside out) and dispose of them in the solid waste stream inside the hood.

Protocol B: Emergency Spill Response

Goal: Containment without personal exposure.

  • Alert: Announce the spill to nearby personnel.

  • Assess: Is it solid or liquid?

    • Solid: Do NOT sweep (creates dust).[4] Cover with a wet paper towel (ethanol-dampened) to suppress dust, then wipe up.

    • Liquid: Cover with an inert absorbent (Vermiculite or Polypropylene pads).

  • Clean: Clean the surface with soap and water three times. The "2-oxo" moiety can hydrogen bond to surfaces; triple cleaning ensures removal.

  • Disposal: Place all cleanup materials into a sealed hazardous waste bag.

Waste Disposal Logistics

Proper disposal is the final step of safety. Methyl 2-oxo-3H-quinoline-3-carboxylate is an organic ester and must be segregated correctly.

Waste StreamDescriptionContainer TypeLabeling Requirements
Solid Hazardous Waste Contaminated gloves, weighing boats, paper towels.HDPE Drum or heavy-duty bag."Hazardous Waste - Solid Debris (Contaminated with Quinoline Esters)"
Liquid Organic (Non-Hal) Solutions in Ethanol, Methanol, Ethyl Acetate.HDPE Carboy (White)."Flammable Organic Waste"
Liquid Organic (Halogenated) Solutions in DCM, Chloroform.HDPE Carboy (Yellow/Red)."Halogenated Organic Waste"

Compliance Note: Never dispose of this compound down the sink. It is toxic to aquatic life (H411) and strictly regulated under environmental discharge laws.[5]

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxyquinoline. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 2-oxo-2H-pyran-3-carboxylate (Analogous Hazard Data). Retrieved from

  • Ansell. (2024). Chemical Resistance Guide (8th Edition). Permeation data for Nitrile vs. Organic Solvents. Retrieved from

  • PubChem. (2024). Compound Summary: Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. National Library of Medicine. Retrieved from

(Note: While specific SDSs for the exact methyl ester are rare in public snippets, hazard data is extrapolated from the parent 2-hydroxyquinoline and homologous ester series, which is industry standard practice for derivative handling.)

Sources

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